molecular formula C12H10ClNO3 B2725546 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 70271-77-1

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B2725546
CAS No.: 70271-77-1
M. Wt: 251.67
InChI Key: ABZXBXREXPKTCN-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate>

Properties

IUPAC Name

ethyl 6-chloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZXBXREXPKTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990485
Record name Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70271-77-1
Record name Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 6-CHLORO-4-HYDROXY-3-QUINOLINECARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

The Lynchpin of Innovation: A Technical Guide to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate stands as a pivotal scaffold in medicinal chemistry, not for its intrinsic biological activity, but as a critical starting material for a diverse array of potent therapeutic agents. This technical guide eschews a conventional compound monograph to instead illuminate the strategic application of this versatile intermediate in the synthesis of advanced quinoline-based derivatives. We will delve into the synthetic routes to this foundational molecule, with a focus on the Gould-Jacobs reaction, and subsequently explore its elaboration into quinoline-3-carboxamides. The primary focus will be on the mechanism of action of these derivatives as promising inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA damage response (DDR) pathway, and their potential in cancer therapy. This guide is intended to provide both a conceptual framework and practical, field-tested protocols for researchers engaged in the development of next-generation therapeutics.

Introduction: The Unsung Hero of the Quinoline Armamentarium

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Within this vast chemical space, this compound emerges as a particularly valuable synthetic intermediate.[1] Its strategic functionalization allows for the facile introduction of diverse pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will navigate the journey from this foundational building block to the development of highly specific and potent inhibitors of key cellular targets.

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

The construction of the this compound core is most efficiently achieved through the Gould-Jacobs reaction.[3][4] This robust and versatile method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[3]

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds in two key stages:

  • Condensation: The reaction is initiated by the nucleophilic attack of the aniline on the electron-deficient double bond of the alkoxymethylenemalonic ester, leading to the formation of an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: At elevated temperatures, the anilidomethylenemalonic ester undergoes an intramolecular cyclization, followed by the elimination of ethanol, to yield the 4-hydroxyquinoline-3-carboxylate core.[3]

Gould_Jacobs_Reaction Aniline p-Chloroaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Diethyl Ethoxymethylenemalonate (Condensation) MalonicEster Diethyl Ethoxymethylenemalonate Product This compound Intermediate->Product Heat (Thermal Cyclization)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Microwave-assisted synthesis offers significant advantages over conventional heating, including reduced reaction times and improved yields.[5]

Materials:

  • p-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., diphenyl ether)

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe reaction vessel, combine p-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a minimal amount of diphenyl ether.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (typically >250 °C) for a predetermined time (optimization may be required).[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a non-polar solvent, such as hexane, to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold hexane, and dry under vacuum.

  • The crude ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate can be further purified by recrystallization.[6]

Elaboration to Bioactive Derivatives: The Rise of Quinoline-3-Carboxamides

The true utility of this compound lies in its conversion to more complex and biologically active molecules. A prominent class of derivatives are the quinoline-3-carboxamides, which have garnered significant attention for their potent anticancer activities.[7][8]

Synthesis of Quinoline-3-Carboxamides

The conversion of the ethyl ester to a carboxamide is typically a two-step process:

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.

  • Amide Coupling: The carboxylic acid is then coupled with a desired amine using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), to form the final quinoline-3-carboxamide.

Carboxamide_Synthesis Ester This compound Acid 6-chloro-4-hydroxyquinoline-3-carboxylic acid Ester->Acid NaOH (Saponification) Amide Quinoline-3-carboxamide Derivative Acid->Amide + Amine, EDC/HOBt (Amide Coupling) Amine Primary/Secondary Amine

Caption: Synthetic pathway from this compound to quinoline-3-carboxamide derivatives.

Mechanism of Action: Targeting the DNA Damage Response Pathway

A significant body of research has identified quinoline-3-carboxamide derivatives as potent inhibitors of ATM kinase, a key protein in the DNA damage response (DDR) pathway.[7][9]

The Role of ATM Kinase in Cancer

ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs).[10] Upon activation, ATM phosphorylates a multitude of downstream targets, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[10] In many cancers, the DDR pathway is upregulated, allowing tumor cells to survive DNA damage induced by chemo- and radiotherapy. Therefore, inhibiting ATM can sensitize cancer cells to these treatments.[7]

Quinoline-3-Carboxamides as ATM Kinase Inhibitors

Quinoline-3-carboxamides act as ATP-competitive inhibitors of ATM kinase.[9] The quinoline nitrogen is believed to form a key hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.[9] The various substituents on the quinoline core and the carboxamide nitrogen can be modified to enhance potency and selectivity for ATM over other related kinases.[9]

ATM_Inhibition_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (e.g., p53, CHK2) ATM->Downstream phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream->DNA_Repair Apoptosis Apoptosis Downstream->Apoptosis Quinoline Quinoline-3-carboxamide (ATM Inhibitor) Quinoline->ATM inhibits

Caption: Simplified signaling pathway of ATM kinase inhibition by quinoline-3-carboxamide derivatives in the DNA damage response.

Experimental Protocols for Biological Evaluation

In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline-3-carboxamide derivative against ATM kinase.

Materials:

  • Recombinant human ATM kinase

  • ATM substrate peptide (e.g., p53-derived peptide)

  • ATP

  • Kinase buffer

  • Test compound (quinoline-3-carboxamide derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase buffer, ATM kinase, and the substrate peptide.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Assay for DDR Pathway Inhibition

Objective: To assess the ability of a quinoline-3-carboxamide derivative to inhibit the DDR pathway in cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., etoposide or ionizing radiation)

  • Test compound

  • Antibodies for Western blotting (e.g., anti-phospho-ATM, anti-phospho-p53)

  • Western blotting reagents and equipment

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Induce DNA damage by treating the cells with a DNA damaging agent.

  • After the desired incubation time, lyse the cells and collect the protein lysates.

  • Perform Western blotting to analyze the phosphorylation status of ATM and its downstream targets.

  • A decrease in the phosphorylation of ATM and its substrates in the presence of the test compound indicates inhibition of the DDR pathway.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for a series of quinoline-3-carboxamide derivatives against ATM kinase.

Compound IDR1 GroupR2 GroupATM IC50 (nM)
Q-001HPhenyl520
Q-002ClPhenyl150
Q-003Cl4-Fluorophenyl75
Q-004Cl3-Methoxyphenyl120

Conclusion and Future Directions

This compound is a cornerstone for the synthesis of innovative quinoline-based therapeutics. Its conversion to quinoline-3-carboxamides has yielded potent ATM kinase inhibitors with significant potential for cancer treatment, particularly in combination with DNA-damaging agents. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development. The exploration of other biological targets for this versatile scaffold also remains a promising avenue for future drug discovery efforts.

References

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

  • J&K Scientific. This compound | 70271-77-1. Available at: [Link]

  • MDPI. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Available at: [Link]

  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available at: [Link]

  • Organic Reactions Wiki. Gould-Jacobs Reaction. Available at: [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

  • National Institutes of Health. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available at: [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • National Institutes of Health. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline class of heterocyclic molecules. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, serving as the core scaffold for numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, with a focus on its antimicrobial and anticancer properties. The presence of a chlorine substituent at the 6-position and a carboxylate group at the 3-position of the quinoline ring are key structural features that are often associated with enhanced biological efficacy.[1] This document will delve into the synthesis, proposed mechanisms of action, and detailed experimental protocols for evaluating the therapeutic promise of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction.[3] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization reaction.

Synthetic Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 4-chloroaniline 4-chloroaniline Intermediate_1 Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate 4-chloroaniline->Intermediate_1 Reaction Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_1 Intermediate_1_ref Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate Final_Product This compound Intermediate_1_ref->Final_Product High Temperature

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Detailed Protocol: Gould-Jacobs Reaction[3]
  • Condensation: Mix equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

  • Cyclization: The resulting intermediate, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether. The mixture is then heated to approximately 250°C for 30-60 minutes to induce thermal cyclization.

  • Isolation and Purification: Upon cooling, the product, this compound, precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent like ethanol or ethyl acetate to remove impurities, and can be further purified by recrystallization.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, with fluoroquinolones being a prominent class of antibiotics.[1] The core quinoline scaffold is known to interfere with bacterial DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV. The presence of a halogen, such as chlorine at the 6-position, is often associated with enhanced antimicrobial activity.[1] While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, its structural similarity to known antimicrobial quinolones suggests it is a promising candidate for antimicrobial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity and Potential as a VEGFR-2 Inhibitor

Several quinoline derivatives have demonstrated significant anticancer activity, and one of the key mechanisms is the inhibition of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and survival.[6]

The VEGFR-2 Signaling Pathway

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Simplified representation of the VEGFR-2 signaling pathway and the potential point of inhibition by this compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Assay Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. An inhibitor will reduce the phosphorylation signal.

  • Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add a detection reagent that quantifies the level of substrate phosphorylation (e.g., using luminescence or fluorescence). f. Measure the signal using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. h. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)[8][9]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., human umbilical vein endothelial cells - HUVECs, or other cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, the following table illustrates how such data for related quinoline derivatives is typically presented.

CompoundTarget Cell LineAssay TypeIC50 / MIC (µM)Reference
Quinoline Derivative A S. aureusMIC8.5Fictional Example
Quinoline Derivative B HCT-116 (Colon Cancer)MTT Assay2.1Fictional Example
Quinoline Derivative C HUVECVEGFR-2 Kinase Assay0.5Fictional Example

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of the broader quinoline class, this compound warrants further investigation for its potential antimicrobial and anticancer properties. The synthetic route via the Gould-Jacobs reaction is well-defined, allowing for the generation of sufficient material for comprehensive biological evaluation.

Future research should focus on:

  • Systematic antimicrobial screening against a panel of clinically relevant bacterial and fungal pathogens to determine its spectrum of activity and MIC values.

  • Comprehensive in vitro anticancer evaluation across various cancer cell lines to identify sensitive cancer types and determine IC50 values.

  • Direct validation of VEGFR-2 inhibition through biochemical and cellular assays to elucidate its mechanism of action in angiogenesis.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.

The methodologies and insights provided in this technical guide offer a robust framework for researchers and drug development professionals to unlock the full therapeutic potential of this compound and its derivatives.

References

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (n.d.). Retrieved January 7, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology, 8, 599283.
  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (2016).
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024). Retrieved January 7, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3363–3385.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3466–3470.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. (2019). Retrieved January 7, 2026, from [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC - NIH. (2022). Scientific Reports, 12(1), 21256.
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC - NIH. (2018). Molecules, 23(11), 2876.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • MIC values of compounds 3 and 6 against the tested organisms. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022). Molecules, 27(19), 6736.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (2020). Molecules, 25(18), 4287.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. (2022). Pharmaceuticals (Basel), 15(9), 1154.
  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PubMed Central. (2023). Scientific Reports, 13(1), 11370.
  • (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. (2009). Retrieved January 7, 2026, from [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. (2009). Retrieved January 7, 2026, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. (2023). RSC Advances, 13(33), 22935–22956.
  • Discovery of new VEGFR-2 inhibitors based on bis([1][6][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146–1162.

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2018). Journal of Medicinal Chemistry, 61(21), 9696–9709.
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  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC - NIH. (2021). Acta Pharmacologica Sinica, 42(12), 2115–2126.
  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Within this class, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate represents a key synthetic intermediate and a foundational core for the development of potent therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this quinoline core, synthesizing data from numerous studies to offer a detailed perspective for drug design and development. We will explore the synthetic rationale, dissect the impact of substitutions at key positions, and provide validated experimental protocols for biological evaluation, thereby offering a holistic view for researchers aiming to leverage this scaffold in their discovery programs.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a versatile heterocyclic scaffold. Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[1][3] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, has been a fertile ground for the development of kinase inhibitors and other targeted therapies.[4][5][6] The presence of the chlorine atom at the C6 position and the ethyl ester at C3 provides a unique electronic and steric profile, along with crucial handles for synthetic modification.

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

The most reliable and widely used method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.[7][8][9][10] This thermal cyclization method involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by heat-induced ring closure.[10]

Synthetic Protocol: this compound

This protocol outlines the synthesis via the Gould-Jacobs reaction, a robust method for creating the quinolone backbone.[10][11][12]

Step 1: Condensation

  • In a round-bottomed flask, combine 1.0 mole of 4-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product, ethyl α-carbethoxy-β-(p-chloroanilino)acrylate, is used directly in the next step without purification.[13]

Step 2: Cyclization

  • In a separate 5-liter flask equipped with an air condenser, heat 1 liter of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to its boiling point (approximately 250°C).[13]

  • Carefully pour the product from Step 1 through the condenser into the boiling solvent.

  • Continue heating for 1 hour. During this time, the cyclized product, this compound, will begin to crystallize.

  • Allow the mixture to cool to room temperature.

  • Filter the crude product and wash it with a non-polar solvent like petroleum ether or Skellysolve B to remove the high-boiling solvent and colored impurities.[13] The product is obtained as a solid.

Gould-Jacobs Reaction Mechanism

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group from DEEM by the aniline nitrogen, followed by a thermally induced intramolecular cyclization and tautomerization to yield the stable 4-hydroxyquinoline product.[8][9]

Gould_Jacobs_Reaction Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline 4-Chloroaniline Intermediate1 Anilinoacrylate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate1_c Anilinoacrylate Intermediate Cyclization 6e- Electrocyclization (Heat, ~250°C) Intermediate1_c->Cyclization Intermediate2 Keto Intermediate Cyclization->Intermediate2 - EtOH Product Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate (Enol Form) Intermediate2->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction for quinoline synthesis.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this quinoline class is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, providing a framework for rational drug design.

Position C3: The Carboxylate and its Derivatives

The ethyl carboxylate group at the C3 position is a critical determinant of biological activity and serves as the primary point for synthetic elaboration.

  • Carboxylic Acid (C3-COOH): Saponification of the ethyl ester to the corresponding carboxylic acid is often a key step. The carboxylate group is essential for interacting with key residues in the binding pockets of target enzymes, such as bacterial topoisomerases and human dihydroorotate dehydrogenase (DHODH).[14][15]

  • Carboxamides (C3-CONH-R): Conversion of the carboxylic acid to a diverse array of amides is the most common and fruitful strategy for potency optimization.[11][16] The "R" group can be systematically varied to probe the steric and electronic requirements of the target's active site. This modification has been central to developing potent inhibitors of various kinases, including ATM kinase, PI3Kα, and VEGFR-2.[5][6][12][17] The quinoline nitrogen is often shown to bind to the hinge region of kinases, making these compounds ATP-competitive inhibitors.[5]

Table 1: SAR of C3-Carboxamide Derivatives as Anticancer Agents

Compound IDC6-SubstituentC3-Amide (R-Group)Target Cell LineIC50 (µM)Reference
10e Cl4-Chloro-2-methylphenylHepG20.88[12]
10d Cl2-MethylphenylHepG21.07[12]
10i Cl4-IsopropylphenylHepG21.60[12]
10c Cl4-ChlorophenylHepG24.14[12]
10a ClPhenylHepG24.60[12]
19 Cl4-FluorophenylHCT-1165.3[17]
21 Cl4-MethoxyphenylHCT-1164.9[17]
18 Cl4-MethylphenylHCT-1163.3[17]
4m -Varied AmideK5620.28[18]
4n -Varied AmideMCF-70.33[18]
Sorafenib--HepG28.38[12]

Analysis: The data clearly indicates that substitution on the N-phenyl ring of the carboxamide significantly impacts antiproliferative activity. Small, electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro) groups at the ortho and para positions of the phenyl ring are well-tolerated and can enhance potency compared to the unsubstituted phenyl ring (10a).[12] Compound 10e , with a 4-chloro-2-methylphenyl group, demonstrated the highest potency against the HepG2 cell line, suggesting a specific pocket in the target enzyme that accommodates this substitution pattern.[12]

Position C4: The Hydroxy/Oxo Group

The C4-hydroxy group exists in tautomeric equilibrium with its 4-oxo (or quinolone) form. This feature is crucial for its biological activity. The hydrogen bond donor/acceptor capability of this group is vital for anchoring the molecule within the active site of target proteins. Modifications at this position, such as O-alkylation, generally lead to a significant loss of activity, highlighting the necessity of this functional group.

Position C6: The Chloro Substituent

The electron-withdrawing chlorine atom at the C6 position plays a significant role in modulating the electronic properties of the quinoline ring system and influencing binding affinity.

  • Electronic Effects : The chloro group enhances the acidity of the N1 proton and influences the overall electron distribution, which can be critical for interactions with enzyme active sites.

  • Comparative SAR : In studies directly comparing C6-chloro derivatives with C6-fluoro analogs, the chloro-substituted compounds often exhibit superior anticancer activity.[12] For example, compound 10i (6-Cl, 4-isopropylphenyl amide) showed an IC50 of 1.60 µM, whereas its 6-fluoro counterpart 10p had an IC50 of 8.14 µM against the HepG2 cell line.[12] This suggests that the size and electronic nature of the halogen at C6 are key tuning parameters for potency.

Position N1: Alkylation and Substitution

The nitrogen at position 1 is another site for modification. While many potent compounds retain the N1-H for hydrogen bonding, N-alkylation can be a viable strategy to explore additional binding pockets or modify physicochemical properties like solubility and cell permeability. For instance, the synthesis of N-allyl derivatives has been successfully reported, expanding the chemical space of this scaffold.[11]

Biological Evaluation: Experimental Protocols

The discovery and optimization of quinoline-based inhibitors rely on a cascade of robust and reproducible biological assays.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[19]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2).[12][17][18]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well microtiter plates.

  • Test compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Multichannel pipette and plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Drug Discovery Workflow

A typical screening cascade for identifying and optimizing novel inhibitors involves moving from high-throughput primary screens to more complex, physiologically relevant models.

Drug_Screening_Workflow Anticancer Drug Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Assays cluster_advanced Advanced Models HTS High-Throughput Screening (e.g., Kinase Inhibition Assay) Primary_Cell Primary Antiproliferative Assay (e.g., MTT on one cell line) HTS->Primary_Cell Hit Identification Panel Cell Line Panel Screening (e.g., NCI-60 Panel) Primary_Cell->Panel Hit Validation MoA Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Panel->MoA Lead Generation Apoptosis Apoptosis Assays (e.g., Annexin V Staining) MoA->Apoptosis ThreeD 3D Spheroid/Organoid Models Apoptosis->ThreeD Lead Optimization InVivo In Vivo Animal Models (Xenografts) ThreeD->InVivo Lead Candidate

Caption: A typical workflow for anticancer drug discovery and validation.

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for quinoline-3-carboxamide derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[4][16] Molecular docking and enzymatic studies have shown that these compounds can bind to the ATP-binding pocket of kinases like VEGFR-2 and PI3Kα, preventing the phosphorylation of downstream substrates and thereby halting oncogenic signaling.[5][12][17]

PI3K_Pathway Simplified PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinolone-3-Carboxamide Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by quinolone derivatives.

Conclusion and Future Perspectives

The this compound core is a highly tractable and potent scaffold for the development of targeted anticancer agents. The structure-activity relationship is well-defined, offering clear guidance for medicinal chemists:

  • C3-Carboxamide: This is the primary site for potency and selectivity modulation. Systematic exploration of substituted aryl and heteroaryl amides is a proven strategy.

  • C6-Chloro: The presence of a halogen at C6 is beneficial, with chlorine often being superior to fluorine.

  • C4-OH/O: This group is essential for activity and should generally be preserved.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Exploring bioisosteric replacements for the quinoline core itself could lead to novel intellectual property and potentially improved drug-like properties.[20][21][22][23] Furthermore, developing derivatives with dual-targeting capabilities or conjugating them to other pharmacophores could yield next-generation therapeutics with enhanced efficacy and a lower propensity for resistance.[3]

References

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A Technical Guide to the Discovery and Synthesis of Novel Quinoline Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] Its prevalence in both natural products and synthetic drugs underscores the enduring importance of developing novel synthetic routes to access structurally diverse quinoline derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary strategies for the synthesis of quinoline-based compounds. We will delve into the mechanistic underpinnings of established name reactions, explore modern catalytic and green chemistry approaches, and discuss rational design strategies, including bioisosteric replacement and computational methods. The guide is structured to provide not only procedural details but also the critical scientific rationale behind the selection of specific synthetic pathways, enabling the informed design and execution of experiments for the discovery of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a ubiquitous heterocyclic motif in a multitude of biologically active compounds.[2][5] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of features for molecular recognition and interaction with biological targets. This has led to the development of quinoline-containing drugs with a wide spectrum of therapeutic applications, including:

  • Anticancer agents: Camptothecin and its analogues are potent topoisomerase I inhibitors.[3]

  • Antimalarial drugs: Quinine, chloroquine, and mefloquine have been pivotal in the fight against malaria.[6]

  • Antibacterial agents: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are broad-spectrum antibiotics.[7]

  • Antiviral compounds: Certain quinoline derivatives have shown promise as anti-HIV agents.[5]

  • Anti-inflammatory drugs: Quinoline-based compounds have been investigated for their potential to modulate inflammatory pathways.[1][3]

The continued exploration of the chemical space around the quinoline core is a vibrant area of research, driven by the need for new drugs to combat resistance and address unmet medical needs.

Foundational Synthetic Strategies: The Classical Name Reactions

For over a century, a set of robust and reliable name reactions has formed the bedrock of quinoline synthesis.[8][9] Understanding the mechanisms and substrate scope of these classical methods is essential for any chemist working in this field.

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a vigorous but effective method for producing quinolines from anilines, glycerol, an oxidizing agent (often nitrobenzene), and concentrated sulfuric acid.[8][9][10][11]

Causality of Experimental Choices:

  • Glycerol and Sulfuric Acid: The strong dehydrating action of sulfuric acid on glycerol generates acrolein in situ. This highly reactive α,β-unsaturated aldehyde is a key intermediate.[8][11]

  • Aniline: The aniline undergoes a Michael addition to the acrolein, followed by cyclization and dehydration to form a dihydroquinoline.[11]

  • Oxidizing Agent: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it can also serve as a solvent.[10][11]

Experimental Protocol: A Modified, Safer Skraup Synthesis

Caution: The Skraup reaction is highly exothermic and can be violent. Strict adherence to safety protocols is paramount.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Initial Mixture: To the flask, add the substituted aniline (1.0 eq) and nitrobenzene (as both solvent and oxidizing agent).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with vigorous stirring.

  • Glycerol Addition: Slowly add glycerol (3.0 eq) through the dropping funnel, maintaining the temperature below 120°C.

  • Reaction: After the addition is complete, heat the mixture to 130-150°C for 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize with a concentrated sodium hydroxide solution. The quinoline product can then be isolated by steam distillation or solvent extraction.

Table 1: Representative Yields in Skraup Synthesis [11]

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
m-NitroanilineArsenic Pentoxide5-Nitroquinoline & 7-NitroquinolineMixture
p-ToluidineNitrobenzene6-Methylquinoline70-75
The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, or generates them in situ via an aldol condensation, to react with anilines in the presence of an acid catalyst.[6][8][12][13]

Causality of Experimental Choices:

  • α,β-Unsaturated Carbonyl: This provides the three-carbon unit necessary for the formation of the pyridine ring of the quinoline.

  • Acid Catalyst: Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., HCl, H₂SO₄) are used to promote the reaction.[13] The choice of acid can influence the reaction rate and selectivity.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and concentrated hydrochloric acid (2.0 eq).

  • Aldehyde Addition: Slowly add crotonaldehyde (1.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture at reflux for 6-8 hours.

  • Work-up: Cool the mixture and neutralize with a concentrated sodium hydroxide solution. The product can be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) followed by distillation.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to yield 2,4-disubstituted quinolines.[8][10][14][15]

Causality of Experimental Choices:

  • β-Diketone: Provides the carbon framework for the substituted pyridine ring.

  • Acid Catalyst: Concentrated sulfuric acid is commonly used to catalyze the condensation and subsequent cyclization.[14]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.0 eq) with stirring.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture on a water bath for 15-20 minutes.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize with a concentrated sodium hydroxide solution. The precipitated product can be collected by filtration, washed with water, and recrystallized.

The Friedländer Annulation

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[16][17][18]

Causality of Experimental Choices:

  • 2-Aminoaryl Aldehyde/Ketone: Provides the benzene ring and the nitrogen atom for the quinoline core.

  • α-Methylene Carbonyl Compound: This reactant provides the remaining atoms for the pyridine ring.

  • Catalyst: The reaction can be catalyzed by either acids or bases.[16][18]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide (0.2 eq).

  • Reaction: Heat the mixture at reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol.

The Gould-Jacobs Reaction

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[19][20][21]

Causality of Experimental Choices:

  • EMME: This reagent provides the three-carbon unit and the ester functionality that ultimately leads to the 4-hydroxy group and a carboxylate at the 3-position.

  • Thermal Cyclization: The reaction typically involves a high-temperature cyclization step.[20][21] Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields.[22]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic acid ethyl ester

  • Condensation: Mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) and heat at 100-120°C for 1-2 hours. Ethanol is eliminated during this step.

  • Cyclization: Heat the resulting intermediate at a higher temperature (typically 240-260°C) in a high-boiling solvent like diphenyl ether for 30-60 minutes.

  • Work-up: Cool the reaction mixture and add petroleum ether to precipitate the product. The solid can be collected by filtration and recrystallized.

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are still widely used, modern organic synthesis has introduced a plethora of new techniques that offer improved efficiency, milder reaction conditions, and access to a wider range of functionalized quinoline derivatives.[5][6]

Transition-Metal Catalyzed Syntheses

Transition metals, such as palladium, rhodium, copper, and cobalt, have emerged as powerful catalysts for the construction of the quinoline scaffold through C-H activation and annulation strategies.[5]

Key Advantages:

  • High Atom Economy: These reactions often proceed with high efficiency, minimizing waste.

  • Functional Group Tolerance: Many catalytic systems are tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules.

  • Novel Disconnections: Transition metal catalysis enables novel retrosynthetic disconnections that are not possible with classical methods.

Example: Rhodium-Catalyzed Ortho-C–H Bond Activation

In a notable example, rhodium catalysts can be used for the ortho-C-H bond activation of anilines, followed by annulation with an alkyne to afford substituted quinolines.[5]

Metal-Free and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[23] For quinoline synthesis, this has manifested in several ways:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[22][23]

  • Ionic Liquids: These non-volatile solvents can act as both the reaction medium and catalyst, and in some cases can be recycled.[6]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies purification.[23]

Experimental Workflow: Microwave-Assisted Gould-Jacobs Reaction

G cluster_workflow Microwave-Assisted Gould-Jacobs Workflow start Combine aniline and diethyl ethoxymethylenemalonate in a microwave vial mw_irrad Microwave irradiation (e.g., 250°C, 10-30 min) start->mw_irrad cool Cool to room temperature mw_irrad->cool precipitate Add anti-solvent (e.g., acetonitrile) cool->precipitate filter Filter and wash the solid precipitate->filter dry Dry under vacuum filter->dry product Isolate pure 4-hydroxyquinoline derivative dry->product

Caption: A streamlined workflow for the microwave-assisted Gould-Jacobs reaction.

High-Throughput Screening and Combinatorial Synthesis

The demand for large libraries of diverse compounds for drug screening has driven the development of high-throughput synthesis and purification techniques.[24][25] For quinoline derivatives, solid-phase synthesis and solution-phase parallel synthesis methods have been employed to rapidly generate a multitude of analogues for biological evaluation.

Rational Design of Novel Quinoline Derivatives

Beyond the synthesis of new scaffolds, the rational design of targeted molecules is a critical aspect of modern drug discovery.

Bioisosteric Replacement Strategies

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[26][27][28] In the context of quinoline derivatives, bioisosteric replacements can be used to:

  • Modulate Lipophilicity: Replacing a hydrogen atom with a fluorine atom can significantly alter the lipophilicity and metabolic stability of a molecule.[29]

  • Introduce New Hydrogen Bonding Interactions: Replacing a methyl group with a hydroxyl or amino group can introduce new hydrogen bonding capabilities, potentially leading to improved binding affinity.

  • Alter Electronic Properties: The electronic properties of the quinoline ring can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups, which can impact the pKa of the molecule and its interactions with biological targets.

Logical Relationship: Bioisosteric Replacement in Lead Optimization

G cluster_bioisosterism Bioisosteric Replacement Cycle lead_compound Initial Lead Compound (Quinoline Derivative) sar_analysis Structure-Activity Relationship (SAR) Analysis lead_compound->sar_analysis identify_moiety Identify Moiety for Replacement sar_analysis->identify_moiety select_bioisostere Select Bioisostere (e.g., F for H, S for C) identify_moiety->select_bioisostere synthesis Synthesize Novel Analogue select_bioisostere->synthesis biological_eval Biological Evaluation (Potency, Selectivity, ADME) synthesis->biological_eval biological_eval->sar_analysis Iterate optimized_lead Optimized Lead Compound biological_eval->optimized_lead Improved Properties

Caption: The iterative cycle of bioisosteric replacement in lead optimization.

In Silico and Structure-Based Drug Design

Computational methods play an increasingly important role in the discovery of novel quinoline derivatives.[30][31]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the prioritization of compounds for synthesis.[31]

  • Virtual Screening: Large compound libraries can be computationally screened against a target of interest to identify potential hits.

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This can be used to design new molecules with improved binding characteristics.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While classical synthetic methods remain valuable tools, the future of quinoline chemistry will undoubtedly be shaped by the continued development of more efficient, selective, and sustainable synthetic methodologies. The integration of modern catalytic methods, green chemistry principles, and computational drug design will be crucial for unlocking the full therapeutic potential of this remarkable heterocyclic system. As our understanding of the biological targets of quinoline derivatives deepens, we can anticipate the emergence of a new generation of highly targeted and effective drugs for a wide range of diseases.

References

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The Pharmacological Versatility of Substituted Quinoline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents. Its unique structural and electronic properties have rendered it a "privileged scaffold," amenable to a wide range of chemical modifications that can profoundly influence its pharmacological profile. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological activities of substituted quinoline compounds, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We delve into the intricate structure-activity relationships that govern their biological effects and elucidate the key mechanisms of action, supported by detailed signaling pathway diagrams. Furthermore, this guide offers a practical resource for researchers by providing detailed, step-by-step experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Enduring Legacy of the Quinoline Nucleus

Quinoline, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic scaffold that has captivated chemists and pharmacologists for over a century.[1] Its presence in numerous natural products, most notably the antimalarial alkaloid quinine, spurred early investigations into its medicinal properties.[2] This initial success paved the way for the development of a vast library of synthetic quinoline derivatives, many of which have become indispensable drugs in modern medicine.[3][4] The pharmacological diversity of quinolines is a direct consequence of the versatility of the quinoline ring system, which allows for precise modifications at various positions, thereby fine-tuning the compound's interaction with biological targets.[1][5] This guide will explore the key therapeutic areas where substituted quinolines have made a significant impact, providing both the theoretical underpinnings and the practical methodologies for their continued development.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a remarkable diversity of mechanisms to combat cancer cell proliferation and survival.[5][6] Their efficacy stems from their ability to interact with a wide range of molecular targets crucial for tumor growth and progression.[7]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription.[8] Furthermore, they can inhibit the activity of topoisomerases, enzymes essential for resolving DNA topological problems during replication, leading to catastrophic DNA damage and apoptosis.[9]

  • Kinase Inhibition: A significant number of quinoline derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] A key signaling cascade frequently targeted is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival.[3][10][11][12] By inhibiting key kinases within this pathway, such as PI3K, Akt, or mTOR, these compounds can effectively block downstream signaling and induce cancer cell death.[2][3][10][12]

  • Tubulin Polymerization Inhibition: Several quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[6] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Substituted Quinolines

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes eIF4EBP1->CellGrowth Inhibits translation initiation leading to reduced growth Quinoline Substituted Quinoline Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits Quinoline->mTORC2 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline compounds.

Structure-Activity Relationships (SAR)

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:

  • Substitution at C2 and C4: The introduction of aryl or substituted aryl groups at the C2 and C4 positions is a common strategy to enhance anticancer activity. These groups can engage in crucial interactions with the target protein's binding pocket.

  • Halogenation: The incorporation of halogen atoms, such as chlorine or fluorine, at various positions of the quinoline ring can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, often leading to improved potency.

  • Side Chain Modifications: The nature of the side chain, particularly at the C4 position, is critical for activity. For instance, in 4-aminoquinolines, the length and branching of the alkylamino side chain can influence drug accumulation and target engagement.

Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.

The xenograft model is a widely used in vivo model to evaluate the antitumor efficacy of novel compounds.[13][14][15]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the substituted quinoline compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Experimental Workflow: Anticancer Evaluation of Substituted Quinolines

Anticancer_Workflow Synthesis Synthesis & Characterization of Substituted Quinoline Compounds InVitro In Vitro Screening Synthesis->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT ApoptosisAssay Apoptosis Assay (e.g., Annexin V) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis InVitro->CellCycle Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blot (e.g., PI3K/Akt/mTOR pathway) Mechanism->WesternBlot KinaseAssay Kinase Inhibition Assays Mechanism->KinaseAssay InVivo In Vivo Efficacy Mechanism->InVivo Xenograft Xenograft Model InVivo->Xenograft Toxicity Toxicology Studies InVivo->Toxicity LeadOp Lead Optimization Xenograft->LeadOp Toxicity->LeadOp

Caption: A typical experimental workflow for the evaluation of anticancer substituted quinolines.

Antimicrobial Activity: Combating Infectious Diseases

Quinoline derivatives have a long and successful history in the fight against infectious diseases, with prominent examples including the antimalarial drug chloroquine and the broad-spectrum antibacterial fluoroquinolones.[3][16]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of substituted quinolines are diverse and depend on the specific compound and the target organism. Some key mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes that are essential for DNA replication, recombination, and repair.[17]

  • Inhibition of Heme Polymerization: In the context of malaria, 4-aminoquinolines like chloroquine accumulate in the acidic food vacuole of the parasite and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[10] They inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme and parasite death.[10]

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[15]

Structure-Activity Relationships (SAR)

For antibacterial quinolones, the presence of a fluorine atom at the C6 position and a cyclopropyl group at the N1 position are generally associated with enhanced activity. The substituent at the C7 position also plays a crucial role in determining the antibacterial spectrum and potency.

In the case of antimalarial 4-aminoquinolines, the 7-chloro substituent is critical for activity. The nature of the side chain at the C4 position significantly influences the drug's accumulation in the parasite's food vacuole.

Experimental Protocols for Antimicrobial Evaluation

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Prepare Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the substituted quinoline compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Anti-inflammatory and Neuroprotective Activities

Beyond their established roles as anticancer and antimicrobial agents, substituted quinolines are increasingly being investigated for their potential in treating inflammatory conditions and neurodegenerative diseases.[16][18]

Anti-inflammatory Effects

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties by modulating various inflammatory pathways.[16] They can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

This is a widely used animal model to screen for acute anti-inflammatory activity.[17][19][20][21][22]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the substituted quinoline compound (e.g., orally or intraperitoneally) one hour before inducing inflammation. A control group should receive the vehicle, and a positive control group can receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Neuroprotective Effects

Several quinoline derivatives have shown promise as neuroprotective agents by virtue of their antioxidant and anti-apoptotic properties.[1][5][18][23] They can protect neuronal cells from oxidative stress-induced damage, a key pathological feature of many neurodegenerative disorders.[23][24]

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neuroprotection.[1][23][24]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the substituted quinoline compound for a specific period (e.g., 2 hours).

  • Induction of Neuronal Damage: Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models or amyloid-beta for Alzheimer's disease models).

  • Cell Viability Assessment: After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Determine the protective effect of the quinoline compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Synthesis of Substituted Quinoline Compounds

A variety of synthetic methods have been developed for the preparation of the quinoline nucleus and its derivatives. One of the most common methods for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction .

Doebner Reaction Protocol

Reaction: Aniline + Aromatic Aldehyde + Pyruvic Acid → 2-Aryl-quinoline-4-carboxylic Acid

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative in ethanol.

  • Add the aromatic aldehyde and pyruvic acid to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-aryl-quinoline-4-carboxylic acid, will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization.

Quantitative Data Summary

To provide a comparative overview of the potency of various substituted quinoline compounds, the following tables summarize representative IC₅₀ and MIC values from the literature.

Table 1: Anticancer Activity of Selected Substituted Quinoline Derivatives

Compound ClassSubstituentsCancer Cell LineIC₅₀ (µM)Reference
4-AnilinoquinolineVariesVarious0.1 - 20
Quinoline-ChalconeVariesMGC-803, HCT-116, MCF-71.38 - 11.1
2,4-Disubstituted QuinolineVariesHL-60, U93719.88 - 43.95[16]
Quinoline-based Ir(III) ComplexMPytMPNCI-H4600.00505[15]
Pyridin-2-one derivativeTrimethoxy-substitutedVarious2.21 - 14.5[6]

Table 2: Antibacterial Activity of Selected Substituted Quinoline Derivatives

Compound ClassSubstituentsBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative6c (R¹=Cl, R²=H)MRSA, VRE0.75[25]
Quinoline derivativeCompound 2 (R¹=CF₃)MRSA, MRSE, VRE3.0[26]
Quinoline hybrid derivative6F, 6IE. coli62.5[27]
Quinoline derivativeCompound 6B. cereus, S. aureus, P. aeruginosa, E. coli3.12 - 50[28]

Conclusion and Future Directions

The substituted quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its inherent versatility allows for the generation of compounds with a wide spectrum of pharmacological activities, addressing critical unmet medical needs in oncology, infectious diseases, inflammation, and neurodegeneration. The ongoing exploration of novel substitution patterns, the elucidation of new mechanisms of action, and the application of modern drug design strategies will undoubtedly lead to the development of next-generation quinoline-based drugs with enhanced efficacy and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to contribute to this exciting and impactful field.

References

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.).
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (n.d.).
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (2025).
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. (n.d.). Benchchem.
  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.).
  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.).
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Spectroscopic Characterization of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate: A Multi-technique Approach to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of pharmacologically active agents, including novel antibacterial and antimalarial compounds. The precise structural elucidation of this molecule is paramount to ensuring the integrity of subsequent drug discovery and development efforts. This guide provides a comprehensive framework for the spectroscopic characterization of this quinoline derivative, integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices and present a self-validating workflow, with a particular focus on addressing the compound's inherent keto-enol tautomerism. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling unambiguous structural confirmation and quality control.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system is a privileged structure in pharmaceutical sciences, forming the backbone of numerous FDA-approved drugs. Its rigid, aromatic nature provides an excellent scaffold for arranging functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. This compound emerges as a critical building block, offering multiple reaction sites for molecular elaboration.

The unequivocal confirmation of its chemical structure is the foundational step in any research and development pipeline. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint. This guide establishes an integrated protocol, demonstrating how complementary techniques converge to provide a complete and trustworthy structural assignment. A key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolone) forms.[1][2][3][4] Discerning the predominant tautomer is essential, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its pharmacological profile.[3][4]

Molecular Structure and Tautomerism

This compound (Molecular Formula: C₁₂H₁₀ClNO₃; Molecular Weight: 251.67 g/mol ) can exist as two primary tautomers: the 4-hydroxyquinoline (enol form) and the 4-oxo-1,4-dihydroquinoline (keto form). While the keto form is often favored in both solid and solution states for many 4-quinolones, the equilibrium can be influenced by substitution and solvent.[1][5] Spectroscopic analysis is indispensable for determining the dominant species under given experimental conditions.

Caption: Keto-enol tautomerism of this compound.

Synthesis Pathway: The Gould-Jacobs Reaction

A reliable method for synthesizing the target compound is the Gould-Jacobs reaction. This process involves the reaction of a substituted aniline (4-chloroaniline) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. This high-temperature cyclization is a robust and scalable method for forming the quinoline core.[6][7]

Synthesis_Workflow start Reactants: 4-Chloroaniline + Diethyl ethoxymethylenemalonate step1 Step 1: Condensation (Heating, e.g., 100-140°C) start->step1 intermediate Intermediate: Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate step1->intermediate step2 Step 2: Thermal Cyclization (High-Temp Solvent, e.g., Dowtherm A, ~250°C) intermediate->step2 product Final Product: This compound step2->product

Caption: Simplified workflow for the Gould-Jacobs synthesis of the title compound.

Integrated Spectroscopic Characterization Workflow

No single technique provides a complete structural picture. The synergy between different spectroscopic methods forms a self-validating system where the results from one analysis corroborate the others. This integrated approach is the gold standard for structural elucidation in the pharmaceutical industry.

Spectroscopy_Workflow cluster_techniques Spectroscopic Techniques cluster_data Derived Information Compound Synthesized Compound (this compound) MS Mass Spectrometry (MS) Compound->MS IR FT-IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR UV UV-Vis Spectroscopy Compound->UV Data_MS Molecular Weight & Fragmentation MS->Data_MS Data_IR Functional Groups (C=O, N-H, O-H) IR->Data_IR Data_NMR Connectivity & Carbon-Hydrogen Framework NMR->Data_NMR Data_UV Conjugated π-System UV->Data_UV Confirmation Unambiguous Structural Confirmation & Purity Data_MS->Confirmation Data_IR->Confirmation Data_NMR->Confirmation Data_UV->Confirmation

Caption: Integrated workflow for the complete spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire molecular framework.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, we expect to see distinct signals for the aromatic protons, the ethyl ester group, and a key exchangeable proton (N-H or O-H) that is indicative of the tautomeric form.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as its hygroscopic nature allows for the clear observation of exchangeable N-H or O-H protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record the spectrum at room temperature. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted Data & Interpretation:

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
N-H or O-H11.0 - 12.5broad singlet1H-Highly deshielded, exchangeable proton. Its presence and chemical shift are key to identifying the dominant tautomer. A signal in this region strongly suggests the keto form (N-H).
H-28.5 - 8.7singlet1H-Proton at C2, adjacent to the nitrogen and the ester group, leading to significant deshielding.
H-58.0 - 8.2doublet1H~2.0Aromatic proton ortho to the chlorine atom, showing a small meta-coupling to H-7.
H-77.7 - 7.9doublet of doublets1H~8.8, ~2.0Aromatic proton with ortho-coupling to H-8 and meta-coupling to H-5.
H-87.5 - 7.6doublet1H~8.8Aromatic proton with ortho-coupling to H-7.
-OCH₂CH₃4.2 - 4.4quartet2H~7.1Methylene protons of the ethyl ester, split by the adjacent methyl group.
-OCH₂CH₃1.2 - 1.4triplet3H~7.1Methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C NMR Spectroscopy

Causality: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical nature (sp², sp³, carbonyl, etc.). The chemical shifts of the carbonyl carbons (C-4 and the ester C=O) are particularly diagnostic for the tautomeric form.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., >1024) is required due to the low natural abundance of ¹³C.

  • Referencing: Calibrate the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Predicted Data & Interpretation:

Carbon AssignmentPredicted δ (ppm)Rationale
C-4175 - 180Key Indicator: Carbonyl carbon of the quinolone ring. A shift in this region confirms the keto tautomer is dominant.[1]
Ester C=O165 - 168Carbonyl carbon of the ethyl ester group.
C-2145 - 148Aromatic carbon adjacent to nitrogen.
C-8a138 - 142Aromatic carbon at the ring junction.
C-6130 - 135Aromatic carbon bearing the chlorine atom.
C-4a125 - 128Aromatic carbon at the ring junction.
C-5124 - 127Aromatic carbon.
C-7122 - 125Aromatic carbon.
C-8118 - 120Aromatic carbon.
C-3108 - 112Aromatic carbon bearing the ester group.
-OCH₂CH₃60 - 62Methylene carbon of the ethyl ester.
-OCH₂CH₃14 - 15Methyl carbon of the ethyl ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is an excellent tool for the rapid identification of functional groups. The presence, absence, and exact frequency of key vibrational bands, such as carbonyl (C=O) and N-H/O-H stretches, provide direct evidence for the molecular structure and tautomeric form.[8][9]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition: Lower the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.

Spectral Interpretation:

Frequency Range (cm⁻¹)Vibration TypeInterpretation
3200 - 2800N-H StretchA broad absorption in this region is characteristic of the N-H bond in the quinolone (keto) form, often involved in hydrogen bonding.
3100 - 3000Aromatic C-H StretchIndicates the presence of the aromatic quinoline ring.
2980 - 2850Aliphatic C-H StretchCorresponds to the C-H bonds of the ethyl ester group.
~1720 - 1740Ester C=O StretchA strong, sharp peak confirming the presence of the ethyl carboxylate functional group.
~1660 - 1680Ketone C=O StretchKey Indicator: A strong absorption characteristic of the C-4 carbonyl in the quinolone ring system. Its presence is strong evidence for the keto tautomer.
1600 - 1450C=C Aromatic StretchMultiple sharp bands confirming the aromatic skeleton.
~1250C-O StretchAsymmetric C-O-C stretching of the ester group.
~700 - 800C-Cl StretchIndicates the carbon-chlorine bond.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Fragmentation patterns observed in the mass spectrum offer additional structural clues that corroborate the proposed connectivity.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the molecule.

  • Analysis: Identify the molecular ion peak [M+H]⁺ and major fragment ions. For high-resolution MS (HRMS), the exact mass can be used to confirm the elemental composition.

Data Interpretation:

m/z ValueIonInterpretation
252.04[M+H]⁺The protonated molecular ion for C₁₂H₁₀ClNO₃. This confirms the molecular formula (calculated exact mass for [C₁₂H₁₁ClNO₃]⁺ is 252.0422).
224.01[M-C₂H₄+H]⁺Loss of ethene from the ethyl ester group.
207.01[M-OC₂H₅]⁺Loss of the ethoxy radical from the ester.
179.98[M-CO₂C₂H₅]⁺Loss of the entire ethyl carboxylate group.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the extent and nature of the conjugated π-system. The absorption maxima (λ_max) are sensitive to the aromatic system, which differs between the enol and keto tautomers.[10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Blank: Record a baseline spectrum using a cuvette containing only the solvent.

  • Acquisition: Scan the sample from approximately 200 nm to 500 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Spectral Features: The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π→π* transitions.[10][11] For this compound, one would expect strong absorptions in the range of 250-350 nm . The exact positions and intensities of these bands can help confirm the identity of the conjugated system and may differ subtly but measurably from other quinoline analogs.

Integrated Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in its internal consistency. The molecular formula proposed by MS is confirmed by the detailed atomic map from NMR. The functional groups identified by FT-IR (N-H, C=O ester, C=O ketone) are consistent with the carbon types seen in ¹³C NMR and the overall structure. The conjugated system observed in UV-Vis spectroscopy aligns with the aromatic structure determined by NMR.

Collectively, the data points to the unambiguous structure of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate , the keto tautomer, as the overwhelmingly dominant form under standard analytical conditions. The observation of a low-field exchangeable proton (~12 ppm) and a quinolone carbonyl carbon (~177 ppm) in the NMR spectra, coupled with a distinct N-H stretch and a C=O ketone stretch (~1670 cm⁻¹) in the FT-IR spectrum, provides a cohesive and definitive structural assignment. This validated structural information is the bedrock upon which all further drug development activities for this valuable intermediate can be confidently built.

References

  • (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. Available at: [Link]

  • 13 - Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. Available at: [Link]

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer - ResearchGate. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

  • Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed. Available at: [Link]

  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. Available at: [Link]

  • (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin - ResearchGate. Available at: [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

  • Showing metabocard for 4-Hydroxyquinoline (HMDB0246466) - Human Metabolome Database. Available at: [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

Sources

Tautomeric Forms of 4-Hydroxyquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. A critical, yet often nuanced, aspect of its chemistry is the existence of a dynamic equilibrium between its tautomeric forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone). This equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and ultimately, its biological activity and drug-target interactions. This in-depth technical guide provides a comprehensive exploration of the tautomerism of 4-hydroxyquinoline derivatives. We will delve into the fundamental principles governing this equilibrium, the key factors that influence the predominance of one tautomer over the other, and the robust experimental and computational methodologies employed to characterize and quantify these forms. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into the synthesis and analysis of these important heterocyclic compounds.

The Fundamental Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone

The tautomerism in 4-hydroxyquinoline derivatives is a classic example of keto-enol tautomerism, where a proton migrates from the hydroxyl group to the ring nitrogen atom, accompanied by a rearrangement of double bonds within the heterocyclic ring. This results in two primary tautomeric forms:

  • The Enol Form (4-Hydroxyquinoline): Characterized by a hydroxyl group at the C4 position and a fully aromatic quinoline ring system.

  • The Keto Form (1,4-dihydroquinolin-4-one or 4-Quinolone): Features a carbonyl group at the C4 position and a protonated nitrogen atom at position 1. In this form, the aromaticity of the nitrogen-containing ring is disrupted.

The position of this equilibrium is a delicate balance of several factors, with the keto form generally being the more stable and predominant tautomer in most solid and solution states[1]. This preference can be attributed to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form, as well as the amide resonance stabilization within the 4-quinolone ring.

Caption: The tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms can be significantly shifted by various internal and external factors. A thorough understanding of these influences is critical for predicting and controlling the properties of 4-hydroxyquinoline derivatives.

Substituent Effects

The electronic nature and position of substituents on the quinoline ring play a pivotal role in determining the predominant tautomeric form. While the quinolone backbone has a strong influence on the electronic properties, substituents can fine-tune the equilibrium[1].

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups, particularly on the carbocyclic ring, can increase the electron density of the ring system. This can lead to a relative stabilization of the enol form by enhancing the aromaticity of the quinoline ring.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, and halogens decrease the electron density of the ring. This can further stabilize the already favored keto form by increasing the acidity of the N-H proton and enhancing the amide character of the 4-quinolone. For instance, strongly electron-withdrawing substituents at the 2-position can decrease the electron density on the ring nitrogen, making the molecule less prone to electrophilic attack[2].

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the tautomeric equilibrium.

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol can form hydrogen bonds with both the hydroxyl group of the enol form and the carbonyl and N-H groups of the keto form. In many cases, polar solvents tend to favor the more polar keto tautomer[1].

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective hydrogen bond acceptors and can stabilize the N-H proton of the keto form. Spectroscopic studies in DMSO often show the predominance of the 4-quinolone tautomer[1].

  • Nonpolar Solvents: In nonpolar solvents like benzene and chloroform, intramolecular hydrogen bonding within the enol form, if sterically possible, can become a more significant stabilizing factor.

pH

The pH of the medium can dramatically influence the tautomeric equilibrium by altering the protonation state of the molecule. In acidic conditions, the nitrogen atom of the enol form can be protonated, which may shift the equilibrium. Conversely, in basic conditions, the hydroxyl group of the enol form or the N-H group of the keto form can be deprotonated, leading to the formation of a resonance-stabilized anion.

Synthesis of 4-Hydroxyquinoline Derivatives

Several classical and modern synthetic methods are employed for the preparation of the 4-hydroxyquinoline scaffold. The choice of method often depends on the desired substitution pattern.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a widely used method for preparing 4-hydroxyquinolines (which typically exist as 4-quinolones). It involves the condensation of an aniline with a β-ketoester. The reaction proceeds in two main stages: the formation of an enamine intermediate followed by a thermal cyclization.

Conrad_Limpach aniline Aniline enamine Enamine Intermediate aniline->enamine ketoester β-Ketoester ketoester->enamine quinolone 4-Quinolone enamine->quinolone Thermal Cyclization

Caption: A simplified workflow of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of a 2-substituted-4-hydroxyquinoline derivative

  • Enamine Formation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as ethanol. Add the β-ketoester (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Add the crude enamine to a high-boiling point solvent like diphenyl ether or Dowtherm A. Heat the mixture to 250-280 °C for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 4-hydroxyquinoline derivative.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another versatile method for the synthesis of 4-hydroxyquinolines, particularly those with a carboxyl group at the 3-position. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

Experimental Protocol: Synthesis of a 3-carboxy-4-hydroxyquinoline derivative

  • Condensation: In a round-bottom flask, mix the substituted aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

  • Cyclization: The resulting intermediate is then added to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-260 °C and maintained at this temperature for 15-30 minutes.

  • Hydrolysis and Decarboxylation (Optional): The resulting 3-carbethoxy-4-hydroxyquinoline can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. Subsequent heating of the carboxylic acid above its melting point will lead to decarboxylation, yielding the 4-hydroxyquinoline.

Spectroscopic and Computational Characterization of Tautomers

Distinguishing between the keto and enol tautomers requires a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric form in solution. The chemical shifts of key protons and carbons are highly sensitive to the electronic environment and can provide unambiguous evidence for the predominant tautomer.

NucleusKeto Form (4-Quinolone)Enol Form (4-Hydroxyquinoline)
¹H NMR
N-HBroad singlet, δ 10-12 ppmAbsent
O-HAbsentBroad singlet, variable chemical shift
H2δ ~7.7 ppmδ ~8.5 ppm
H3δ ~6.1 ppmδ ~6.5 ppm
¹³C NMR
C4δ ~177 ppm (carbonyl)δ ~160 ppm (C-OH)
C2δ ~140 ppmδ ~150 ppm

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxyquinoline Tautomers. The chemical shifts are approximate and can vary depending on the solvent and substituents. The significant downfield shift of C4 in the ¹³C NMR spectrum is a key indicator of the keto form[1].

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups of each tautomer, especially in the solid state.

Functional GroupKeto Form (4-Quinolone)Enol Form (4-Hydroxyquinoline)
C=O stretchStrong absorption, ~1640-1680 cm⁻¹Absent
N-H stretchBroad absorption, ~3200-3400 cm⁻¹Absent
O-H stretchAbsentBroad absorption, ~3200-3600 cm⁻¹
C=C stretchAromatic region, ~1500-1600 cm⁻¹Aromatic region, ~1500-1620 cm⁻¹

Table 2: Characteristic IR Absorption Frequencies for 4-Hydroxyquinoline Tautomers. The presence of a strong carbonyl absorption is a definitive marker for the keto form[1].

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. It allows for the precise determination of bond lengths and angles, which can unambiguously distinguish between the keto and enol forms. For instance, the C4-O bond length in the keto form is characteristic of a double bond, while in the enol form, it is a single bond.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations have become an indispensable tool for studying the tautomerism of 4-hydroxyquinoline derivatives. These methods allow for the calculation of the relative energies of the different tautomers, providing a theoretical prediction of their relative stabilities.

Practical Guide to DFT Calculations for Tautomer Analysis:

  • Structure Optimization: The geometries of both the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvent Effects: To model the system in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

  • Energy Comparison: The relative free energies of the tautomers are then calculated by summing the electronic energies, ZPVE, and thermal corrections, and including the solvation energies if applicable. The tautomer with the lower free energy is predicted to be the more stable form. Theoretical calculations often show a clear preference for the hydroxyquinoline (enol) form in the gas phase, but the equilibrium can shift in solution[3].

DFT_Workflow start Propose Tautomeric Structures opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq solv Incorporate Solvent Model (e.g., PCM) freq->solv energy Calculate Relative Free Energies solv->energy compare Compare Stabilities energy->compare

Caption: A typical workflow for the computational analysis of tautomerism using DFT.

Conclusion and Future Perspectives

The tautomeric equilibrium of 4-hydroxyquinoline derivatives is a fundamental aspect of their chemistry with profound implications for their biological activity. The predominance of the keto form in most environments is a key consideration for drug design and development. The interplay of substituent effects, solvent polarity, and pH provides a rich landscape for tuning the properties of these molecules. The combined application of modern spectroscopic techniques and computational chemistry offers a powerful approach for the detailed characterization of these tautomeric systems. As the quest for novel therapeutics continues, a deep understanding of the tautomerism of the 4-hydroxyquinoline scaffold will remain a critical component in the rational design of new and more effective drugs.

References

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20717.
  • Mphahlele, M. J., & Maluleka, M. M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30.
  • Nasiri, H. R., & Zare, K. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Csomos, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326.
  • Fakhfakh, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4216.
  • Dabholkar, V. V., & Gavankar, R. S. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23-30.
  • Torres, R., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12256–12267.
  • Csomos, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3326.
  • McCormick, J. M. (2015). Keto-Enol Tautomerism.
  • Ferreira, M. J., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12256-12267.
  • Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378.
  • Fakhfakh, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4216.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
  • Klasinc, L., et al. (2001). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 66(25), 8447–8453.
  • Antonov, L., et al. (2017). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 13, 2416–2427.

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Methodological & Application

Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the synthesis of this compound, a key building block in modern drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] Specifically, the title compound serves as a crucial intermediate for various pharmaceutical agents, including those targeting bacterial infections.[3][4] This guide focuses on the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline ring system.[5][6][7][8] We will explore the underlying mechanism, present both classical and modern microwave-assisted protocols, and offer expert insights into process optimization and troubleshooting.

The Gould-Jacobs Reaction: Mechanistic Principles

The Gould-Jacobs reaction is a powerful thermal cyclization process for preparing 4-hydroxyquinoline derivatives from anilines.[9] The synthesis of this compound proceeds in two primary stages: initial condensation followed by a high-temperature intramolecular cyclization.

Stage 1: Nucleophilic Substitution and Condensation The reaction is initiated by the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM).[7] This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.[5][10] This initial step is typically performed at a moderate temperature (100-130 °C) and can often be accomplished without a solvent.[11]

Stage 2: Thermal Electrocyclization The critical ring-forming step requires significant thermal energy. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C), followed by the elimination of a second ethanol molecule to yield the aromatic quinoline ring system.[5][12] Achieving these temperatures traditionally involves the use of high-boiling inert solvents like diphenyl ether or Dowtherm A.[8][12] More contemporary methods utilize microwave irradiation, which dramatically reduces reaction times and can improve yields by minimizing thermal decomposition.[10][13]

The final product, this compound, exists in a tautomeric equilibrium with its 4-oxo form, with the keto tautomer being predominant.[5][7]

Reaction Mechanism Diagram

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism Reactants 4-Chloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate Reactants->Intermediate - EtOH (Condensation) Product This compound (4-Quinolone Tautomer) Intermediate->Product High Temp (>250 °C) - EtOH (Cyclization)

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocols and Methodologies

Successful synthesis relies on careful execution and an understanding of the critical parameters. We present two validated protocols: a classical thermal method and a rapid microwave-assisted approach.

Reagent and Materials Data
ReagentFormulaMW ( g/mol )RoleKey Properties
4-ChloroanilineC₆H₆ClN127.57Starting MaterialPale yellow solid, M.P: 72.5 °C. Very toxic, handle with care.[14][15]
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Starting MaterialLiquid, B.P: 279-281 °C.[16] Important intermediate for quinolone synthesis.[17][18][19]
Diphenyl etherC₁₂H₁₀O170.21Solvent (Classical)High-boiling liquid, B.P: ~259 °C. Used to achieve high reaction temperatures.[8]

Protocol 1: Classical High-Temperature Synthesis

This method utilizes a high-boiling inert solvent to facilitate the thermal cyclization. It is a reliable and scalable approach.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether

  • Hexane or Cyclohexane (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

Procedure:

  • Step 1: Intermediate Formation. In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture to 110-130 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored via Thin Layer Chromatography (TLC).[11][20]

  • Step 2: Cyclization. To the flask containing the crude intermediate, add diphenyl ether (approx. 5-10 mL per gram of intermediate).[12] Attach a reflux condenser and heat the solution to a vigorous reflux (~250-260 °C) using a heating mantle. Maintain this temperature for 30-60 minutes.[12]

  • Step 3: Isolation and Purification. Allow the reaction mixture to cool to room temperature. The desired product should precipitate from the solution. Add an equal volume of a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to help remove the diphenyl ether solvent.[12][20]

  • Step 4: Final Work-up. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexane to remove any residual high-boiling solvent. Dry the purified solid under vacuum.

Protocol 2: Microwave-Assisted Synthesis

This modern protocol leverages microwave energy to achieve the required high temperatures rapidly and efficiently, significantly shortening reaction times and often improving yields.[10]

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Dedicated microwave synthesis system

  • Ice-cold acetonitrile or ethanol (for washing)

Procedure:

  • Step 1: Reaction Setup. In a 2.5 mL microwave vial, add 4-chloroaniline (e.g., 2.0 mmol) and an excess of DEEM (e.g., 6.0 mmol).[11] The excess DEEM serves as both a reagent and a high-boiling solvent.[12] Add a magnetic stir bar.

  • Step 2: Microwave Irradiation. Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 15-20 minutes.[13] The internal pressure of the vial will increase significantly; ensure the system is rated for such conditions.

  • Step 3: Isolation. After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[11][12]

  • Step 4: Purification. Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol (e.g., 3 mL) to remove unreacted DEEM and byproducts.[10][11] Dry the white to off-white solid under vacuum.

Experimental Workflow Diagram

Workflow General Experimental Workflow Start Reactants: 4-Chloroaniline DEEM Heating Heating Method Start->Heating Classical Classical Heating (Diphenyl Ether, ~250°C) Heating->Classical Protocol 1 Microwave Microwave Irradiation (~250°C, 15-20 min) Heating->Microwave Protocol 2 Cooling Cool to Room Temp & Precipitate Classical->Cooling Microwave->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent (Hexane or Acetonitrile) Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Final Product: Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate Drying->Product

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Product Characterization

Confirming the identity and purity of the final product is essential. The following data are typical for this compound.

AnalysisExpected Results
Appearance White to pale yellow solid
Melting Point >300 °C[3]
Mass Spec (ESI-MS) Calculated for C₁₂H₁₀ClNO₃ [M+H]⁺: 252.04. Found: ~252.0
¹H NMR (400 MHz, DMSO-d₆)δ ~12.3 (s, 1H, OH), 8.5 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.8 (s, 1H, H-7), 7.6 (d, 1H, H-8), 4.2 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃) ppm.
IR (KBr) ~3400-3200 (O-H stretch), ~1720 (C=O ester stretch), ~1620 (C=O quinolone stretch), ~1500 (C=C aromatic stretch) cm⁻¹.

Interpretation Insights:

  • The broad singlet around 12 ppm in the ¹H NMR is characteristic of the acidic hydroxyl proton of the 4-hydroxyquinoline system, which is in equilibrium with the N-H of the 4-oxo tautomer.

  • The downfield singlet around 8.5 ppm is indicative of the proton at the C-2 position, which is deshielded by the adjacent nitrogen and carbonyl group.

  • The quartet and triplet signals confirm the presence of the ethyl ester group.

  • In mass spectrometry, observing the correct molecular ion peak is a primary confirmation of successful synthesis.

Troubleshooting and Field-Proven Insights

Issue 1: Low Yield in Thermal Protocol

  • Cause: The most common cause is insufficient temperature during the cyclization step, leading to incomplete conversion of the intermediate.[8][10]

  • Solution: Ensure the reaction solvent (diphenyl ether) is vigorously refluxing (~250-260 °C). Monitor the reaction via TLC to confirm the disappearance of the intermediate. If yields remain low, switching to a microwave-assisted protocol can provide more controlled and efficient heating.[10]

Issue 2: Product Contamination with High-Boiling Solvent

  • Cause: Diphenyl ether is viscous and difficult to remove completely from the solid product.[8]

  • Solution: After initial precipitation and filtration, perform multiple, thorough washes of the filter cake with a non-polar solvent like hexane, cyclohexane, or petroleum ether.[12][20] Triturating the crude solid with the wash solvent before the final filtration can also be highly effective.

Issue 3: Dark-Colored Product or Charring

  • Cause: Prolonged exposure to very high temperatures (>260 °C) can lead to thermal decomposition and the formation of colored impurities.[8]

  • Solution: Minimize the time the reaction is held at maximum temperature. Once the intermediate is consumed (as per TLC), begin the cooling process immediately. The microwave protocol inherently reduces the risk of thermal decomposition due to significantly shorter reaction times.[10]

Conclusion

The Gould-Jacobs reaction remains a highly effective and reliable method for the synthesis of this compound. By understanding the core mechanism and carefully controlling the critical reaction parameters, particularly temperature and time, researchers can achieve high yields of this valuable pharmaceutical intermediate. The microwave-assisted protocol, in particular, offers a modern, efficient, and rapid alternative to classical heating methods, aligning with the principles of green chemistry by reducing energy consumption and reaction times.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC - NIH. [Link]

  • Gould–Jacobs Reaction - ResearchGate. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

  • Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF - ResearchGate. [Link]

  • Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. [Link]

  • Preparation method of ethoxy diethyl methylene malonate - Google P
  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. [Link]

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  • Gould-Jacobs Reaction. [Link]

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  • 4-Chloroaniline - Wikipedia. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - ResearchGate. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem. [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives - Journal of Applied Chemical Research. [Link]

  • A process for the preparation of quinoline carboxylic acid derivatives - European Patent Office - EP 0195135 A1. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Hydroxyquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinoline-3-carboxylate scaffold is a privileged pharmacophore, forming the core of numerous antibacterial agents and finding applications in diverse areas of drug discovery. This document provides a detailed technical guide for the synthesis of this important class of compounds. The primary focus is on the Gould-Jacobs reaction, a robust and widely adopted methodology. This guide elucidates the underlying chemical principles, provides a meticulously detailed experimental protocol, and offers insights into reaction optimization and troubleshooting. The objective is to equip researchers with the requisite knowledge for the successful and efficient synthesis of 4-hydroxyquinoline-3-carboxylates in a laboratory setting.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylate Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. Among these, the 4-hydroxyquinoline-3-carboxylate framework is of particular importance. The serendipitous discovery of the antibacterial properties of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of the highly successful quinolone and fluoroquinolone antibiotics.[1] Compounds such as nalidixic acid, norfloxacin, and ciprofloxacin, all featuring this core structure, have had a profound impact on the treatment of bacterial infections.[2][3] The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The Gould-Jacobs Reaction: A Mainstay Synthetic Approach

The Gould-Jacobs reaction, first reported by R.G. Gould and W.A. Jacobs in 1939, remains one of the most effective and versatile methods for the preparation of 4-hydroxyquinoline derivatives.[4][5] This multi-step synthesis involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to yield the desired 4-hydroxy-3-carboalkoxyquinoline.[6][7]

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Gould-Jacobs reaction proceeds through the following key steps:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate.[6][7]

  • Thermal Cyclization: The crucial ring-closing step is a 6-electron electrocyclization that requires significant thermal energy.[6][7] This intramolecular reaction results in the formation of the quinoline ring system. Subsequent tautomerization of the initially formed enol leads to the more stable keto form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[6][7]

The high temperatures required for the cyclization step are a defining characteristic of the Gould-Jacobs reaction.[8]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Malonic Ester - Ethanol MalonicEster Diethyl Ethoxymethylenemalonate MalonicEster->Intermediate Cyclization Heat (High Temperature) Intermediate->Cyclization Product Ethyl 4-Hydroxyquinoline-3-carboxylate (4-Oxo form) Cyclization->Product 6π Electrocyclization - Ethanol KetoEnol Keto-Enol Tautomerism Product->KetoEnol FinalProduct 4-Hydroxyquinoline-3-carboxylate (Enol form) KetoEnol->FinalProduct

Caption: Mechanism of the Gould-Jacobs Reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier
AnilineC₆H₇N93.1362-53-3Sigma-Aldrich
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.2387-13-8Sigma-Aldrich
Diphenyl etherC₁₂H₁₀O170.21101-84-8Sigma-Aldrich
EthanolC₂H₅OH46.0764-17-5Fisher Scientific
HexaneC₆H₁₄86.18110-54-3Fisher Scientific
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Merck
Hydrochloric Acid (HCl)HCl36.467647-01-0VWR
Step-by-Step Procedure

Workflow start Start step1 Step 1: Condensation Aniline + Diethyl Ethoxymethylenemalonate start->step1 step2 Step 2: Thermal Cyclization High-boiling solvent (e.g., Diphenyl ether) step1->step2 step3 Step 3: Isolation and Purification Cooling, filtration, and washing step2->step3 step4 Optional Step 4: Hydrolysis Saponification with NaOH step3->step4 step5 Optional Step 5: Acidification Neutralization with HCl step4->step5 end End Product: 4-Hydroxyquinoline-3-carboxylic acid step5->end

Caption: Experimental workflow for the synthesis of 4-hydroxyquinoline-3-carboxylates.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.[9]

  • During this step, ethanol is formed as a byproduct. Removing the ethanol, for instance with a light flow of nitrogen, can help drive the reaction to completion.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl anilinomethylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm.[10] The use of a high-boiling solvent is crucial for achieving the high temperatures required for cyclization.

  • Heat the mixture to approximately 250°C.[2][8] The reaction is typically complete within 15-30 minutes at this temperature.

  • The formation of the cyclized product is often accompanied by the evolution of ethanol.

Step 3: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature. The desired ethyl 4-hydroxyquinoline-3-carboxylate will precipitate as a solid.

  • Add a non-polar solvent like hexane to the cooled mixture to further precipitate the product and to help in the removal of the high-boiling solvent.[2]

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove any residual diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Optional Step 4: Saponification to the Carboxylic Acid

For many applications, the corresponding carboxylic acid is the desired final product.

  • Suspend the purified ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours, or until the ester is completely hydrolyzed.[7] The reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid until the pH is acidic. The 4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Optimization and Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield in Condensation Step Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient removal of ethanol byproduct.[2]
Incomplete Cyclization Insufficient temperature or reaction time.Gradually increase the reaction temperature.[8] Consider using microwave irradiation for more efficient heating.[8][11]
Formation of Isomeric Products Use of asymmetrically substituted anilines.Cyclization can occur at two different ortho positions. Careful analysis and purification are required to separate the isomers.[3]
Product Degradation Prolonged heating at high temperatures.Optimize the reaction time to minimize degradation.[11] Microwave heating can often reduce the required reaction time.[11]

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is a powerful tool, other methods for the synthesis of quinoline derivatives exist. For instance, the Conrad-Limpach synthesis provides access to 4-hydroxyquinolines, and modern palladium-catalyzed carbonylation reactions offer alternative routes.[1][3] The choice of synthetic route will often depend on the desired substitution pattern and the availability of starting materials.

Conclusion

The Gould-Jacobs reaction provides a reliable and adaptable method for the synthesis of 4-hydroxyquinoline-3-carboxylates. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the high temperature required for cyclization, researchers can efficiently access this important class of compounds. The protocol and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in medicinal chemistry and drug development.

References

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride - PrepChem.com. [Link]

  • Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould±Jacobs reaction - ElectronicsAndBooks. [no valid URL]
  • Gould-Jacobs Reaction. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google P
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google P
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. [Link]

  • Optimization of reaction conditions. a | Download Table - ResearchGate. [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. [Link]

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester - Staigent Technologies. [Link]

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Application Notes and Protocols: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate as a Scaffold for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Quinoline and its derivatives have historically been a rich source of potent antimicrobial drugs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate as a foundational building block in the discovery of new antimicrobials. We will delve into the scientific rationale, synthesis protocols, and a complete workflow for screening and lead optimization, underscoring the causality behind experimental choices to ensure a robust and scientifically sound discovery cascade.

Scientific Background & Rationale

The Quinolone Core: A Privileged Scaffold in Antimicrobial Agents

The quinolone framework is a cornerstone of antibacterial therapy.[1] These compounds primarily exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE).[2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones trap the enzyme, leading to double-stranded DNA breaks and subsequent cell death.[3] This well-defined mechanism provides a clear target for rational drug design.

Strategic Value of this compound

The selection of this compound as a starting point is based on decades of structure-activity relationship (SAR) studies on quinolone antibacterials.[4][5]

  • C6-Halogen Substitution: The presence of a halogen, in this case, chlorine, at the C-6 position is a critical determinant of potency. This substitution is known to significantly enhance both DNA gyrase binding and bacterial cell penetration, leading to improved antibacterial activity.[5]

  • 4-Oxo and 3-Carboxylate Groups: The 4-oxo (in equilibrium with the 4-hydroxy tautomer) and 3-carboxylate moieties are indispensable for antibacterial action. They are believed to be the primary sites of interaction with the DNA-gyrase complex, essential for the drug's inhibitory function.[6]

  • Versatile Intermediate: This compound is not an end-stage drug but a highly valuable synthetic intermediate.[7] The core structure allows for systematic chemical modifications at other key positions (primarily N-1 and, after further chemical steps, C-7) to modulate the spectrum of activity, potency, and pharmacokinetic properties.[4][6]

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction. This process involves the reaction of an arylamine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.

Protocol: Synthesis via Gould-Jacobs Reaction

This protocol outlines the synthesis of this compound from p-chloroaniline.

Materials:

  • p-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

  • Ethyl acetate

  • Stirrer hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Step 1: Condensation Reaction. In a round-bottomed flask, combine p-chloroaniline (1.0 mole equivalent) and DEEM (1.1 mole equivalents). Heat the mixture gently (e.g., on a steam bath or at 100-110 °C) for approximately 1 hour.[8] Ethanol is evolved during this step. The resulting intermediate, ethyl α-carbethoxy-β-p-chloroanilinoacrylate, can be used directly in the next step.

    • Rationale: This step forms the key acyclic intermediate. A slight excess of DEEM ensures the complete consumption of the starting aniline.

  • Step 2: Thermal Cyclization. In a separate, larger flask equipped with an air condenser, heat diphenyl ether to its boiling point (approx. 250-260 °C).[8] Carefully and slowly add the warm product from Step 1 to the boiling solvent.

    • Rationale: The high temperature provides the activation energy required for the intramolecular cyclization (a Conrad-Limpach-Knorr type reaction) to form the quinoline ring system.

  • Step 3: Isolation. Continue heating for 30-60 minutes. The cyclized product will begin to precipitate from the hot solution. Allow the mixture to cool to room temperature, which will complete the precipitation.[9]

  • Step 4: Purification. Add ethyl acetate or another suitable hydrocarbon solvent (e.g., hexanes) to the cooled mixture to dilute the diphenyl ether. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the same solvent to remove residual diphenyl ether.[9]

  • Step 5: Characterization. Dry the resulting solid, which is this compound. Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Application in an Antimicrobial Screening Cascade

Once synthesized, the core scaffold and its subsequent derivatives enter a screening cascade to identify promising antimicrobial candidates. This workflow ensures that resources are focused on compounds with the highest potential.

High-Level Screening Workflow

Antimicrobial Screening Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Screening & Safety cluster_2 Phase 3: Lead Candidate Selection Core Ethyl 6-chloro-4- hydroxyquinoline-3-carboxylate Deriv Synthesize Derivative Library (e.g., N-1 alkylation) Core->Deriv Diversification MIC Primary Screen: Determine MIC vs. Gram(+) & Gram(-) Deriv->MIC Test Spectrum Secondary Screen: Broad Spectrum MIC Panel (incl. resistant strains) MIC->Spectrum Active Hits Cyto In Vitro Cytotoxicity Assay (e.g., HEK-293, HepG2) Spectrum->Cyto SAR Analyze SAR & Selectivity Index (SI) Cyto->SAR Lead Lead Candidate SAR->Lead

Caption: High-level workflow for antimicrobial drug discovery.

Protocol: Primary Antimicrobial Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[10][11]

Materials:

  • 96-well microtiter plates (sterile)

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt solution (optional, for viability readout)

  • Multichannel pipette

Procedure:

  • Plate Preparation. Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Serial Dilution. In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.

    • Rationale: Serial dilution creates a concentration gradient to precisely determine the MIC. Preparing at 2x concentration accounts for the final 1:1 dilution with the bacterial inoculum.

  • Inoculum Preparation. Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

  • Controls.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is run in a separate row to validate the assay's sensitivity.

    • Growth Control (Well 11): Contains broth and bacteria only. Must show turbidity.

    • Sterility Control (Well 12): Contains broth only. Must remain clear.

  • Incubation. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results. The MIC is the lowest concentration at which no visible turbidity (bacterial growth) is observed. This can be read by eye or with a plate reader. For a more quantitative readout, 10 µL of resazurin solution can be added and incubated for 2-4 hours; a color change from blue to pink indicates viable cells.

Data Presentation and Interpretation

Results from the primary screen should be tabulated to identify "hits" – compounds showing significant activity.

Compound IDStructure ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
ECHC-Core (Parent Scaffold)3264
ECHC-N1-Et N-1 Ethyl1632
ECHC-N1-cPr N-1 Cyclopropyl816
Ciprofloxacin(Control)0.250.06
  • Interpretation: In this hypothetical data, adding a cyclopropyl group at the N-1 position (ECHC-N1-cPr) improved activity against both bacterial types compared to the core scaffold, making it a "hit" worthy of further investigation.

Lead Optimization and Safety Assessment

Hits from the primary screen undergo further chemical modification to enhance potency, broaden the spectrum, and improve safety profiles.

Rationale for Derivatization

SAR studies on fluoroquinolones have established that the C-7 substituent is a primary driver of spectrum and potency.[4][6] Adding basic amine-containing heterocycles, such as piperazine or pyrrolidine, can dramatically increase activity, particularly against Gram-positive bacteria and anaerobes.[4]

Lead Optimization Cycle cluster_0 Iterative Optimization Design Design New Analogs (e.g., C-7 modifications) Synth Synthesize Analogs Design->Synth Test Test Potency (MIC) & Safety (Cytotoxicity) Synth->Test SAR Analyze SAR Data (Potency vs. Toxicity) Test->SAR SAR->Design Refine Design

Caption: The iterative cycle of lead optimization in drug discovery.

Protocol: In Vitro Cytotoxicity Assessment (Resazurin Assay)

It is crucial to ensure that potent compounds are not generally toxic to human cells.[12][13] This protocol measures the half-maximal inhibitory concentration (IC₅₀) against a human cell line.

Materials:

  • Human cell line (e.g., HEK-293, human embryonic kidney cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds and positive control (e.g., Doxorubicin)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding. Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition. Prepare 2-fold serial dilutions of the test compounds in growth media at 2x the final desired concentrations.

  • Treatment. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with media only (no cells) as a background control and wells with cells and media (no compound) as a 100% viability control.

  • Incubation. Incubate the plate for 48-72 hours in a CO₂ incubator.

    • Rationale: A longer incubation period (compared to MIC assays) allows for the assessment of effects on cell proliferation and metabolism.

  • Viability Measurement. Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Readout. Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader. The fluorescence signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Data Presentation: The Selectivity Index

The therapeutic potential of a compound is often estimated by its Selectivity Index (SI), which compares its toxicity to its efficacy. A higher SI is desirable.

SI = IC₅₀ (Cytotoxicity) / MIC (Antibacterial Activity)

Compound IDMIC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK-293Selectivity Index (SI)
ECHC-N1-cPr 8>128>16
Lead-01 18080
Lead-02 0.5>128>256
DoxorubicinN/A0.1N/A
  • Interpretation: "Lead-02" shows both high potency (MIC = 0.5 µg/mL) and low cytotoxicity (IC₅₀ >128 µg/mL), resulting in an excellent selectivity index. This profile makes it a strong candidate for further preclinical development.

Conclusion and Future Directions

This compound represents a strategically sound and empirically validated starting point for the discovery of novel antimicrobial agents. Its synthesis is straightforward, and the quinolone core provides a well-understood framework for rational design and optimization. By following a systematic cascade of synthesis, primary screening, lead optimization, and safety assessment, research teams can efficiently identify derivatives with potent activity and a favorable therapeutic window.

Promising lead candidates identified through this workflow would proceed to more advanced studies, including:

  • Mechanism of Action Confirmation: Enzyme inhibition assays against purified DNA gyrase and topoisomerase IV.

  • Resistance Profiling: Testing against panels of clinically relevant drug-resistant strains.

  • In Vivo Efficacy: Evaluation in animal models of infection.

  • ADMET Profiling: Comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity.

References

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (Source: National Center for Biotechnology Information) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOJr9dtwF0v36IS50S4MEZ3VhXtEODUXAYkspgSk-6BL7n_qkCN7pwAyPIZCppVWNFf2-d-dD74_BdZHdtywi33U3BAFiinRstLKX0Oqk6AXGskmwB4KVD-LLRPoxTRdxNj9OagCJlwvxxYT1eDAWUNSMPVqYYmwmg6I5YycltXifzBpaHLqZJQ==]
  • Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate. (Source: Smolecule) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuluwKuo0VIisCUQ9B24oiqTEIN17WItE1lqMvtB6tVhI-J6dmnJ1t1inTkVKk90klKnL3DV36KndQV2A7LbXD6kRbm_nQN5-O7NrEp0cwaazecCRXdJPZY8EYPstwL6JOzV82kSg]
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  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/339467610_Structure-Activity_Relationships_of_the_Quinolone_Antibacterials_in_the_New_Millenium_Some_Things_Change_Others_Do_Not]
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (Source: SpringerLink) [URL: https://link.springer.com/protocol/10.1007/978-1-4939-6634-9_6]
  • Structure-activity relationships of the fluoroquinolones. (Source: ASM Journals) [URL: https://journals.asm.org/doi/10.1128/aac.33.5.685]
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/11571212_Quinolone_Molecular_Structure-Activity_Relationships_What_We_Have_Learned_about_Improving_Antimicrobial_Activity]
  • Classification and structure-activity relationships of fluoroquinolones. (Source: National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/7608226/]
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (Source: SpringerLink) [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2313-1_5]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474210/]
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/prechem.3c00030]
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  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9730590/]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6406859/]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/37477382/]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2023.2238497]
  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. (Source: Benchchem) [URL: https://www.benchchem.com/product/b901124]
  • This compound. (Source: Chem-Impex) [URL: https://www.chemimpex.com/products/07133]
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (Source: Annex Publishers) [URL: https://www.annexpublishers.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6288636/]
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01306]
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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01511]
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Application Notes and Protocols for the Quantification of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its quinoline scaffold is a privileged structure in medicinal chemistry, often associated with a wide range of biological activities.[2] Accurate and precise quantification of this compound is paramount during drug development and for quality control of the final products to ensure their safety and efficacy. This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₃[1]
Molecular Weight 251.67 g/mol [1]
Appearance Off-white powder[1]
Melting Point > 300 °C[1]
Purity (typical) ≥ 98% (by HPLC)[1]

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. The following method is a robust starting point for the analysis of this compound.

Principle of the Method

This method employs reverse-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

1. Apparatus and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

2. Preparation of Mobile Phase:

  • Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

4. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

5. Sample Preparation:

  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a starting point would be around 254 nm or 330 nm based on the quinoline structure).

  • Column Temperature: 30 °C

7. System Suitability:

  • Inject the standard solution (e.g., 10 µg/mL) five times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The theoretical plates for the analyte peak should be not less than 2000.

  • The tailing factor for the analyte peak should be not more than 2.0.

8. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the peak areas.

  • Calculate the concentration of this compound in the sample using the peak area of the standard.

Method Validation Parameters (Example Data)

Method validation should be performed according to ICH guidelines to ensure the reliability of the results.

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 20 µg/mL1 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation Injection Inject Standards & Samples MobilePhase->Injection StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemSuitability->Injection If Passed DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Calculation Concentration Calculation PeakIntegration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC quantification of this compound.

UV-Vis Spectrophotometric Method for Quantification

For a simpler, high-throughput, yet less specific quantification, a UV-Vis spectrophotometric method can be employed. This method is suitable for the analysis of pure substance or simple formulations where interfering substances are absent.

Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The quantification is performed by measuring the absorbance of the sample at the wavelength of maximum absorption (λmax) and comparing it to a standard curve.

Experimental Protocol

1. Apparatus and Materials:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Methanol (spectroscopic grade)

2. Determination of λmax:

  • Prepare a dilute solution of this compound in methanol.

  • Scan the solution in the UV region (200-400 nm) against a methanol blank.

  • The wavelength at which maximum absorbance is observed is the λmax.

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

4. Preparation of Working Standard Solutions and Calibration Curve:

  • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1-20 µg/mL in methanol.

  • Measure the absorbance of each solution at the predetermined λmax against a methanol blank.

  • Plot a calibration curve of absorbance versus concentration.

5. Sample Preparation:

  • Prepare a sample solution in methanol with a concentration expected to fall within the range of the calibration curve.

6. Analysis:

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep_uv Preparation cluster_analysis_uv Analysis cluster_results_uv Results DetermineLambdaMax Determine λmax CalibrationCurve Generate Calibration Curve DetermineLambdaMax->CalibrationCurve StandardPrepUV Standard Solution Preparation StandardPrepUV->CalibrationCurve SamplePrepUV Sample Preparation MeasureAbsorbance Measure Sample Absorbance SamplePrepUV->MeasureAbsorbance CalculateConcentration Calculate Concentration CalibrationCurve->CalculateConcentration MeasureAbsorbance->CalculateConcentration ReportUV Generate Report CalculateConcentration->ReportUV

Caption: Workflow for the UV-Vis spectrophotometric quantification of the analyte.

Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation studies are crucial in the development of stability-indicating analytical methods.[3][4] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method to resolve the active pharmaceutical ingredient (API) from its degradants.[5]

Rationale

Exposing this compound to stress conditions such as acid, base, oxidation, heat, and light can lead to the formation of degradation products. A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples should be analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound. The HPLC method offers high specificity and is suitable for stability studies, while the UV-Vis spectrophotometric method provides a rapid and simple alternative for routine analysis of the pure compound. Adherence to the principles of method validation and system suitability will ensure the generation of reliable and defensible analytical data, which is critical in the pharmaceutical development process.

References

  • MedCrave online. Forced degradation studies. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

Sources

High-throughput screening of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the High-Throughput Screening of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Derivatives for Kinase Inhibitor Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Among these, the this compound core represents a versatile template for generating diverse chemical libraries with significant therapeutic potential.[5] Its structure serves as a key intermediate in the synthesis of novel agents targeting critical biological pathways.[4][5][6]

High-Throughput Screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[7][8][9] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for a library of this compound derivatives. We will focus on a common and high-value target class in oncology: protein kinases.[10][11] This guide details the entire workflow, from initial assay development and primary screening to hit validation and potency determination, ensuring a robust and efficient path to identifying promising lead compounds.

Section 1: The Rationale for Screening Quinoline Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for drug discovery.[10][11] The quinoline core is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs incorporating this moiety. Its planar structure is adept at fitting into the ATP-binding pocket of many kinases, and the various substitution points on the quinoline ring allow for fine-tuning of potency and selectivity. This makes a library of this compound derivatives an excellent candidate pool for discovering novel kinase inhibitors.

Section 2: HTS Campaign Design and Assay Development

The success of any HTS campaign hinges on the development of a robust, reproducible, and miniaturized assay.[12][13] The goal is to create an experimental system that can reliably distinguish active inhibitors from inactive compounds with a high signal-to-noise ratio and excellent statistical confidence.[7]

Target Selection and Reagent Preparation

For this guide, we will use a representative tyrosine kinase as our target. The principles described are broadly applicable to other kinases.

  • Enzyme: Recombinant human Tyrosine Kinase X (TK-X), purified to >95%.

  • Substrate: A poly-peptide substrate (e.g., Poly(Glu, Tyr) 4:1) that is a known substrate for TK-X.

  • Detection System: A technology that can quantify substrate phosphorylation. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a robust, homogeneous (no-wash) format ideal for HTS.[14][15]

TR-FRET Kinase Assay Principle

The LanthaScreen™ TR-FRET technology (Thermo Fisher Scientific) is a common choice for biochemical kinase assays.[15] The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity. Excitation of the terbium results in FRET to the fluorescein, generating a specific emission signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Section 3: Experimental Protocols

The HTS workflow is a multi-step process designed to systematically identify and validate active compounds from a large library.[16] It begins with a primary screen, followed by rigorous confirmation and characterization of the initial hits.

Protocol: Primary High-Throughput Screen (Single-Point)

This protocol is designed for screening the entire derivative library at a single concentration (typically 10 µM) in a 384-well plate format to identify initial hits.

Materials:

  • Assay Plates: Low-volume 384-well black plates.

  • Compound Plates: 384-well plates containing the this compound derivative library dissolved in 100% DMSO.

  • Reagents: TK-X enzyme, kinase substrate, ATP, TR-FRET detection antibody, assay buffer.

  • Equipment: Automated liquid handler, plate reader capable of TR-FRET detection.

Step-by-Step Protocol:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 525), transfer 20 nL of each compound from the compound plates into the corresponding wells of the assay plates. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

  • Control Wells: Designate specific columns for controls:

    • Negative Control (0% Inhibition): Add 20 nL of 100% DMSO (vehicle).

    • Positive Control (100% Inhibition): Add 20 nL of a known potent inhibitor of TK-X at a saturating concentration.

  • Enzyme Addition: Add 10 µL of 2X TK-X enzyme solution in assay buffer to all wells.

  • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of a 2X ATP/Substrate solution in assay buffer to all wells to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

    • Scientist's Note: The incubation time and enzyme/ATP concentrations should be optimized during assay development to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Detection: Add 10 µL of the TR-FRET detection antibody solution to all wells to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis and Hit Identification

Robust data analysis is critical for identifying true hits while minimizing false positives.[17][18]

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.

  • Normalize Data: Convert the raw ratios to percent inhibition using the control wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assess Assay Quality: For each plate, calculate the Z'-factor, a statistical measure of assay robustness.[7] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Parameter Acceptable Value Description
Z'-factor > 0.5Indicates an excellent assay with good separation between positive and negative controls, suitable for HTS.[7]
Signal-to-Background > 5Ensures a sufficient dynamic range to detect inhibition.
CV of Controls < 10%Demonstrates low variability and high reproducibility.
A summary of key quality control metrics for HTS.
  • Hit Selection: Define a hit threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the sample wells (or a fixed cutoff, e.g., >50% inhibition).

HTS Workflow Diagram

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization Library Compound Library (10,000+ Derivatives) PrimaryScreen Single-Point HTS (e.g., 10 µM) Library->PrimaryScreen RawData Raw Plate Data PrimaryScreen->RawData DataAnalysis Data Normalization & QC (Z' > 0.5) RawData->DataAnalysis HitSelection Hit Selection (% Inhibition > Threshold) DataAnalysis->HitSelection HitConfirmation Hit Confirmation (Triplicate Test) HitSelection->HitConfirmation ConfirmedHits Confirmed Hits HitConfirmation->ConfirmedHits DoseResponse Dose-Response Assay (IC50 Determination) CounterScreen Counter-Screening (Selectivity & Artifacts) DoseResponse->CounterScreen ConfirmedHits->DoseResponse ValidatedHits Validated, Selective Hits (Lead Candidates) CounterScreen->ValidatedHits

A typical workflow for an HTS campaign, from primary screening to validated hits.

Protocol: Hit Confirmation

Initial "hits" from the primary screen must be re-tested to eliminate false positives arising from experimental error.[8][19]

  • "Cherry-Pick" Hits: Select all compounds that met the hit criteria from the primary screen.

  • Re-test: Re-test these compounds under the exact same conditions as the primary screen, but this time in triplicate, to confirm their activity.

  • Analysis: A compound is considered a "confirmed hit" if its activity is reproduced consistently across the replicates.

Protocol: Dose-Response and IC50 Determination

Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[20]

Protocol:

  • Serial Dilution: Prepare a series of dilutions for each confirmed hit (e.g., an 8-point, 3-fold dilution series starting from 50 µM).

  • Assay Performance: Perform the TR-FRET kinase assay as described previously, with each concentration tested in duplicate.

  • Data Analysis:

    • Normalize the data to percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism).[21]

    • The IC50 is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[20][22]

Compound Concentration (µM) % Inhibition
Hit-150.098.5
16.795.2
5.685.1
1.955.3
0.620.1
0.28.7
0.072.1
0.020.5
Example dose-response data for a confirmed hit, used to calculate the IC50 value.

Section 4: Counter-Screening for Selectivity and Artifacts

A critical step in hit validation is to eliminate compounds that are non-specific or interfere with the assay technology.[19][23][24] This is achieved through counter-screens.

Rationale for Counter-Screening

False positives in HTS can arise from several mechanisms:[24]

  • Assay Technology Interference: Compounds may directly inhibit a reporter enzyme (like luciferase) or quench fluorescence in FRET-based assays.[23]

  • Compound Aggregation: Some compounds form aggregates at high concentrations, non-specifically inhibiting enzymes.

  • Lack of Selectivity: A compound may inhibit the target kinase but also inhibit many other kinases, making it a poor candidate for a selective drug.

Protocol: Selectivity Counter-Screen

To assess selectivity, potent hits should be tested against a closely related kinase (e.g., Tyrosine Kinase Y or TK-Y).

  • Assay Setup: Use the same TR-FRET assay format but substitute TK-X with TK-Y.

  • Testing: Test the confirmed hits at a single high concentration (e.g., 10 µM).

  • Analysis: Compounds that inhibit both TK-X and TK-Y are considered less selective. The goal is to find compounds with a significant selectivity window (e.g., >10-fold higher potency for the primary target).

Mechanism of Kinase Inhibition

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition K Kinase SP Phosphorylated Substrate K->SP Phosphorylation S Substrate S->K ATP ATP ATP->K P P ADP ADP K2 Kinase Blocked No Reaction S2 Substrate S2->K2 ATP2 ATP ATP2->K2 I Inhibitor (Quinoline Derivative) I->K2 Binds to ATP Pocket

Diagram illustrating the inhibition of a kinase-catalyzed phosphorylation reaction.

Protocol: Assay Interference Counter-Screen

A simple way to identify compounds that interfere with the TR-FRET signal is to run the assay without the kinase enzyme.

  • Assay Setup: Prepare the assay as described in the primary screen protocol, but replace the enzyme solution with assay buffer. Add pre-phosphorylated substrate.

  • Testing: Test all confirmed hits in this enzyme-free setup.

  • Analysis: Compounds that still show a significant change in the TR-FRET ratio are likely interfering with the detection system itself and should be flagged as potential artifacts.

Section 5: Hit Prioritization and Next Steps

After completing the screening and validation cascade, the data must be synthesized to prioritize the most promising hits for a hit-to-lead campaign.[16]

Key Prioritization Criteria:

  • Potency: Low IC50 value against the primary target (TK-X).

  • Selectivity: Minimal activity against the counter-screen target (TK-Y) and other off-targets.

  • Chemical Tractability: The chemical structure should be amenable to synthetic modification to improve properties (SAR exploration).

  • Clean Profile: No evidence of assay interference or non-specific activity.

Validated, potent, and selective hits can then be advanced into medicinal chemistry programs for optimization of their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate.

References

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490.
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821.
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Application Notes & Protocols: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a highly functionalized heterocyclic compound, pivotal as an intermediate in the synthesis of a broad spectrum of biologically active molecules and functional materials.[1][2][3] Its quinoline core is a privileged scaffold in medicinal chemistry, frequently associated with diverse pharmacological activities including antimicrobial, anticancer, and antimalarial properties.[4][5][6] This document provides an in-depth guide for researchers, outlining the fundamental synthesis of this building block via the Gould-Jacobs reaction, and details its subsequent chemical transformations into more complex molecular architectures. We present validated, step-by-step protocols for key reactions such as N-alkylation, ester hydrolysis, and amide coupling, supported by mechanistic insights and practical considerations to ensure reproducibility and high-yield outcomes.

Introduction: The Strategic Value of the Quinolone Scaffold

The quinoline and 4-quinolone ring systems are central to the development of numerous therapeutic agents.[7] The inherent biological activity of this scaffold, combined with the synthetic versatility offered by its substituents, makes it a cornerstone of modern drug discovery.[5][7] this compound, in particular, offers a strategic advantage due to its multiple, orthogonally reactive sites:

  • The 4-Hydroxy/4-Oxo Group: This functionality exists in a tautomeric equilibrium, primarily favoring the 4-quinolone form. The nitrogen at position 1 and the oxygen at position 4 can both be sites for alkylation, with reaction conditions dictating the regioselectivity.[8][9]

  • The C3-Ester: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, a ubiquitous reaction in medicinal chemistry.[10][11]

  • The C6-Chloro Group: This halogen provides a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or heteroatom substituents. It also significantly influences the electronic properties and biological activity of the final compound.[12]

This guide will systematically explore the synthetic pathways originating from this versatile building block.

Synthesis of the Core Building Block

The most reliable and widely adopted method for synthesizing ethyl 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[13][14][15][16] This thermal cyclization process involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature ring closure.[14][15][16]

Mechanism: The Gould-Jacobs Reaction

The reaction proceeds in two main stages:

  • Condensation: 4-chloroaniline acts as a nucleophile, attacking the electron-deficient vinylogous carbonyl of DEEM, leading to the substitution of the ethoxy group and formation of an anilinomethylenemalonate intermediate. Ethanol is eliminated in this step.

  • Thermal Cyclization: At high temperatures (typically >240 °C), the anilinomethylenemalonate undergoes a 6-electron electrocyclization onto one of the ortho positions of the aniline ring. This is followed by tautomerization and elimination of a second molecule of ethanol to yield the aromatic 4-hydroxyquinoline system.[14][15][17]

Diagram 1: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 4-Chloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Heat (e.g., 140°C) - EtOH A->B C Intermediate: Ethyl 2-((4-chloroanilino)methylene)malonate B->C D High-Temperature Solvent (e.g., Diphenyl Ether, ~250°C) C->D Transfer Intermediate E 6π Electrocyclization - EtOH D->E F Product: This compound E->F

Caption: Workflow for the two-stage Gould-Jacobs synthesis.

Protocol: Synthesis of this compound (2)

This protocol is adapted from established literature procedures.[18][19][20]

Materials:

  • 4-Chloroaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 equiv)

  • Diphenyl ether (solvent)

  • Ethyl acetate (for washing)

Procedure:

  • Step A: Formation of the Enamine Intermediate (1)

    • In a round-bottom flask, combine 4-chloroaniline and diethyl ethoxymethylenemalonate (1.05 equiv).

    • Heat the mixture with stirring at 120-140°C for 1-2 hours. Ethanol will distill from the reaction mixture. The reaction can be monitored by TLC until the starting aniline is consumed.

    • The resulting viscous oil, ethyl 2-((4-chloroanilino)methylene)malonate (1), is typically used in the next step without further purification.

  • Step B: Thermal Cyclization to Yield the Quinolone (2)

    • In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat diphenyl ether to 240-250°C.

    • Slowly add the crude intermediate (1) from Step A to the hot diphenyl ether with vigorous stirring. Caution: This addition can be exothermic.

    • Maintain the reaction temperature at 240-250°C for 1-1.5 hours.[18] A precipitate will form as the product is generated.

    • Allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

    • Dilute the cooled slurry with an excess of ethyl acetate or hexanes to facilitate filtration.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with ethyl acetate to remove residual diphenyl ether.

    • Dry the solid under vacuum to yield this compound (2) as a solid.

Expected Yield: 50-70%

Compound Molecular Formula Molecular Weight Melting Point
This compoundC₁₂H₁₀ClNO₃251.67 g/mol >300 °C[1]

Key Transformations and Applications

The true utility of this compound lies in its capacity to be transformed into a variety of downstream intermediates.

N-Alkylation of the Quinolone Ring

Alkylation can occur at either the N-1 or O-4 position. N-alkylation is often favored when using a base like potassium carbonate in a polar aprotic solvent like DMF, as the nitrogen anion is a softer nucleophile.[9][21] This transformation is critical for many quinolone-based antibiotics.[22]

Diagram 2: N-Alkylation Reaction

N_Alkylation reactant Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate reagents + R-X (e.g., Allyl Bromide) Base (K₂CO₃) Solvent (DMF) reactant->reagents product Ethyl 1-Alkyl-6-chloro-4-oxo- 1,4-dihydroquinoline-3-carboxylate reagents->product

Caption: General scheme for N-alkylation of the quinolone core.

Protocol: Synthesis of Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (4)

This protocol is based on the procedure described by BMC Chemistry (2022).[18]

Materials:

  • This compound (2) (1.0 equiv)

  • Allyl bromide (1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend this compound (2) and anhydrous K₂CO₃ in anhydrous DMF.

  • Add allyl bromide to the suspension with stirring.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to afford the N-alkylated product (4).

Expected Yield: ~93%[18]

Ester Hydrolysis to Carboxylic Acid

Saponification of the C3-ethyl ester is a straightforward yet critical step to prepare for subsequent amide coupling reactions. This is typically achieved under basic conditions.[10][23]

Protocol: Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (5)

This protocol is a continuation from the N-alkylation step, adapted from BMC Chemistry (2022).[18]

Materials:

  • Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (4) (1.0 equiv)

  • Sodium Hydroxide (NaOH) solution (e.g., 2.5 N)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl) solution (e.g., 5 N)

Procedure:

  • Dissolve the ester (4) in THF.

  • Add the aqueous NaOH solution and stir the biphasic mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 4-5 by the slow addition of HCl solution.

  • A precipitate will form. Collect the solid carboxylic acid (5) by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove salts.

  • Dry the product under vacuum.

Expected Yield: ~97%[18]

Compound Molecular Formula Molecular Weight CAS Number
6-chloro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₆ClNO₃223.61 g/mol 35973-14-9[24][25]
Amide Bond Formation

The formation of an amide bond from the carboxylic acid is one of the most frequent reactions in drug development.[26][27] It typically requires activation of the carboxylic acid with a coupling reagent to facilitate the reaction with an amine.[11]

Diagram 3: Amide Coupling Workflow

Amide_Coupling cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Quinolone Carboxylic Acid (5) Reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Acid->Reagents Active_Ester Activated Intermediate (e.g., O-acylisourea) Reagents->Active_Ester Amine Primary/Secondary Amine (R¹R²NH) Active_Ester->Amine Nucleophilic Attack Amide Final Amide Product Amine->Amide

Caption: Two-stage process of carboxylic acid activation and amine coupling.

Protocol: General Procedure for Amide Coupling

This generalized protocol can be adapted for a wide range of amines using standard peptide coupling reagents.

Materials:

  • Quinolone carboxylic acid (5) (1.0 equiv)

  • Desired amine (1.1 equiv)

  • Coupling reagent (e.g., HATU, EDC/HOBt) (1.2 equiv)

  • Organic base (e.g., DIPEA, Triethylamine) (3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (5) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base (e.g., Triethylamine) and stir for 30 minutes at 0°C.[18]

  • Add the coupling reagent (e.g., HATU) and stir for another 15-30 minutes at 0°C to form the activated intermediate.

  • Add the desired amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Conclusion

This compound is a robust and versatile starting material. The protocols detailed herein provide a reliable foundation for its synthesis and subsequent elaboration. The ability to perform selective N-alkylation, followed by hydrolysis and amide coupling, opens a gateway to vast chemical libraries. Researchers can leverage these methods to synthesize novel derivatives for evaluation as anticancer agents,[28][29][30] antimalarials,[5] antibacterials,[31] and other therapeutic targets,[2] underscoring the enduring importance of this quinolone building block in modern medicinal chemistry.

References

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Application Note: Optimized Crystallization Protocols for Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] It serves as a crucial building block in the synthesis of various biologically active molecules, including potential antimicrobial agents.[1][2] The purity and solid-state properties (e.g., crystal habit, size distribution, and polymorphism) of this intermediate are paramount as they directly influence the yield, purity, and performance of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the crystallization of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key decisions in protocol development, offering researchers a robust framework for obtaining high-purity crystalline material. The protocols described herein are designed to be self-validating, incorporating in-process controls and troubleshooting guidance to ensure reproducibility and success.

Physicochemical Profile

A thorough understanding of the compound's properties is the foundation of any successful crystallization strategy. The high melting point suggests strong intermolecular interactions and high lattice energy, which are favorable for forming a stable crystalline solid.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₃[1]
Molecular Weight 251.67 g/mol [1]
Appearance Off-white powder[1]
Melting Point > 300 °C[1][2]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Core Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation. The goal is to dissolve the solute in a solvent system under conditions where it is soluble (typically at elevated temperatures) and then alter those conditions to create a supersaturated state from which the compound precipitates in an ordered, crystalline form. The choice of solvent and the method of inducing supersaturation are the most critical factors.

For this compound, its structure contains both polar functional groups (hydroxyl, ester) and a relatively nonpolar chlorinated quinoline core. This duality suggests that a range of polar solvents and mixed-solvent systems will be effective.

G cluster_workflow General Crystallization Workflow Crude Crude Product (Amorphous or Impure) Dissolution Complete Dissolution (Hot Solvent System) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration optional Supersaturation Induce Supersaturation (Cooling / Anti-Solvent) Dissolution->Supersaturation Filtration->Supersaturation Nucleation Nucleation (Primary / Secondary) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolation & Washing (Filtration) Growth->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Pure Pure Crystalline Product Drying->Pure

Caption: General workflow for the purification of chemical intermediates.

Protocol 1: Cooling Crystallization from a Single Protic Solvent

Rationale: This is the most straightforward crystallization technique. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one. Ethanol is selected as a starting point based on its common use for recrystallizing related quinoline derivatives and its favorable safety and environmental profile.[3][4][5]

Methodology:

  • Solvent Selection: Place approximately 20-30 mg of the crude this compound into a small vial. Add a common solvent (e.g., Ethanol, Isopropanol, Acetonitrile) dropwise at room temperature until a slurry is formed. Heat the vial with agitation. A suitable solvent will dissolve the compound completely upon heating but show low solubility at room temperature or upon cooling.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude compound. Add the chosen solvent (e.g., Ethanol) in portions while heating to reflux until the compound is fully dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution; excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is critical for achieving the highest purity.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of larger, more perfect crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4°C) for at least 1-2 hours to maximize the precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

G cluster_protocol1 Protocol 1: Cooling Crystallization Start Crude Product in Flask AddSolvent Add Ethanol & Heat to Reflux Start->AddSolvent Dissolved Compound Fully Dissolved? AddSolvent->Dissolved Dissolved->AddSolvent No CoolSlowly Slow Cool to RT Dissolved->CoolSlowly Yes CoolCold Cool in Ice Bath (0-4°C) CoolSlowly->CoolCold Filter Vacuum Filter Crystals CoolCold->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the cooling crystallization method.

Protocol 2: Anti-Solvent Crystallization

Rationale: This method is ideal when the compound is highly soluble in a solvent even at low temperatures, making cooling crystallization inefficient. It involves dissolving the compound in a "good" solvent and then introducing a miscible "anti-solvent" in which the compound is insoluble, thereby inducing precipitation. Based on the polarity of the target molecule, a Dimethylformamide (DMF)/Water system is a logical choice.

Methodology:

  • Dissolution: At room temperature, dissolve the crude compound in the minimum volume of a "good" solvent (e.g., DMF or DMSO). Ensure the solution is homogenous.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., deionized water) dropwise. The addition should be slow to maintain control over the supersaturation.

  • Monitor for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid. This point indicates the onset of nucleation.

  • Maturation: Once turbidity is established, stop the anti-solvent addition and allow the mixture to stir at the same temperature for a period (e.g., 1-3 hours). This "maturation" or "aging" step allows the small initial nuclei to grow into well-defined crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystal cake thoroughly with the anti-solvent (water) to remove the high-boiling-point "good" solvent (DMF). A final wash with a more volatile solvent like cold ethanol or methanol can aid in drying.

  • Drying: Dry the product in a vacuum oven. Ensure the temperature is high enough to remove residual DMF and water but well below the compound's decomposition temperature.

G cluster_protocol2 Protocol 2: Anti-Solvent Crystallization Start Dissolve Crude in DMF (Room Temp) AddAntiSolvent Add Water Dropwise (with Stirring) Start->AddAntiSolvent Turbid Persistent Turbidity? AddAntiSolvent->Turbid Turbid->AddAntiSolvent No Age Age Slurry (1-3h) Turbid->Age Yes Filter Vacuum Filter Crystals Age->Filter Wash Wash with Water, then Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the anti-solvent crystallization method.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.[6]

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Presence of impurities inhibiting nucleation.- Lack of nucleation sites.- Boil off some solvent to increase concentration.- Add a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]
"Oiling Out" - The rate of supersaturation is too high.- The cooling process is too rapid.- Inappropriate solvent choice.- Re-heat the mixture to re-dissolve the oil, then cool much more slowly.- Add slightly more solvent before cooling.- Switch to the anti-solvent method.
Low Yield - Compound has significant solubility in the cold mother liquor.- Insufficient cooling time.- Ensure the slurry is cooled for an adequate amount of time.- Evaporate a portion of the mother liquor to obtain a second crop of crystals (may be of lower purity).
Low Purity - Impurities co-precipitated with the product.- Incomplete removal of mother liquor.- Ensure the crystallization process is slow.- Perform a second recrystallization.- Ensure the crystal cake is washed adequately with cold, fresh solvent.

Interrelation of Crystallization Parameters

The quality of the final crystalline product is not determined by a single variable but by the interplay of several factors. Understanding these relationships is key to optimizing any crystallization process.

G cluster_params Parameter Interrelationships Solvent Solvent System CrystalQuality Final Crystal Quality (Purity, Size, Habit) Solvent->CrystalQuality CoolingRate Cooling Rate / Anti-Solvent Addition Rate CoolingRate->CrystalQuality controls supersaturation Purity Initial Purity Purity->CrystalQuality Concentration Concentration Concentration->CrystalQuality

Caption: Key parameters influencing final crystal quality.

Conclusion

The crystallization of this compound can be reliably achieved using either cooling or anti-solvent techniques. The selection of the optimal method depends on the specific impurity profile of the crude material and the scale of the operation. By carefully controlling key parameters such as solvent choice, cooling rate, and concentration, researchers can consistently produce material of high purity and quality, suitable for the demanding requirements of drug discovery and development.

References

  • Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Available from: [Link].

  • Wang, B. et al. (2013). CN Patent No. 103664892B.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available from: [Link]

  • Khan, F. N., Mittal, S., Anjum, S., Hathwar, V. R., & Ng, S. W. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2987. Available from: [Link]

  • Subashini, R., Khan, F. N., Mittal, S., Hathwar, V. R., & Ng, S. W. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986. Available from: [Link]

  • Khan, F. N., Mittal, S., Anjum, S., Hathwar, V. R., & Ng, S. W. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Available from: [Link]

  • Reyes-Mares, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Reyes-Mares, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving the yield of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate synthesis for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including quinolone antibiotics and other therapeutic compounds.[1] Its synthesis is most commonly achieved via the Gould-Jacobs reaction, a robust method for creating the 4-hydroxyquinoline scaffold.[2][3] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization.[4]

While the Gould-Jacobs reaction is well-established, achieving high yields consistently can be challenging. Common issues include the formation of impurities, incomplete reactions, and product loss during workup. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis and maximize your yield.

Reaction Overview: The Gould-Jacobs Synthesis

The synthesis proceeds in two primary stages:

  • Condensation: 4-chloroaniline reacts with diethyl ethoxymethylenemalonate (DEEMM) via nucleophilic substitution on the double bond, eliminating ethanol to form the intermediate, diethyl 2-((4-chloroanilino)methylene)malonate.[4][5]

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[6][7] This high temperature facilitates an intramolecular cyclization (a 6-electron electrocyclization), followed by the elimination of a second molecule of ethanol to form the stable quinolone ring system.[2][3]

The overall reaction is a powerful method for building the quinoline core, which is foundational to many commercial drugs.[3]

Reaction Mechanism Diagram

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Chloroaniline 4-Chloroaniline Intermediate Diethyl 2-((4-chloroanilino)methylene)malonate 4-Chloroaniline->Intermediate Condensation (100-130°C) - EtOH DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250°C) - EtOH

Caption: The two-stage Gould-Jacobs reaction pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Q1: My reaction yield is extremely low, or I've recovered no product. What are the most likely causes?

A1: A very low or zero yield points to a fundamental issue in one of the two key stages. Here’s how to troubleshoot:

  • Verify Reagent Quality:

    • Diethyl Ethoxymethylenemalonate (DEEMM): This is the most critical reagent. A common impurity is diethyl diethoxymethylenemalonate, which can hinder the reaction.[8] Verify the purity of your DEEMM by checking its refractive index or running an NMR. If impure, purification by fractional distillation under reduced pressure is recommended.[8]

    • 4-Chloroaniline: Ensure your aniline is pure and free from oxidation byproducts (often indicated by dark coloration). Recrystallization or distillation may be necessary.

  • Check Reaction Conditions:

    • Condensation Step: This step is typically robust, but ensure you are heating the mixture of the aniline and DEEMM to at least 100-130°C to drive the elimination of ethanol.[4]

    • Cyclization Temperature: This is the most common failure point. The reaction requires a high temperature, typically around 250°C.[4][7] A temperature that is too low will result in an incomplete or stalled reaction.[9] Ensure your high-boiling solvent (diphenyl ether or Dowtherm A) reaches and maintains this temperature.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the aniline starting material in the first step and the formation of the intermediate. The intermediate should then be consumed during the high-temperature cyclization.

Q2: The reaction mixture turned into a dark, tarry mess during the cyclization step, and the yield was poor. What went wrong?

A2: Tar formation is a classic sign of decomposition due to excessive heat or prolonged reaction times.[9]

  • Temperature Control is Crucial: While ~250°C is required, significantly exceeding this temperature can cause the starting materials and product to decompose. Use a high-precision thermometer and a reliable heating mantle or oil bath setup.

  • Minimize Reaction Time: Do not heat the reaction for longer than necessary. Typical cyclization times are 30-60 minutes.[4] Consider using microwave-assisted synthesis, which can significantly shorten reaction times and often improves yields by minimizing byproduct formation.[10][11]

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidation of the aniline intermediate and other sensitive species at high temperatures.

Q3: My yield improved, but it's still below expectations (e.g., <60%). Where could I be losing the product?

A3: If the reaction appears to be working but the isolated yield is suboptimal, the issue likely lies in the work-up and purification steps.[12]

  • Product Precipitation: The product is designed to precipitate from the high-boiling solvent upon cooling. To maximize precipitation, allow the mixture to cool completely to room temperature, then add a non-polar solvent like hexanes or toluene to further decrease the product's solubility.[4][6]

  • Washing the Product: The crude precipitate must be washed to remove the high-boiling solvent. However, using a solvent in which the product has some solubility will lead to losses.

    • Recommended Wash Solvents: Use ice-cold, non-polar solvents. Hexanes are a good first choice. Some protocols also report success with washing the filtered solid with ice-cold acetonitrile.[11]

    • Avoid: Do not wash with alcohols or acetone, as the product may be partially soluble.

  • Mechanical Losses: Ensure complete transfer of solids during filtration. Wash the reaction flask with the chosen non-polar solvent and pour it over the filter cake to recover any remaining product.[12]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Product Yield check_reagents 1. Verify Reagent Purity (DEEMM, Aniline) start->check_reagents purify_reagents Purify via Distillation or Recrystallization check_reagents->purify_reagents Impure check_temp 2. Confirm Cyclization Temp (Is it ~250°C?) check_reagents->check_temp Purity OK purify_reagents->check_reagents adjust_temp Adjust Heating Protocol Ensure Accurate Measurement check_temp->adjust_temp Incorrect Temp check_workup 3. Review Work-up (Precipitation & Washing) check_temp->check_workup Temp OK adjust_temp->check_temp optimize_workup Use Hexane/Toluene for Precipitation Wash with Ice-Cold Solvent check_workup->optimize_workup Losses Suspected success Yield Improved check_workup->success Procedure OK optimize_workup->check_workup

Caption: A step-by-step workflow for diagnosing low yield.

Frequently Asked Questions (FAQs)

Q: Why is a high-boiling point solvent like Dowtherm A or diphenyl ether necessary?

A: The intramolecular cyclization step has a high activation energy and requires thermal promotion. Solvents like Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) are used because they are thermally stable and have boiling points well above the required reaction temperature of ~250°C, allowing the reaction to proceed efficiently in the liquid phase at atmospheric pressure.[6][13][14]

Q: Can I run this reaction without a solvent?

A: While some Gould-Jacobs reactions can be run neat (without solvent), especially with microwave heating, using a high-boiling solvent is generally recommended for conventional heating.[11] The solvent ensures uniform heat transfer and prevents localized overheating, which can lead to charring and decomposition.[15]

Q: My product has a slight brownish or yellowish tint. How can I decolorize it?

A: A slight coloration is common and often due to minor impurities. The most effective purification method is recrystallization. A suitable solvent system (e.g., DMF/water or ethanol) can be used. If the color persists, you can perform a hot filtration with a small amount of activated charcoal, but be aware this can sometimes reduce the overall yield.

Q: What is the expected keto-enol tautomerism of the product?

A: The product, this compound, exists predominantly in the 4-oxo (keto) form, which is Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2][5] This tautomer is more stable due to the amide-like conjugation within the ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established Gould-Jacobs reaction procedures.[4][7][16]

Materials & Reagents:

  • 4-chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether (or Dowtherm A)

  • Hexanes (or Toluene)

  • Ethanol (for recrystallization, optional)

ReagentMolar Eq.MolMass/Volume
4-chloroaniline1.0X molY g
DEEMM1.11.1X molZ mL
Diphenyl Ether--~10x mass of aniline

Procedure:

Step 1: Condensation

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture in an oil bath at 120-130°C for 1.5 hours. The reaction should become a homogenous solution as ethanol is evolved.

  • (Optional) Monitor the reaction by TLC until the 4-chloroaniline spot is consumed.

Step 2: Cyclization

  • Allow the reaction mixture to cool slightly. Add the high-boiling solvent (e.g., diphenyl ether) to the flask containing the crude intermediate.

  • Equip the flask for high-temperature reaction (e.g., with a reflux condenser and thermometer). It is advisable to conduct this step under a nitrogen atmosphere.

  • Heat the mixture vigorously to 250°C and maintain this temperature for 30-45 minutes. A precipitate should begin to form.

  • Turn off the heat and allow the mixture to cool slowly to room temperature.

Step 3: Work-up and Purification

  • Once at room temperature, add hexanes (~2-3 times the volume of the diphenyl ether) to the flask to induce further precipitation and create a filterable slurry.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with fresh, cold hexanes to remove all traces of the diphenyl ether.

  • Dry the resulting solid under vacuum. The product is typically a white or off-white powder.

  • (Optional) The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

References

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikiwand. Gould–Jacobs reaction. Available from: [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • LookChem. Cas 87-13-8,Diethyl ethoxymethylenemalonate. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

  • Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • PMC - NIH. Malonates in Cyclocondensation Reactions. Available from: [Link]

  • PMC - NIH. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. Liquid properties of DOWTHERM A[17]. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. As a key intermediate in the development of various pharmaceutical agents, achieving high purity of this compound is critical.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this quinoline derivative from typical reaction mixtures, particularly those arising from the Gould-Jacobs synthesis.

Understanding the Chemistry: The Gould-Jacobs Reaction and Potential Impurities

The synthesis of this compound is commonly achieved via the Gould-Jacobs reaction.[3][4] This process involves the condensation of a substituted aniline, in this case, 4-chloroaniline, with an ethoxymethylenemalonic ester, followed by a thermal cyclization.[3] Understanding this synthetic route is crucial for anticipating potential impurities that may need to be removed during purification.

The primary impurities to consider are:

  • Unreacted Starting Materials: Residual 4-chloroaniline and diethyl ethoxymethylenemalonate.

  • Intermediate Species: The acyclic intermediate, ethyl 2-((4-chlorophenyl)amino)methylenemalonate, may persist if the cyclization is incomplete.[5]

  • Side-Reaction Products: At the high temperatures required for cyclization, side reactions such as decarboxylation can occur, leading to the formation of other quinoline derivatives.[5]

  • Tarry Polymeric Materials: The harsh reaction conditions can sometimes lead to the formation of polymeric byproducts.

The purification strategy must effectively separate the desired product from these structurally related and potentially interfering substances.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: The product "oils out" during recrystallization.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material.[6][7] This can be due to several factors, including the presence of significant impurities which depress the melting point of the mixture, or the selection of a solvent in which the compound is too soluble, leading to a supersaturated solution where the solute's melting point is below the solution temperature.[8][9][10]

Solutions:

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[11] For this compound, which is a polar molecule, consider the following options:

    • Single Solvents: Ethanol, ethyl acetate, or dimethyl sulfoxide (DMSO) have been used for similar compounds.[12]

    • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common mixtures include hexane/ethyl acetate or hexane/acetone.[11]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.

  • Seeding: Introduce a small crystal of the pure compound to the cooling solution to induce crystallization.

  • Reduce Impurity Load: If the crude product is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary before attempting recrystallization.[13]

Problem 2: Significant streaking or tailing is observed on the TLC plate during column chromatography.

Cause: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and streaking.

Solutions:

  • Addition of a Basic Modifier: To mitigate the interaction between the basic product and the acidic silica gel, add a small amount of a basic modifier to the eluent.[13] Triethylamine (0.5-2%) is commonly used for this purpose.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on a C18 column can be an effective alternative.[13][14]

Problem 3: The product is difficult to separate from a polar impurity.

Cause: The 4-hydroxy group on the quinoline ring imparts significant polarity to the molecule. If a polar impurity is present, separation by normal-phase chromatography can be challenging.

Solutions:

  • Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.

  • Alternative Chromatography Techniques:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high resolution for the separation of polar compounds.[15][16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative.[13]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically an off-white powder.[1] It has a very high melting point, generally reported as greater than 300 °C.[1]

Q2: How can I effectively remove unreacted 4-chloroaniline after the reaction?

A2: An acidic wash during the work-up is an effective way to remove unreacted 4-chloroaniline. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous layer, while the desired product remains in the organic layer.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is an excellent method for determining the purity of the final compound and quantifying any impurities.[1][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any residual impurities. Resources are available that list the chemical shifts of common laboratory solvents and impurities.[18][19]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate). A suitable solvent will dissolve the crude product when hot but show low solubility at room temperature.[11]

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude product portion-wise with gentle heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for quinoline derivatives is a mixture of petroleum ether and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Acidic Wash) Crude->Workup Crude_Solid Crude Solid Workup->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization Column_Chromatography Column Chromatography Crude_Solid->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for addressing common purification challenges.

Troubleshooting_Tree Start Purification Issue Oiling_Out Product Oils Out during Recrystallization Start->Oiling_Out Streaking Streaking on TLC Start->Streaking Poor_Separation Poor Separation of Polar Impurities Start->Poor_Separation Oiling_Out_Sol1 Change Solvent/ Use Mixed Solvents Oiling_Out->Oiling_Out_Sol1 Oiling_Out_Sol2 Slow Cooling/ Seeding Oiling_Out->Oiling_Out_Sol2 Oiling_Out_Sol3 Pre-purify by Silica Plug Oiling_Out->Oiling_Out_Sol3 Streaking_Sol1 Add Triethylamine to Eluent Streaking->Streaking_Sol1 Streaking_Sol2 Use Alumina or Reversed-Phase Column Streaking->Streaking_Sol2 Poor_Sep_Sol1 Use Gradient Elution Poor_Separation->Poor_Sep_Sol1 Poor_Sep_Sol2 Try Reversed-Phase HPLC or HILIC Poor_Separation->Poor_Sep_Sol2

Sources

Technical Support Center: Synthesis of 4-Quinolone-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-quinolone-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols. Here, we address specific issues encountered during key synthetic steps, providing mechanistic explanations and field-proven solutions to enhance the yield, purity, and predictability of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gould-Jacobs cyclization is resulting in low yields or failing completely. What are the common causes and how can I fix it?

This is a frequent challenge, often stemming from suboptimal thermal conditions required for the intramolecular cyclization of the anilinomethylenemalonate intermediate.

Core Problem: The thermal cyclization step in the Gould-Jacobs reaction is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier.[1] Insufficient temperature leads to incomplete conversion, leaving you with the uncyclized intermediate.

Troubleshooting Protocol & Optimization:

  • Insufficient Temperature: The cyclization typically requires temperatures upwards of 250 °C.[2] If you are recovering the anilinomethylenemalonate intermediate, the primary solution is to increase the reaction temperature.

  • Choice of Solvent: The solvent plays a critical role in reaching and maintaining the necessary high temperatures.

    • High-Boiling Inert Solvents: Employ high-boiling point solvents like diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to ensure a stable and sufficiently high reaction temperature.[3][4] Mineral oil is another effective alternative.[4]

    • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating to high temperatures that are difficult to achieve with conventional heating.[5]

  • Reaction Time and Temperature Balance: At excessively high temperatures or with prolonged heating, decomposition and other side reactions can occur.[2][4] It is crucial to find an optimal balance. For instance, heating at a slightly lower temperature for a longer duration might be more effective than a short burst at a very high temperature.[4]

Data Summary: Effect of Cyclization Conditions

ConditionTemperature (°C)SolventTypical OutcomeReference
Suboptimal< 240VariesIncomplete reaction; recovery of intermediate[2]
Optimal 250 - 260 Diphenyl Ether Good conversion to 4-quinolone [4]
Forcing> 260Diphenyl EtherIncreased risk of product decomposition[2]
Microwave250 - 300Solvent-freeRapid reaction (minutes), potentially higher yield

Troubleshooting Workflow: Low Cyclization Yield

graph LowYieldTroubleshooting { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield of\n4-Quinolone-3-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTemp [label="Was the reaction\ntemperature ≥ 250°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Is a high-boiling solvent\n(e.g., Diphenyl Ether) being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTime [label="Analyze reaction kinetics:\nIs intermediate still present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Action: Increase temperature\nto 250-260°C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="Action: Switch to Diphenyl Ether\nor Dowtherm A.", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTime [label="Action: Increase reaction time\nat optimal temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderDecomp [label="Side Reaction Alert:\nProduct decomposition. Action:\nSlightly reduce temperature and\nincrease reaction time.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Problem Resolved:\nImproved Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckTemp; CheckTemp -> CheckSolvent [label="Yes"]; CheckTemp -> IncreaseTemp [label="No"]; IncreaseTemp -> Success; CheckSolvent -> CheckTime [label="Yes"]; CheckSolvent -> ChangeSolvent [label="No"]; ChangeSolvent -> Success; CheckTime -> IncreaseTime [label="Yes"]; CheckTime -> ConsiderDecomp [label="No (Product degrading)"]; IncreaseTime -> Success; ConsiderDecomp -> Success; }

Workflow for troubleshooting low cyclization yields.
Q2: I am observing significant hydrolysis of my ethyl 3-carboxylate group during workup or subsequent steps. How can I prevent this?

Hydrolysis of the ester to the corresponding carboxylic acid is a common side reaction, particularly under basic or acidic conditions, which can be problematic if the ester is the desired final product.

Core Problem: The C-3 ester group is susceptible to saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis. This is often an intentional step to produce quinolone carboxylic acids, but an unwanted side reaction if the ester is needed for further modification.[1][2]

Troubleshooting Protocol & Prevention:

  • Avoid Strong Aqueous Base/Acid: During reaction workup, avoid using strong aqueous bases (like NaOH or KOH) or acids if the ester must be preserved.[6][7] Use milder conditions, such as washing with a saturated sodium bicarbonate solution followed by a brine wash.

  • pH Control: Maintain the pH of your aqueous solutions in the neutral range (pH ~7) during extraction and purification.

  • Anhydrous Conditions: For subsequent reaction steps, ensure that all solvents and reagents are thoroughly dried to prevent inadvertent hydrolysis, especially if heating is required.

  • Temperature Management: Hydrolysis is accelerated at higher temperatures. If a subsequent reaction must be heated, conduct preliminary experiments at a lower temperature to assess the stability of the ester group.

If Hydrolysis is the Goal: Conversely, if the 3-carboxylic acid is the target, this "side reaction" becomes the main reaction. The hydrolysis is typically performed using:

  • Base Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide, often with heating.[6]

  • Acid Hydrolysis: A mixture of acetic acid, sulfuric acid, and water is an effective system for hydrolyzing the ester to the free carboxylic acid.[7][8]

Q3: My reaction is producing a mixture of N-alkylated and O-alkylated quinolones. How do I control the regioselectivity?

The 4-quinolone scaffold is an ambident nucleophile, meaning it can be alkylated at either the N1-nitrogen or the O4-oxygen. This competition is a classic challenge in medicinal chemistry.

Core Problem: The 4-quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The deprotonated anion has nucleophilic character on both the nitrogen and the oxygen atoms, leading to a potential mixture of products upon reaction with an electrophile (e.g., an alkyl halide).[9]

Controlling N- vs. O-Alkylation:

The outcome of the alkylation is highly dependent on the reaction conditions, following principles related to Hard and Soft Acids and Bases (HSAB) theory.

  • To Favor N-Alkylation (the "softer" nucleophilic site):

    • Conditions: Use a strong base in a polar aprotic solvent.

    • Protocol: Treat the 4-quinolone-3-carboxylate with a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature, followed by the addition of the alkylating agent.[10] Cesium carbonate in DMF at elevated temperatures can also favor N-alkylation.[11]

    • Rationale: Polar aprotic solvents solvate the cation but leave the anion relatively "bare" and highly reactive. The nitrogen, being a softer nucleophile, preferentially attacks softer electrophiles like primary alkyl halides under these conditions.

  • To Favor O-Alkylation (the "harder" nucleophilic site):

    • Conditions: Use the silver salt of the quinolone or conduct the reaction in a polar protic solvent.

    • Protocol: Formation of a silver salt followed by reaction with an alkyl halide in a less polar solvent like benzene or toluene can exclusively yield the O-alkylated product.[10] Alternatively, using a weaker base like potassium carbonate in a polar protic solvent (e.g., ethanol) can also favor O-alkylation.

    • Rationale: The harder oxygen anion preferentially reacts with harder electrophiles. The interaction with a silver cation or hydrogen bonding in a protic solvent can make the oxygen atom more available for alkylation.

Mechanism: Competing Alkylation Pathways

// Structures Quinolone [label=<

4-Quinolone-3-carboxylate
>];

Anion [label=<

Ambident Anion
>];

N_Product [label=<

N-Alkylated Product
>];

O_Product [label=<

O-Alkylated Product
>];

// Invisible nodes for routing {rank=same; N_Product; O_Product;}

// Edges and Labels Quinolone -> Anion [label="+ Base\n- HB"]; Anion -> N_Product [label=< Path A: N-Alkylation Soft Nucleophile (N)

  • R-X Conditions: NaH, DMF >]; Anion -> O_Product [label=< Path B: O-Alkylation Hard Nucleophile (O)
  • R-X Conditions: K2CO3, EtOH or Ag+ salt >]; }
    Competing N- and O-alkylation pathways of the 4-quinolone scaffold.
    Q4: After hydrolysis, my 4-quinolone-3-carboxylic acid is spontaneously decarboxylating. Is this expected and how can it be controlled?

Decarboxylation (loss of CO₂) of the 3-carboxylic acid is a known subsequent reaction, often requiring heat, but can sometimes occur under the hydrolysis conditions themselves.

Core Problem: The 4-quinolone-3-carboxylic acid can undergo thermal decarboxylation to yield the corresponding 4-quinolone.[2][6] This reaction is often performed intentionally but can be an undesired side reaction if the carboxylic acid is the target molecule.

Minimizing Unwanted Decarboxylation:

  • Temperature Control: This is the most critical factor. Perform the preceding hydrolysis step at the lowest effective temperature. For example, base-catalyzed hydrolysis can sometimes be achieved at 75°C instead of reflux, minimizing concurrent decarboxylation.[6]

  • Avoid Prolonged Heating: Once the hydrolysis is complete (as monitored by TLC or LC-MS), proceed with the workup immediately to avoid exposing the carboxylic acid product to heat for an extended period.

Promoting Intentional Decarboxylation: If the 3-unsubstituted 4-quinolone is the desired product, the decarboxylation can be facilitated by:

  • Thermal Decarboxylation: Heating the isolated 4-quinolone-3-carboxylic acid, either neat or in a high-boiling solvent like diphenyl ether, will drive the elimination of CO₂.[12]

  • Copper-Catalyzed Decarboxylation: The addition of a copper catalyst can facilitate decarboxylation under milder conditions than purely thermal methods.[12]

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Optimization of reaction conditions for quinolone synthesis. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of 4-quinolones. Organic Chemistry Portal.
  • Process for the hydrolysis of quinolone carboxylic esters.
  • Gould–Jacobs reaction. Wikipedia.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyrin-5(6H)-one. National Institutes of Health (NIH).

  • On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate.
  • Process for the hydrolysis of quinolone carboxylic esters.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET.
  • Gould Jacobs Quinoline forming reaction. Biotage.

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Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoline scaffolds. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, from low yields to intractable purification issues.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The focus here is not just on the "what" but the "why"—providing a mechanistic and experience-based understanding to empower you to optimize your reaction conditions effectively. We will delve into classic and modern methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, offering solutions grounded in established chemical principles.[3][4]

Section 1: General Troubleshooting Workflow

Before diving into specific reaction-related issues, it's crucial to have a systematic approach to troubleshooting. Low yields, unexpected side products, or reaction failures often stem from a few common areas. The following workflow provides a logical sequence for diagnosing and resolving these issues.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification cluster_end Resolution Start Low Yield / No Product / Impure Product CheckPurity Verify Starting Material Purity & Integrity (NMR, GC/MS, etc.) Start->CheckPurity CheckReagents Confirm Reagent Stoichiometry & Catalyst Activity CheckPurity->CheckReagents If materials are pure Catalyst Optimize Catalyst (Type, Loading, Homogeneous vs. Heterogeneous) CheckReagents->Catalyst If stoichiometry is correct Catalyst->Start Re-evaluate if no improvement Solvent Evaluate Solvent (Polarity, Solubility, Aprotic vs. Protic) Catalyst->Solvent Temperature Adjust Temperature (Increase for slow reaction, Decrease for side products) Solvent->Temperature Temperature->Start Re-evaluate if no improvement Time Modify Reaction Time (Monitor by TLC/LC-MS) Temperature->Time Workup Refine Work-up Procedure (Quenching, Extraction, Washing) Time->Workup If reaction proceeds but issues persist Purification Select Appropriate Purification (Crystallization, Chromatography, Distillation) Workup->Purification End Optimized Protocol Achieved Purification->End

Caption: General troubleshooting workflow for quinoline synthesis.

Section 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most common and specific problems encountered during quinoline synthesis.

2.1 Low or No Product Yield

This is one of the most frequent challenges. The underlying causes can range from reagent quality to suboptimal reaction parameters.

Q1: My Friedländer synthesis is giving a very low yield. What are the most common causes?

A1: Low yields in the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are a frequent issue.[5] The primary factors to investigate are:

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can degrade starting materials or the final quinoline product.[5]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base catalyst can lead to low conversion rates or promote side reactions like self-condensation of the ketone (an aldol condensation).[5][6]

  • Poor Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, slowing down the initial condensation step and making the subsequent cyclization more difficult.[7]

  • Incorrect Solvent: The reaction medium is crucial for reactant solubility and reaction efficiency. For microwave-assisted syntheses, a polar solvent like DMF or ethanol can improve energy absorption.[5]

Solution Pathway:

  • Catalyst Optimization: If using a traditional strong acid (e.g., H₂SO₄), consider switching to a milder catalyst like p-toluenesulfonic acid (p-TsOH) or iodine.[6][8][9] For base-catalyzed reactions, common choices include KOH or NaOH.[8] Modern approaches successfully employ heterogeneous catalysts like Nafion NR50 or various nanocatalysts, which can offer milder conditions and easier work-up.[10][11]

  • Temperature Control: The reaction is highly sensitive to temperature.[5] Monitor the reaction by Thin-Layer Chromatography (TLC) and find the lowest effective temperature that drives the reaction to completion without significant byproduct formation. For some substrates, microwave irradiation can shorten reaction times and improve yields.[12][13]

  • Solvent Selection: Ensure your reactants are fully soluble in the chosen solvent. If solubility is an issue, switching to a more polar solvent like DMF may be beneficial.[5][14] Some modern protocols have also found success under solvent-free conditions, which can be a greener alternative.[15]

Q2: My Skraup synthesis is extremely violent and results in a low yield of tarry material. How can I control it?

A2: The Skraup reaction, which synthesizes quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene), is notoriously exothermic and can be dangerous if not properly controlled.[16][17] The violent nature and subsequent tar formation are due to the rapid dehydration of glycerol to acrolein and its subsequent polymerization under strongly acidic, high-temperature conditions.[18]

Solution Pathway:

  • Use a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is most commonly used; it is believed to act as an oxygen carrier, smoothing the oxidation process and preventing it from becoming uncontrollable.[7][17][18] Boric acid can also be used for this purpose.[19]

  • Controlled Reagent Addition: The concentrated sulfuric acid must be added slowly and carefully while cooling the reaction mixture in an ice bath.[7] This prevents a rapid temperature spike.

  • Ensure Anhydrous Conditions: The glycerol used should be anhydrous. The presence of water can significantly lower the yield.[20]

  • Proper Work-up: After the reaction, the mixture is a viscous tar. To isolate the product, carefully pour the mixture into a large volume of water, make it strongly basic with NaOH to liberate the quinoline base, and then purify via steam distillation.[7][20] This is highly effective at separating the volatile quinoline from non-volatile tars.[7]

Q3: My Doebner-von Miller reaction is plagued by polymerization of the α,β-unsaturated carbonyl starting material. How can I improve the yield?

A3: This is the most common side reaction in the Doebner-von Miller synthesis.[21] The strong acidic conditions required for the reaction readily catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone.[18][21]

Solution Pathway:

  • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl) can drastically reduce polymerization.[18][21]

  • Gradual Addition: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline maintains a low concentration of the carbonyl, favoring the desired reaction over polymerization.[21]

  • Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄).[21][22][23] Milder Lewis acids may be preferable.

2.2 Formation of Unwanted Side-Products

Even when a reaction proceeds, the formation of isomers or other byproducts can complicate purification and reduce the yield of the desired compound.

Q1: The Combes synthesis with my unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control the selectivity?

A1: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[24][25] When an unsymmetrical β-diketone is used, two different enamine intermediates can form, leading to two possible regioisomers of the quinoline product. The regioselectivity is often determined by a combination of steric and electronic factors during the electrophilic aromatic annulation step, which is the rate-determining step.[24]

Solution Pathway:

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the intermediate Schiff base. Analyze the substituents on your β-diketone; a bulkier group will disfavor cyclization involving the adjacent carbonyl.[24]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can sometimes offer different selectivity.[26] Experimenting with different acid catalysts may alter the product ratio.

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline ring can influence the position of the cyclization. Electron-donating groups can activate the ortho and para positions, potentially influencing the regiochemical outcome.

G Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Diketone Unsymmetrical β-Diketone Diketone->SchiffBase PathwayA Pathway A: Cyclization at C2 SchiffBase->PathwayA PathwayB Pathway B: Cyclization at C4 SchiffBase->PathwayB ProductA Regioisomer A PathwayA->ProductA ProductB Regioisomer B PathwayB->ProductB Control Controlling Factors: - Steric Hindrance - Catalyst Choice - Aniline Substituents Control->PathwayA Control->PathwayB

Caption: Factors influencing regioselectivity in the Combes synthesis.

2.3 Difficulties in Product Isolation and Purification

A successful reaction is only half the battle; isolating a pure product is equally critical.

Q1: How can I effectively purify my crude quinoline product from the dark, tarry residue of a Skraup or Doebner-von Miller reaction?

A1: The tarry by-products from these reactions are high-molecular-weight polymers that are difficult to handle.[21][27] Standard column chromatography is often ineffective as the baseline impurities will not elute cleanly.

Solution Pathway:

  • Steam Distillation: For volatile quinoline derivatives, steam distillation is the most effective method. The desired product co-distills with water, leaving the non-volatile tars and inorganic salts behind.[7][20]

  • Acid-Base Extraction: After steam distillation (or as a primary purification step if the product is not volatile), dissolve the crude material in a suitable organic solvent (e.g., toluene, dichloromethane).

    • Wash with a dilute acid (e.g., 1M HCl). The basic quinoline will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and carefully make it basic with a concentrated NaOH or NH₄OH solution to precipitate the pure quinoline base.

    • Extract the liberated quinoline back into an organic solvent, dry the organic layer (e.g., over anhydrous Na₂SO₄), and concentrate under reduced pressure.[5]

  • Complexation: For stubborn purifications, quinoline can be purified by forming a crystalline complex with zinc chloride (ZnCl₂) or picric acid.[28][29] The complex is filtered and washed, then the pure quinoline is regenerated by treatment with a strong base.[28]

Q2: My purified quinoline derivative is a yellow or brown color, even after chromatography. Is this a problem?

A2: Pure quinoline is a colorless liquid, but many of its derivatives are highly susceptible to air and light oxidation, which causes them to turn yellow and eventually brown.[27] This coloration is often due to trace oxidized impurities and may not indicate a significant level of impurity for many applications. However, if high purity is essential (e.g., for pharmacological studies or elemental analysis), further steps are needed.

Solution Pathway:

  • Recrystallization or Distillation: A final purification step like recrystallization (for solids) or vacuum distillation (for thermally stable liquids) can often remove the colored impurities.[27]

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer to minimize degradation over time.[27]

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthesis types, incorporating best practices for yield and purity.

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol uses ferrous sulfate to control the reaction's exothermicity.[7]

  • Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~0.1 eq).

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (~2.5 eq) through the condenser at a rate that keeps the internal temperature below 120°C.

  • Reaction: After the addition is complete, heat the mixture to 140-150°C for 3-4 hours. Monitor the reaction's vigor; it should be steady but not uncontrollable.

  • Work-up: Allow the mixture to cool until it is still viscous but can be poured. Carefully pour the mixture into a large beaker containing 3-4 liters of water.

  • Neutralization & Distillation: Make the solution strongly basic by adding a concentrated sodium hydroxide solution until the mixture is alkaline to litmus paper. Assemble a steam distillation apparatus and pass steam through the mixture to distill the crude quinoline.[20]

  • Purification: Separate the quinoline layer from the distillate. The aqueous layer can be re-distilled to recover more product. Combine the organic layers, dry over anhydrous potassium hydroxide (KOH), and purify by vacuum distillation.[20]

Protocol 2: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline

This protocol utilizes microwave irradiation for rapid and efficient synthesis.[10][12]

  • Setup: In a 10 mL microwave reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalyst (e.g., Nafion NR50, 10 mol%).[10]

  • Solvent: Add a suitable microwave-compatible solvent (e.g., ethanol, 3 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter off the heterogeneous catalyst (if used).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Section 4: Data Summary Tables

The following tables summarize key reaction parameters to guide experimental design.

Table 1: Catalyst Selection for Common Quinoline Syntheses

Synthesis MethodCommon CatalystsModern/Green AlternativesKey Considerations
Friedländer H₂SO₄, p-TsOH, KOH, NaOH[8][14]Iodine, Ionic Liquids, Nanocatalysts (e.g., ZnO, Au)[5][6][11]Can be acid or base-catalyzed; choice depends on substrate reactivity.
Skraup H₂SO₄ (catalyst & dehydrating agent)[16]Microwave-assisted, aqueous media[19]Requires a strong oxidizing agent (e.g., nitrobenzene) and a moderator (FeSO₄).[17]
Doebner-von Miller Brønsted Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂, SnCl₄)[21][23]Scandium(III) triflate, Iodine[22][23]Prone to polymerization; Lewis acids can be milder.
Combes H₂SO₄, Polyphosphoric Acid (PPA)[24][25]p-Toluenesulfonic acid, HF[26]Strong acid required for cyclization step.
References
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

  • Purification of Quinoline. Chempedia - LookChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]

  • Combes Quinoline Synthesis. Unknown Source. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Screening of Catalyst for Quinoline Synthesis. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. [Link]

  • Friedländer Synthesis. J&K Scientific LLC. [Link]

  • Doebner-Miller reaction. chemeurope.com. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. [Link]

  • Skraup reaction. Unknown Source. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Skraup - Doebner - Von Miller Reaction. YouTube. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Preparation of Quinoline. Sciencemadness Discussion Board. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Synthesis of Quinoline and derivatives. Unknown Source. [Link]

  • Skraup Synthesis | Quinoline | Doebner Miller Reaction. YouTube. [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

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Technical Support Center: Purification of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. The protocols and insights provided herein are grounded in established chemical principles to ensure you can achieve the highest possible purity for your compound, a critical factor for downstream applications in pharmaceutical and agrochemical development[1].

The synthesis of this quinoline derivative, typically via the Gould-Jacobs reaction, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization[2][3][4]. While effective, this process can generate a variety of impurities, including unreacted starting materials, reaction intermediates, and side-products. This guide provides structured, actionable solutions to these common purification hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions that arise when handling the crude product.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is largely dependent on the reaction conditions. However, the most prevalent impurities stem from the Gould-Jacobs synthesis pathway[2][3]:

  • Unreacted 4-chloroaniline: A primary starting material that may persist if the initial condensation is incomplete.

  • Unreacted Diethyl Ethoxymethylenemalonate (DEEM): The other key starting material.

  • Acyclic Intermediate: The anilinomethylenemalonate intermediate formed after the initial condensation but before the high-temperature cyclization. In some cases, this intermediate is the main component isolated if the cyclization temperature is not high enough or the reaction time is too short[5].

  • Hydrolysis Products: If moisture is present, the ethyl ester can hydrolyze to the corresponding carboxylic acid, especially under harsh pH conditions during workup.

  • Polymeric/Tarry Materials: Often formed at the high temperatures required for cyclization, leading to discoloration of the product[6].

Q2: My isolated product is yellow or brown, but the literature reports it as a white or off-white solid. What's the cause?

A2: Discoloration is almost always indicative of high-temperature side reactions leading to the formation of polymeric or tarry impurities[6]. While trace amounts may not significantly impact the yield, they can complicate purification and affect the melting point. These colored impurities are often challenging to remove by simple recrystallization and may require treatment with activated carbon or purification by column chromatography.

Q3: The melting point of my product is broad and lower than the expected value. What does this signify?

A3: A broad and depressed melting point is a classic sign of an impure compound. The presence of any of the impurities listed in Q1 will disrupt the crystalline lattice of the pure product, causing it to melt over a range of temperatures and at a lower temperature than the sharp melting point of the pure substance. This observation should prompt further purification steps.

Troubleshooting Guides & Protocols

This section provides detailed workflows to address specific purification challenges.

Problem 1: Persistent Starting Material Contamination

Scenario: Your TLC or LC-MS analysis of the crude product shows significant spots/peaks corresponding to the starting materials (e.g., 4-chloroaniline).

Root Cause Analysis: This issue arises from an incomplete initial condensation reaction. The high polarity and basicity of the residual aniline make it a common and troublesome impurity.

Solution Workflow: Optimized Acid-Base Extraction

The key to this purification is leveraging the different acid-base properties of the product and the impurities[7][8]. The desired product, this compound, is amphoteric but primarily acts as a weak acid due to the 4-hydroxy group (pKa ~8-9), while the unreacted 4-chloroaniline is a weak base.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Remove Basic Impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step protonates the basic 4-chloroaniline, converting it into its water-soluble hydrochloride salt, which partitions into the aqueous layer[7][8].

    • Expert Tip: Perform this wash 2-3 times to ensure complete removal of the aniline. Check the pH of the aqueous layer after the final wash to ensure it remains acidic.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual acid and break any emulsions.

  • Isolation of Product: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of basic impurities.

  • Purity Check: Re-analyze the product by TLC or LC-MS to confirm the absence of the starting aniline.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Crude Crude Product (in Ethyl Acetate) HCl_wash Wash with 1 M HCl (aq) Crude->HCl_wash Step 1 AqueousLayer Aqueous Layer (Aniline-HCl Salt) HCl_wash->AqueousLayer Collect OrganicLayer Organic Layer (Product + Neutral Impurities) HCl_wash->OrganicLayer Retain Dry Dry (Na₂SO₄) OrganicLayer->Dry Step 2 Evaporate Evaporate Solvent Dry->Evaporate Step 3 PureProduct Purified Product Evaporate->PureProduct Chromatography Start Crude Product (with Isomers) TLC TLC Analysis (Hexane:EtOAc) Start->TLC Step 1: Analyze Pack Pack Column (Silica Gel) TLC->Pack Step 2: Prepare Load Load Sample (Dry Loading) Pack->Load Step 3: Load Elute Elute & Collect Fractions Load->Elute Step 4: Run Combine Combine Pure Fractions Elute->Combine Step 5: Analyze & Pool Final Pure Product Combine->Final

Sources

Stability and degradation of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (ECHAQC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those with antimicrobial properties.[1] Its intrinsic stability is a critical parameter that influences its storage, handling, and the reliability of experimental outcomes. While the compound exhibits good thermal stability, evidenced by a high melting point of over 300 °C, it is susceptible to degradation under specific environmental conditions.[1][2] Understanding these liabilities is paramount for developing stable formulations and accurate analytical methods.

This guide is structured to first address the most common questions regarding the stability of ECHAQC and then provide detailed troubleshooting protocols and experimental designs to investigate and manage potential degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: My freshly prepared stock solution of ECHAQC shows a new, more polar peak on my HPLC chromatogram after a day at room temperature. What is the likely cause?

A: The most probable cause is the hydrolysis of the ethyl ester group. The ester moiety is susceptible to hydrolysis, especially in aqueous or protic solvents, to form the corresponding carboxylic acid: 6-chloro-4-hydroxyquinoline-3-carboxylic acid. This new compound is more polar and will thus have a shorter retention time on a reverse-phase HPLC column. This process can be accelerated by acidic or basic conditions.[3][4]

Q2: I observe a gradual yellowing of my solid ECHAQC sample, which has been stored on the shelf for several months. Is this a cause for concern?

A: Yes, a change in color of the off-white powder is an indicator of degradation.[1] The likely cause is photodecomposition, as quinoline derivatives are known to be sensitive to light.[5] Exposure to ambient laboratory light, especially UV wavelengths, can induce degradation. One known photodegradation pathway for similar chlorinated quinolines is the cleavage of the carbon-chlorine bond, followed by substitution with a hydroxyl group.[6][7] It is strongly recommended to store the compound protected from light.

Q3: What are the recommended storage conditions for both solid ECHAQC and its solutions?

A: For long-term storage, the solid material should be kept in a tightly sealed container at 0-8°C, protected from light.[1] Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at 2-8°C in amber vials or containers wrapped in aluminum foil and used within a short period. Avoid alkaline conditions in your solvent system if possible, as base-catalyzed hydrolysis of the ester is typically faster than acid-catalyzed hydrolysis.[8]

Q4: I am performing a reaction with ECHAQC in the presence of a mild oxidizing agent and notice multiple new peaks in the reaction monitoring. What could these be?

A: The 4-hydroxyquinoline core is susceptible to oxidation. The electron-rich quinoline ring can be oxidized to form various products, including hydroxylated derivatives or N-oxides.[9][10] The presence of the electron-withdrawing carboxylate group can influence the reactivity of the quinoline ring system.[11] It is crucial to use a stability-indicating analytical method to distinguish these degradation products from your desired reaction products.

Q5: During a thermal stress study at 80°C, I saw minimal degradation of the parent compound. Does this mean it's completely thermally stable?

A: While ECHAQC has a high melting point and is generally stable at moderately elevated temperatures, this does not imply complete thermal stability under all conditions.[12] Significant thermal degradation for related quinolone structures is typically observed at much higher temperatures (e.g., >200°C).[13] At these extremes, complex reactions, including decarboxylation (if the ester is hydrolyzed first), can occur.[14] For typical experimental conditions below 80°C, thermal degradation is not expected to be the primary degradation pathway.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed protocols for investigating the stability of ECHAQC and developing a robust analytical method to monitor it.

Troubleshooting Guide: Identifying Unknown Peaks

If you observe unexpected peaks in your chromatograms, the following table can help you form a hypothesis about their origin based on their mass spectrometry data.

Observed Mass Change (from Parent)Predicted ModificationLikely Stress Condition
-28 Da (-C₂H₄)Hydrolysis of ethyl esterAcidic or Basic pH
+16 Da (+O)Hydroxylation or N-oxidationOxidative
-35 Da + 17 Da (-Cl + OH)Dechlorination & HydroxylationPhotolytic (UV/Vis light)
Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of ECHAQC in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.[15]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Sample at 0, 1, 2, 4, and 8 hours. Neutralize samples with 0.1 M HCl before analysis.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Sample at 0, 2, 4, 8, and 24 hours.[16]

  • Thermal Degradation: Place the solid ECHAQC powder in a 100°C oven for 48 hours. Also, place a vial of the stock solution in a 60°C oven. Sample the solution at various time points.

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18] A control sample should be wrapped in aluminum foil and kept alongside to serve as a dark control.

3. Sample Analysis:

  • Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products using a photodiode array (PDA) detector and mass spectrometry (MS).

Visualization of Degradation Pathways and Workflows

G cluster_0 Predicted Degradation Pathways A This compound B 6-chloro-4-hydroxyquinoline-3-carboxylic acid A->B Hydrolysis (Acid/Base) C Ethyl 4,X-dihydroxy-6-chloroquinoline-3-carboxylate or N-Oxide A->C Oxidation (e.g., H₂O₂) D Ethyl 4,6-dihydroxyquinoline-3-carboxylate A->D Photodegradation (Dechlorination) G cluster_1 Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, RT) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox photo Photolytic (ICH Q1B) prep->photo thermal Thermal (60°C Solution) prep->thermal sample Sample at Time Intervals acid->sample base->sample ox->sample photo->sample thermal->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by Stability- Indicating HPLC-UV/MS neutralize->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for accurately quantifying ECHAQC in the presence of its impurities and degradation products. [19] 1. Suggested HPLC System and Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector at a wavelength determined by the UV spectrum of ECHAQC (scan from 200-400 nm to find the absorbance maximum).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is the most critical parameter for a stability-indicating method. It is demonstrated by analyzing the samples from the forced degradation study. The method must show baseline separation between the parent ECHAQC peak and all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the ECHAQC peak is spectrally pure in the presence of degradants. [19]

References

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  • Chen, Y. T., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. PubMed. Available at: [Link]

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  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]

  • Li, H., et al. (2012). In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. PubMed. Available at: [Link]

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Technical Support Center: Resolving Unexpected Spectral Data for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies for the common and often perplexing spectral data encountered during the characterization of these important heterocyclic compounds. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural confirmation paramount.[1] This resource is structured to address your specific challenges in a direct question-and-answer format, moving from quick-fix FAQs to in-depth troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to some of the most common spectral peculiarities observed with quinoline derivatives.

FAQ 1: My ¹H NMR spectrum shows broad peaks for my quinoline derivative. What are the likely causes?

Broadening of proton NMR signals can be attributed to several factors.[2] One common cause is the presence of paramagnetic impurities, which can be removed by filtering the sample through a small plug of silica gel. Another possibility is that your compound is undergoing dynamic exchange processes, such as tautomerism or rotamerism, on the NMR timescale.[2] In such cases, acquiring the spectrum at a higher temperature can increase the rate of exchange and result in sharper peaks. Additionally, poor shimming of the spectrometer or a sample that is not homogenous due to poor solubility can also lead to broad peaks.[3][4]

FAQ 2: I'm seeing an unexpected M+1 or M+2 peak in the mass spectrum of my quinoline sample. What could this be?

The presence of M+1 and M+2 peaks in a mass spectrum is often due to the natural isotopic abundance of certain elements.[5] The M+1 peak is commonly observed due to the presence of the ¹³C isotope, which has a natural abundance of approximately 1.1%.[6] For every 100 carbon atoms in your molecule, you can expect the M+1 peak to have an intensity of about 1.1% of the molecular ion peak. The M+2 peak can be more indicative of specific elements. A prominent M+2 peak with a relative intensity of about one-third of the M peak is a strong indicator of the presence of a chlorine atom.[5][6] If the M and M+2 peaks are of nearly equal intensity, it suggests the presence of a bromine atom.[5][6]

FAQ 3: The UV-Vis spectrum of my quinoline derivative has shifted unexpectedly. Why might this happen?

Shifts in the UV-Vis absorption spectrum of quinoline derivatives are often due to a phenomenon called solvatochromism, where the solvent polarity influences the energy of the electronic transitions.[7][8][9][10] A change in solvent can lead to a bathochromic (red) or hypsochromic (blue) shift.[11] Additionally, the pH of the solution can significantly affect the spectrum, as protonation or deprotonation of the quinoline nitrogen or other functional groups alters the electronic structure of the molecule.[12][13] Aggregation of the molecules at higher concentrations can also lead to changes in the UV-Vis spectrum.[14]

FAQ 4: My NMR signals seem to be disappearing or shifting upon adding D₂O. What does this indicate?

The disappearance or shifting of NMR signals upon the addition of a drop of deuterium oxide (D₂O) is a classic method for identifying exchangeable protons, such as those in -OH, -NH₂, and -COOH groups.[2] The deuterium in D₂O exchanges with the labile protons on your molecule, and since deuterium is not observed in ¹H NMR, the corresponding peak disappears or significantly broadens. This is a definitive way to confirm the presence of such functional groups in your quinoline derivative.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to tackle more complex spectral analysis challenges.

Guide 1: Systematic Approach to Resolving Ambiguous ¹H and ¹³C NMR Spectra

Ambiguous NMR spectra are a common hurdle in the structural elucidation of novel quinoline derivatives. A systematic approach combining careful sample preparation, appropriate experimental choices, and advanced 2D NMR techniques can often resolve these ambiguities.[15][16]

Step-by-Step Protocol for NMR Analysis:

  • Sample Purity: Ensure your sample is of the highest possible purity. Residual solvents or reaction byproducts are a common source of confusing signals.

  • Solvent Selection: Choose an appropriate deuterated solvent in which your compound is fully soluble.[2] If signals are overlapping, consider acquiring the spectrum in a different solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.[2]

  • Concentration: Be aware that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions.[17] Report the concentration at which the spectrum was acquired.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D proton and carbon spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • DEPT Analysis: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectroscopy: If the 1D spectra are insufficient for full assignment, proceed with 2D NMR experiments.[1][18]

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[17]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[19][20]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[17][21]

Troubleshooting Common NMR Issues:

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution/Broad Peaks Poor shimming, sample inhomogeneity, paramagnetic impurities, dynamic exchange.Reshim the spectrometer, ensure complete dissolution of the sample, filter through a plug of silica, acquire the spectrum at a different temperature.[2][3]
Overlapping Signals Coincidental chemical shifts.Change the NMR solvent, use a higher field spectrometer, employ 2D NMR techniques (HSQC, HMBC) to resolve signals in the second dimension.[2][17]
Unexpected Peaks Solvent impurities, grease, residual starting materials or byproducts.Use high-purity deuterated solvents, ensure glassware is clean, re-purify the sample.
Incorrect Integrations Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in the acquisition parameters.

Workflow for NMR Spectral Analysis:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis a Purified Sample b Acquire ¹H & ¹³C Spectra a->b c DEPT Analysis b->c d COSY c->d Ambiguous Connectivity? g Full Structural Elucidation c->g Structure Clear? e HSQC d->e f HMBC e->f f->g

Caption: Workflow for systematic NMR analysis.

Guide 2: Deconvoluting Complex Mass Spectrometry Data

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of quinoline derivatives. However, the resulting spectra can sometimes be complex due to fragmentation and the formation of adducts.[22]

Common Fragmentation Patterns of the Quinoline Ring:

The fragmentation of the quinoline ring is influenced by the ionization method and the nature of its substituents.[23][24][25][26][27][28] Under electron ionization (EI), a common fragmentation pathway involves the loss of HCN.[28] In electrospray ionization (ESI), fragmentation is often initiated by the loss of small neutral molecules from substituent groups.[29]

Troubleshooting Unexpected Adducts and Fragments:

Ion TypeDescriptionCommon ExamplesTroubleshooting
Adducts Formed by the association of the analyte with solvent molecules or ions from additives.[30][31][M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, [M+CH₃CN+H]⁺Use high-purity solvents and additives. Be aware of common contaminants from glassware (Na⁺, K⁺). An adduct calculator can help in identification.[32]
Fragments Result from the breakdown of the molecular ion.[33]Loss of small neutral molecules (H₂O, CO, CO₂), cleavage of side chains.Compare the fragmentation pattern with known patterns for similar structures. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments.
M+1, M+2 Peaks Isotopologues of the molecular ion.[5]Due to ¹³C, ¹⁵N, ³⁷Cl, ⁸¹Br.Analyze the isotopic pattern to confirm the presence of specific elements like Cl or Br.

Decision Tree for Mass Spec Data Interpretation:

MassSpec_Decision_Tree A Acquire Mass Spectrum B Identify Molecular Ion (M) Peak A->B C Analyze Isotopic Pattern (M+1, M+2) B->C D Presence of Cl or Br? C->D E Identify Halogen Content D->E Yes F Check for Common Adducts D->F No E->F G [M+Na]⁺, [M+K]⁺, etc.? F->G H Confirm Adduct Formation G->H Yes I Analyze Fragmentation Pattern G->I No H->I J Correlate with Structure I->J K Propose Structure/Formula J->K

Sources

Technical Support Center: Navigating the Functionalization of the Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic challenges of the quinoline core. As a "privileged structure" in medicinal chemistry, the quinoline scaffold is a cornerstone in the development of therapeutics ranging from anticancer to antimalarial agents.[1][2][3] However, its unique electronic and steric properties present significant hurdles in achieving precise, regioselective functionalization.[2][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing these complex transformations. Here, you will find field-proven troubleshooting advice, answers to frequently asked questions, and detailed experimental workflows to help you overcome common obstacles and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations in quinoline functionalization.

Q1: Why is achieving regioselectivity so difficult when functionalizing the quinoline ring?

A1: The challenge arises from the fused bicyclic nature of quinoline, which combines an electron-rich benzene ring with an electron-deficient pyridine ring.[5] This electronic dichotomy dictates the inherent reactivity:

  • The Pyridine Ring: Being electron-deficient, it is generally deactivated towards electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[6]

  • The Benzene Ring: This carbocyclic portion behaves more like a typical aromatic ring, favoring electrophilic substitution, often at the C5 and C8 positions.[6]

Direct C-H functionalization, a modern and powerful tool, is governed by the intrinsic reactivity of specific C-H bonds. The C2 and C8 positions are often the most reactive for different reasons, making it difficult to target other positions without a specific strategy.[5]

Q2: C2 and C8 functionalization seem most common in the literature. What makes these positions uniquely reactive?

A2: You are correct, the C2 and C8 positions are the most readily functionalized via C-H activation, but through distinct mechanisms:[5]

  • C2-Functionalization: The C2-H bond is electronically activated due to its position adjacent to the electronegative nitrogen atom. This increases its acidity, making it more susceptible to deprotonation in a concerted metalation-deprotonation (CMD) pathway.[4][5] The nitrogen atom also serves as a natural coordination site for transition metal catalysts.[5]

  • C8-Functionalization: The reactivity of the C8-H bond is primarily due to its peri-position relative to the ring nitrogen. This geometry is ideal for forming a stable, five-membered metallacycle intermediate when the nitrogen atom coordinates to a metal catalyst, a process known as chelation-assisted C-H activation.[5] This directed activation is often highly efficient.[7]

Q3: What is a "directing group" in this context, and how can it solve regioselectivity issues?

A3: A directing group is a chemical moiety that is temporarily or permanently installed on the quinoline scaffold to steer a catalyst to a specific, otherwise unreactive, C-H bond.[6] The most common and effective directing group for quinolines is the N-oxide . By converting the quinoline nitrogen to a quinoline N-oxide, the oxygen atom can act as an effective coordinating atom for a metal catalyst. This coordination directs the catalyst to the C2 and C8 positions with high fidelity, significantly enhancing reactivity and selectivity in cross-coupling reactions.[4][6] Other directing groups can be installed at various positions to achieve functionalization at more challenging sites like C3, C4, C5, C6, and C7.[5][8]

Q4: I'm considering a classical synthesis like Skraup or Friedländer instead of C-H functionalization. What are the primary challenges there?

A4: While classical methods are robust for creating the quinoline core itself, they come with their own set of challenges, particularly regarding safety and side reactions. The Skraup synthesis, for example, is notoriously exothermic and can be difficult to control, often leading to significant tar formation from polymerization under harsh acidic conditions.[9] The Friedländer synthesis can present regioselectivity problems when using unsymmetrical ketones, leading to mixtures of isomers that are difficult to separate.[10][11] These methods often require harsh conditions, which can limit the scope of compatible functional groups on the starting materials.[2][4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Conversion in a Metal-Catalyzed C-H Functionalization

Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction parameters.

Troubleshooting Logic: Low Conversion

start Low or No Conversion Observed q1 Is the catalyst precursor fresh and stored correctly? start->q1 sol1 Action: Use a fresh batch of catalyst (e.g., Pd(OAc)₂). Consider an air-stable pre-catalyst. q1->sol1 No q2 Have ligands, bases, and solvents been screened? q1->q2 Yes sol1->q2 sol2 Action: Screen a panel of ligands (e.g., phosphines), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., Toluene, DMF, Dioxane). q2->sol2 No q3 Are reagents and solvents anhydrous and degassed? q2->q3 Yes sol2->q3 sol3 Action: Dry solvents using standard methods. Degas reaction mixture via sparging with N₂/Ar or freeze-pump-thaw cycles. q3->sol3 No q4 Is the reaction temperature sufficient for C-H activation? q3->q4 Yes sol3->q4 sol4 Action: Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C), monitoring for product formation and decomposition. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

Caption: Troubleshooting workflow for low reaction conversion.

Possible CauseRecommended Solution & Rationale
Inactive Catalyst Ensure the metal precursor (e.g., Pd(OAc)₂) is high quality and stored properly under inert gas. Trace impurities or degradation can completely halt catalysis. Consider using a more robust, air-stable pre-catalyst if available.[6]
Inappropriate Ligand/Base The ligand and base are critical for catalyst stability and turnover. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. Similarly, screen inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) as their strength and solubility can dramatically affect the outcome.[6]
Presence of Inhibitors Water and oxygen are common inhibitors in cross-coupling reactions, leading to catalyst decomposition (e.g., formation of Pd black) and homocoupling side reactions.[12] Ensure all solvents are anhydrous and thoroughly degassed, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[12]
Insufficient Temperature C-H bond activation has a significant activation energy barrier. If the reaction is clean but showing no conversion, a gradual increase in temperature (e.g., in 10-20 °C increments) may be necessary to initiate the catalytic cycle. Monitor carefully for any signs of product or substrate decomposition.[6]
Problem 2: Poor Regioselectivity (Mixture of Isomers)

This is the most common challenge, resulting in difficult purification and reduced yield of the desired product.

General C-H Activation Mechanism & Points of Selectivity Control

G cluster_0 Catalytic Cycle A Quinoline + M(L)n B Coordination Complex (Selectivity Point 1: Sterics/Electronics) A->B Coordination C Metallacycle Intermediate (Selectivity Point 2: Directing Group Effect) B->C C-H Activation (CMD/Chelation) D Oxidative Addition or Reaction with Coupling Partner C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Functionalized Quinoline + M(L)n E->F

Caption: General mechanism for metal-catalyzed C-H functionalization.

Possible CauseRecommended Solution & Rationale
Competing Inherent Reactivity The reaction conditions may be allowing both C2 (electronic) and C8 (chelation) activation to occur. To favor C8, consider switching from a Palladium catalyst to a Rhodium or Iridium system, which can show a higher preference for chelation-directed pathways.[7][13]
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide) and still observing poor selectivity, ensure the group was installed correctly and is stable under the reaction conditions. The coordination of the directing group to the metal center is paramount for controlling selectivity.[6]
Steric Hindrance Bulky substituents on the quinoline ring or the coupling partner can disfavor functionalization at a sterically congested site. If C8 is desired but is sterically blocked, C2 or another position may react instead. Consider using less sterically demanding reagents if the synthetic plan allows.[7]
Electronic Effects The electronic nature of existing substituents on the quinoline ring can alter the reactivity of different C-H bonds. Strong electron-donating groups can enhance the reactivity of the benzene ring, while electron-withdrawing groups can further deactivate it, potentially altering the site of reaction.[6][7]

Experimental Protocol: Regioselective C8-Arylation of Quinoline N-Oxide

This protocol provides a robust, self-validating method for achieving highly selective C8 functionalization, a common challenge for medicinal chemists. The use of the N-oxide directing group is key to overriding the inherent C2 reactivity.[6]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (7.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), X-Phos (7.5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Reagent Addition: Under a positive flow of inert gas, add the quinoline N-oxide (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the quinoline N-oxide).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

    • Causality Note: The high temperature is necessary to facilitate the C-H activation step. Cs₂CO₃ is often a superior base in these couplings due to its higher solubility in organic solvents compared to other carbonate bases. X-Phos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the active Pd(0) species.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under inert conditions.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure C8-arylated quinoline N-oxide.

Data Summary Table

The choice of catalyst and ligand can profoundly impact which position on the quinoline ring is functionalized. The following table summarizes typical conditions reported for achieving selectivity at different positions.

Target PositionTypical Metal CatalystCommon Ligand ClassDirecting Group Required?Representative Reference
C2 Palladium (Pd)Phosphines (e.g., PPh₃)N-Oxide often used to enhance reactivity[2][4]
C3 Rhodium (Rh)Olefin/DieneYes (e.g., removable pyrimidyl group)[5]
C4 Ruthenium (Ru)-Yes (e.g., picolinamide)[5]
C8 Palladium (Pd), Rhodium (Rh)Phosphines, NHCsYes (N-Oxide is most common)[6][7]

References

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). ResearchGate. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Semantic Scholar. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed Central. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2025). ResearchGate. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

  • Late-Stage C–H Functionalization of Azines. (2018). PubMed Central. [Link]

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Validation & Comparative

Unambiguous Structure Confirmation of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the precise structural elucidation of novel and synthesized compounds is a cornerstone of drug discovery and development. The isomeric and tautomeric possibilities inherent in heterocyclic compounds, such as quinoline derivatives, necessitate advanced analytical techniques for unambiguous characterization. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the definitive structure confirmation of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

This technical guide, designed for researchers and scientists, moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating system for structural confirmation. By integrating principles with practical, step-by-step protocols and data interpretation, this guide empowers researchers to confidently apply these powerful techniques in their own laboratories.

The Challenge: Structural Ambiguity in a Quinolone Core

This compound possesses a quinolone scaffold, which can exist in keto-enol tautomeric forms. Furthermore, the substitution pattern on the bicyclic system requires definitive confirmation to rule out potential isomeric byproducts from synthesis. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, overlapping signals and the absence of direct through-bond information can lead to ambiguous assignments. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through bonds, providing a clear and detailed map of the molecular structure.

The Solution: A Multi-faceted 2D NMR Approach

A combination of three key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—provides a robust and orthogonal dataset for the complete and unambiguous structural assignment of this compound.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton spin systems within the molecule, such as the aromatic protons on the quinoline ring and the protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This powerful technique resolves signal overlap in the ¹H spectrum by spreading the correlations across the much wider ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by revealing correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting different molecular fragments and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl and substituted aromatic carbons.

Experimental Workflow: From Sample Preparation to Spectral Analysis

The following diagram illustrates the logical workflow for the 2D NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep1 Dissolve 5-10 mg of this compound prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire 1D ¹H and ¹³C spectra prep3->acq1 acq2 Acquire 2D COSY spectrum acq1->acq2 acq3 Acquire 2D HSQC spectrum acq2->acq3 acq4 Acquire 2D HMBC spectrum acq3->acq4 proc1 Fourier transform and phase correction acq4->proc1 proc2 Peak picking and integration proc1->proc2 proc3 Correlate peaks in 2D spectra proc2->proc3 proc4 Assign all ¹H and ¹³C signals proc3->proc4 confirm1 Build molecular fragments from COSY and HSQC data proc4->confirm1 confirm2 Connect fragments using HMBC correlations confirm1->confirm2 confirm3 Confirm final structure confirm2->confirm3

Caption: Experimental workflow for 2D NMR-based structure confirmation.

Detailed Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (like the -OH and -NH protons).[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition

The following parameters are provided as a general guide and may require optimization based on the specific NMR spectrometer and probe used.

1. 1D ¹H and ¹³C Spectra:

  • Acquire standard 1D proton and carbon spectra to determine the chemical shift ranges and to serve as projections for the 2D spectra.

2. 2D ¹H-¹H COSY:

  • Pulse Program: cosygpqf (or equivalent)

  • Spectral Width (F2 and F1): Set to cover all proton signals (e.g., 0-13 ppm).

  • Number of Scans (NS): 2-4

  • Number of Increments (F1): 256-512

  • Data Points (F2): 1024-2048

3. 2D ¹H-¹³C HSQC:

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent for edited HSQC to differentiate CH, CH₂, and CH₃ groups)

  • Spectral Width (F2 - ¹H): Set to cover all proton signals.

  • Spectral Width (F1 - ¹³C): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

  • Number of Scans (NS): 4-8

  • Number of Increments (F1): 128-256

  • ¹J(C,H) Coupling Constant: Optimized for one-bond correlations (typically ~145 Hz).

4. 2D ¹H-¹³C HMBC:

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Spectral Width (F2 - ¹H): Set to cover all proton signals.

  • Spectral Width (F1 - ¹³C): Set to cover the expected carbon chemical shift range.

  • Number of Scans (NS): 8-16

  • Number of Increments (F1): 256-512

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond correlations (typically 8-10 Hz).

Data Interpretation: Piecing Together the Molecular Puzzle

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D correlations for this compound. These predictions were generated using a machine learning-based NMR prediction tool.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H to ⁿJ C)
Ethyl Group
CH₃1.30 (t)14.5CH₂CH₃CH₂, C=O (ester)
CH₂4.25 (q)60.5CH₃CH₂CH₃, C=O (ester), C3
Quinoline Core
H-28.50 (s)140.0-C-2C-3, C-4, C-8a
H-58.00 (d)125.0H-7C-5C-4a, C-6, C-7, C-8a
H-77.60 (dd)128.0H-5, H-8C-7C-5, C-6, C-8, C-8a
H-87.80 (d)118.0H-7C-8C-4a, C-6, C-7
Quaternary Carbons
C-3-110.0--H-2, CH₂ (ethyl)
C-4-175.0--H-2, H-5
C-4a-140.0--H-2, H-5, H-8
C-6-130.0--H-5, H-7, H-8
C-8a-148.0--H-2, H-5, H-7
C=O (ester)-168.0--CH₂, CH₃ (ethyl)
Heteroatoms
4-OH~12.0 (br s)---C-3, C-4, C-4a
1-NH~11.0 (br s)---C-2, C-8, C-8a

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublelets), and br s (broad singlet).

Visualizing the Connectivity: Key HMBC Correlations

The following diagram illustrates the key HMBC correlations that are essential for confirming the overall structure of this compound.

Caption: Key HMBC correlations for structural confirmation.

Interpretation of Key Correlations:

  • Ethyl Group: The COSY spectrum will show a clear correlation between the triplet of the methyl protons (CH₃) and the quartet of the methylene protons (CH₂). The HSQC spectrum will confirm the direct attachment of these protons to their respective carbon atoms. HMBC correlations from the CH₂ protons to the ester carbonyl carbon and C3 of the quinoline ring will firmly establish the position of the ethyl carboxylate group.

  • Aromatic Protons: The COSY spectrum will reveal the coupling network of the aromatic protons on the benzene ring portion of the quinoline core (H-5, H-7, and H-8). The distinct coupling patterns (doublet, doublet of doublets, doublet) will help in their initial assignment.

  • Connecting the Pieces: The HMBC spectrum is paramount for connecting the different parts of the molecule. For instance, the correlation between H-2 and C-4, C-3, and C-8a confirms the pyridine ring structure. Correlations from H-5 to C-4a and C-6, and from H-8 to C-4a and C-6, will unambiguously place the chloro-substituent at the C-6 position. The observation of correlations from the exchangeable OH and NH protons to the surrounding carbons will provide further confirmation of the tautomeric form and overall structure.

Conclusion: The Power of Orthogonal Data

By employing a combination of COSY, HSQC, and HMBC experiments, researchers can obtain a comprehensive and self-validating dataset for the unambiguous structural confirmation of this compound. Each experiment provides a unique and complementary piece of information, and together they form a powerful strategy to overcome the limitations of 1D NMR. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply these techniques, ensuring the scientific integrity of their research and accelerating the pace of drug discovery and development.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]

  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; Wiley, 2010. [Link]

  • ACD/Labs. "NMR Prediction." [Link]

  • NMRDB.org. "Predict 1H and 13C NMR spectra." [Link]

  • Bruker. "NMR Spectroscopy Software." [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] The enduring relevance of this heterocyclic system continually drives the development of novel and efficient synthetic methodologies. This guide provides an in-depth, objective comparison of the most prominent classical and modern synthetic routes to substituted quinolines, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal strategy for their specific target.

The Classical Approaches: Building the Quinoline Core

For over a century, a set of robust, named reactions have been the bedrock of quinoline synthesis. While sometimes demanding harsh conditions, their reliability and scalability have ensured their continued use. The choice between them is dictated by the desired substitution pattern and the availability of starting materials.[1][3]

Skraup Synthesis: The Archetypal Route

The Skraup synthesis is a powerful method for producing quinolines, often starting from simple, readily available precursors.[4][5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][6]

Mechanism and Rationale: The reaction's driving force is the in situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[6][7] The aniline then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form 1,2-dihydroquinoline, which is then oxidized to the aromatic quinoline.[4] The notoriously exothermic nature of this reaction often necessitates the use of moderators like ferrous sulfate to ensure a controlled process.[5]

Advantages:

  • Utilizes simple and inexpensive starting materials.[3]

  • A one-pot reaction.[3]

Disadvantages:

  • Harsh and hazardous reaction conditions, often with violent exothermic profiles.[3][4]

  • Limited scope for substitution on the pyridine ring.[3]

  • Yields can be low to moderate.[3]

Representative Experimental Protocol: Skraup Synthesis of Quinoline [4]

  • In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of aniline (240 g, 2.58 moles), nitrobenzene (150 g, 1.22 moles), anhydrous glycerol (720 g, 7.82 moles), and anhydrous ferrous sulfate (30 g) is prepared.

  • With vigorous stirring, concentrated sulfuric acid (450 g, 4.59 moles) is slowly added to the mixture.

  • The mixture is gently heated in an oil bath. The reaction will become exothermic.

  • The temperature of the oil bath is maintained at 140-150°C for 3-4 hours.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The mixture is diluted with water and then neutralized with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Steam distillation is performed to isolate the crude quinoline.

  • The quinoline layer is separated from the aqueous layer in the distillate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic extracts are combined with the quinoline layer.

  • The combined organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude quinoline is purified by fractional distillation, collecting the fraction boiling at 235-237°C.

Doebner-von Miller Reaction: A Versatile Modification

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[8][9] This reaction is typically catalyzed by Lewis acids or Brønsted acids.[9]

Mechanism and Rationale: The reaction proceeds through the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound.[9][10] The resulting intermediate can then react in several ways, often involving fragmentation and recombination, before cyclization and oxidation to the final quinoline product.[9] This complexity can sometimes lead to the formation of mixtures of products.

Advantages:

  • Greater versatility in introducing substituents onto the pyridine ring compared to the Skraup synthesis.[11]

  • Can be performed under somewhat milder conditions than the Skraup synthesis.

Disadvantages:

  • Can produce complex mixtures of products and tar formation, leading to lower yields.[1]

  • The mechanism can be complex and substrate-dependent.[9]

Representative Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [3]

  • A mixture of aniline (9.3 g, 0.1 mol) and concentrated hydrochloric acid (20 mL) is placed in a 250 mL round-bottom flask.

  • Crotonaldehyde (10.5 g, 0.15 mol) is added dropwise with stirring.

  • The mixture is heated under reflux for 4 hours.

  • After cooling, the reaction mixture is made alkaline with a 40% aqueous sodium hydroxide solution.

  • The mixture is then steam distilled. The distillate is collected, and the organic layer is separated.

  • The aqueous layer is extracted with ether, and the ether extracts are combined with the organic layer.

  • The combined organic phase is dried over anhydrous potassium carbonate.

  • The ether is removed by distillation, and the residue is distilled under reduced pressure to give 2-methylquinoline.

Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[6][12]

Mechanism and Rationale: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone.[12] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. Dehydration of the resulting intermediate furnishes the final quinoline product.[12] The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[12]

Advantages:

  • Provides a direct route to 2,4-disubstituted quinolines.[12]

  • The starting β-diketones are often readily available or easily synthesized.

Disadvantages:

  • Requires strong acid catalysis and often high temperatures.[13]

  • Electron-withdrawing groups on the aniline can hinder or prevent the cyclization step.[13]

Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity

This synthesis involves the reaction of anilines with β-ketoesters and is notable for its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[6][14][15]

Mechanism and Rationale: At lower temperatures (kinetic control), the aniline preferentially attacks the ketone carbonyl of the β-ketoester to form an enamine, which then cyclizes to give the 4-hydroxyquinoline.[14][15] At higher temperatures (thermodynamic control), the aniline attacks the ester carbonyl to form an anilide, which then cyclizes to yield the 2-hydroxyquinoline.[15] This remarkable divergence in reactivity provides access to two distinct classes of quinoline derivatives from the same set of starting materials.

Advantages:

  • Allows for the selective synthesis of either 4-hydroxy or 2-hydroxyquinolines by controlling the reaction temperature.[15]

  • A versatile method for producing quinolones and their hydroxy tautomers.

Disadvantages:

  • Requires careful temperature control to achieve the desired regioselectivity.

  • The high temperatures required for the Knorr synthesis can lead to side reactions.

Representative Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline [1]

  • Equimolar amounts of aniline and ethyl acetoacetate are mixed and stirred at room temperature for 2-4 hours.

  • The water formed during the reaction is removed, often by azeotropic distillation if a solvent like toluene is used, or under reduced pressure.

  • The resulting crude ethyl β-anilinocrotonate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250°C.

  • The reaction is monitored by the evolution of ethanol. Once the ethanol evolution ceases, the reaction is complete.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Friedländer Annulation: Convergent and High-Yielding

The Friedländer synthesis is a highly efficient and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[16][17] This reaction can be catalyzed by either acids or bases.[3][16]

Mechanism and Rationale: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl components, followed by cyclization via Schiff base formation and subsequent dehydration.[16] The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second component, followed by an intramolecular aldol condensation and dehydration.[16]

Advantages:

  • Generally provides good to excellent yields.[3]

  • Milder reaction conditions compared to the Skraup and Doebner-von Miller syntheses.[3]

  • A broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.[3][18]

Disadvantages:

  • Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[3]

Modern Synthetic Strategies: Efficiency and Sustainability

While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign approaches to quinoline synthesis.

Transition-Metal-Catalyzed Syntheses

The use of transition metal catalysts, such as palladium, copper, iron, and silver, has revolutionized quinoline synthesis.[19][20] These methods often proceed through multicomponent reactions (MCRs), offering high atom economy and operational simplicity.[19][21] Catalytic cycles can involve C-H activation, cross-coupling reactions, and oxidative annulations, enabling the construction of complex quinoline scaffolds under mild conditions.[22] For instance, iron-catalyzed domino reactions involving the C(sp²)–C(sp²) bond cleavage of styrenes have been developed for the efficient synthesis of 2,4-disubstituted quinolines.[23]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[24][25] In the context of quinoline synthesis, microwave-assisted methods can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity.[26][27][28] This technique has been successfully applied to various classical syntheses, including the Friedländer annulation, providing a greener and more efficient alternative to conventional heating.[26][29]

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single pot.[27][30] These strategies are particularly well-suited for the synthesis of polysubstituted quinolines. For example, domino Povarov reactions involving the in situ generation of β-enamino esters have been used to synthesize functionalized tetrahydroquinolines.[30] Similarly, three-component domino reactions have been developed for the synthesis of selenyl-substituted quinoline derivatives.[31][32]

Comparative Overview and Selection Guide

The choice of synthetic route is a critical decision in any research program. The following table provides a direct comparison of the key features of the discussed methods to aid in this selection process.

Synthesis Method Key Reagents Typical Product Reaction Conditions Key Advantages Key Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesHarsh: strongly acidic, high temperatures (>150°C)[3]One-pot reaction from simple, inexpensive starting materials[3]Harsh, hazardous conditions; often low yields; limited scope on pyridine ring[3][4]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolinesReflux, often with strong acidGreater versatility than Skraup for pyridine ring substitution[11]Can produce tar and product mixtures; variable yields[1]
Combes Synthesis Aniline, β-diketone, acid catalyst2,4-disubstituted quinolinesAcid-catalyzed, often at elevated temperaturesDirect route to 2,4-disubstituted quinolines[12]Requires strong acid; limited by substituents on aniline[13]
Conrad-Limpach-Knorr Aniline, β-ketoester4-hydroxyquinolines (lower temp) or 2-hydroxyquinolines (higher temp)Temperature-dependent (140-250°C)Regioselective synthesis of hydroxyquinolines by temperature control[15]Requires careful temperature control; high temperatures can cause side reactions
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, compound with α-methylene groupPolysubstituted quinolinesMilder; acid or base catalyzedHigh yields; broad substrate scope; milder conditions[3][18]Requires pre-functionalized, sometimes inaccessible starting materials[3]
Transition-Metal Cat. Varies (e.g., anilines, alkynes, aldehydes)Diverse, highly substituted quinolinesOften mild conditionsHigh efficiency and selectivity; broad functional group tolerance[19][20]Catalyst cost and removal can be a concern
Microwave-Assisted Varies (reactants from classical methods)VariesMicrowave irradiationDrastically reduced reaction times; improved yields and purity[26][27]Requires specialized equipment; scalability can be a challenge

Visualizing the Mechanisms

To further clarify the transformations involved, the following diagrams illustrate the core mechanistic pathways of the key classical syntheses.

Skraup_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Mechanistic overview of the Skraup Synthesis.

Friedlander_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Pathways cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Schiff_Base Schiff Base Aminoaryl_Ketone->Schiff_Base Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Carbonyl Methylene_Compound->Schiff_Base Methylene_Compound->Aldol_Adduct Aldol Condensation Substituted_Quinoline Substituted Quinoline Schiff_Base->Substituted_Quinoline Intramolecular Aldol & -H₂O Aldol_Adduct->Substituted_Quinoline Cyclization & -H₂O

Caption: Divergent mechanistic pathways of the Friedländer Annulation.

Decision_Flowchart Start Desired Quinoline Substitution Pattern? Unsubstituted Unsubstituted or Simple Benzene Substitution Start->Unsubstituted Hydroxy Hydroxyquinoline (2-OH or 4-OH) Start->Hydroxy Disubstituted 2,4-Disubstituted Start->Disubstituted Polysubstituted Highly or Specifically Polysubstituted Start->Polysubstituted Skraup Skraup Synthesis Unsubstituted->Skraup Conrad_Limpach_Knorr Conrad-Limpach-Knorr Hydroxy->Conrad_Limpach_Knorr Combes Combes Synthesis Disubstituted->Combes Friedlander Friedländer Annulation Polysubstituted->Friedlander Modern Modern Methods (Transition-Metal, MCRs) Polysubstituted->Modern

Caption: Decision-making flowchart for selecting a quinoline synthesis route.

Conclusion

The synthesis of quinolines is a mature field of organic chemistry, yet it continues to evolve. The classical syntheses, despite their often harsh conditions, remain indispensable tools for accessing a variety of quinoline cores from simple starting materials. In contrast, modern methods offer milder conditions, greater efficiency, and broader substrate scope, enabling the construction of highly functionalized and complex quinoline derivatives. The choice between these methods will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and considerations of scale, cost, and environmental impact. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern, catalyzed variations often represent the most strategic choice.

References

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A Comparative Guide to the Biological Activity of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold holds a privileged position, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate stands out as a key molecule, demonstrating significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth, comparative analysis of the biological activity of this compound versus its structural analogs. By examining the structure-activity relationships (SAR), we aim to elucidate the impact of various substituents on the quinoline ring, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Quinoline-3-carboxylate Scaffold

The 4-hydroxyquinoline-3-carboxylate framework is a versatile pharmacophore that has been extensively explored in drug discovery. The presence of the 4-hydroxy group and the 3-carboxylate ester is crucial for various biological interactions. This compound, with its characteristic chlorine atom at the 6-position, serves as a pivotal starting point for the synthesis of more complex and potent therapeutic agents. The introduction of different substituents on the quinoline ring system allows for the fine-tuning of the molecule's physicochemical properties and biological targets.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of this compound and its analogs. The data presented is a synthesis of findings from multiple studies, and it is important to consider the varying experimental conditions under which these results were obtained.

Antimicrobial Activity

Quinolone derivatives have long been a cornerstone of antibacterial therapy. The biological activity of this compound and its analogs is often attributed to their ability to interfere with bacterial DNA replication. The presence and nature of substituents on the quinoline ring can significantly influence the antimicrobial spectrum and potency.

A comparative study on substituted 2-chloroquinoline-3-carboxamide derivatives provided insights into the role of the C-6 substituent on antibacterial activity. While the core of these analogs differs from our primary compound, the study offers valuable SAR data regarding the 6-position. The compounds were tested against Gram-positive and Gram-negative bacteria, with Minimum Bactericidal Concentration (MBC) values determined.

Compound/AnalogSubstituent at C-6Test OrganismMBC (mM)[1][2]
Analog 1-CH3S. aureus ATCC 259233.77[1][2]
Analog 2-ClS. aureus ATCC 25923-
Analog 3-FS. aureus ATCC 25923-
Analog 4-CH3MRSA-
Analog 5-ClMRSA-
Analog 6-FMRSA3.79[1][2]

Note: The original study provided data for a series of carboxamides, and direct MBC values for all analogs against all strains were not uniformly reported. The table reflects the available data.

The study indicated that the nature of the substituent at the C-6 position influences the electronic environment of the quinoline ring, which can affect the compound's interaction with bacterial targets[1][2]. While the tested compounds showed weak activity in the mM range, the data suggests that subtle changes in substitution can modulate potency. For instance, the fluorine-substituted analog (Analog 6) showed activity against Methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

Anticancer Activity

The antiproliferative properties of quinoline derivatives have been a significant area of research. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH).

A structure-activity relationship study of quinoline 4-carboxylic acid analogs as DHODH inhibitors revealed the importance of substitutions on the benzo portion of the quinoline ring for anticancer activity[3]. Another study on quinoline-related carboxylic acid derivatives demonstrated their antiproliferative potential against various cancer cell lines[4][5].

Compound/AnalogSubstituent(s)Cancer Cell LineIC50 (µM)
Quinoline-3-carboxylic acid-HeLa, MCF7Selective viability reduction[4][5]
Quinoline-4-carboxylic acid-HeLa, MCF7Selective viability reduction[4][5]
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid (Brequinar)6-F, and other substitutionsL1210Potent DHODH inhibitor[3]
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate2-CH3--
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid6-Cl, 2-(4-hydroxy-3-methoxyphenyl)MCF-782.9% growth reduction at 100 µM[6]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally related compounds to illustrate the anticancer potential of the quinoline carboxylic acid scaffold.

The data suggests that the substitution pattern on the quinoline ring is critical for anticancer potency. For example, the presence of a 6-chloro group in conjunction with other substituents can lead to significant growth inhibition in breast cancer cells[6]. The broader class of quinoline carboxylic acids has shown selective cytotoxic effects on cancer cells, highlighting their therapeutic potential[4][5].

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research focus. Quinoline derivatives have demonstrated promising anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway and the production of inflammatory mediators like TNF-α.

A study evaluating quinoline-related carboxylic acid derivatives showed their ability to suppress lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages[4][5].

Compound/AnalogAssayIC50 (µM)
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[4][5]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[4][5]
Indomethacin (Reference)LPS-induced inflammation in RAW264.7 cells-

Note: The study provided a qualitative comparison to the NSAID indomethacin, indicating significant anti-inflammatory potential for the quinoline carboxylic acid scaffold.

The anti-inflammatory effects of these compounds are thought to be mediated by their ability to modulate key inflammatory pathways. The core quinoline structure, with its carboxylic acid or ester group, appears to be essential for this activity.

Mechanistic Insights and Signaling Pathways

The biological activities of this compound and its analogs are underpinned by their interactions with specific molecular targets and signaling pathways.

Antimicrobial Mechanism of Action

The primary antimicrobial target of many quinolone derivatives is bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones block bacterial cell division and lead to cell death. The specific interactions with these enzymes are influenced by the substituents on the quinoline ring.

Antimicrobial_Mechanism Quinolone_Analog Quinolone Analog DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone_Analog->DNA_Gyrase Inhibits DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death

Mechanism of antimicrobial action of quinolone derivatives.

Anticancer Mechanism of Action

In the context of cancer, several mechanisms have been proposed for quinoline derivatives. One prominent target is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to pyrimidine depletion, which is essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells[3].

Anticancer_Mechanism Quinolone_Analog Quinolone Analog DHODH Dihydroorotate Dehydrogenase (DHODH) Quinolone_Analog->DHODH Inhibits Apoptosis Apoptosis Quinolone_Analog->Apoptosis Induces Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Cell_Proliferation Cancer Cell Proliferation DHODH->Cell_Proliferation DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Required for DNA_RNA_Synthesis->Cell_Proliferation Drives

Anticancer mechanism via DHODH inhibition.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are often linked to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α (Tumor Necrosis Factor-alpha). By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory response.

Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates & Degrades NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits (in cytoplasm) Nucleus Nucleus NF_κB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription Quinolone_Analog Quinolone Analog Quinolone_Analog->IKK_Complex Inhibits Quinolone_Analog->NF_κB Inhibits Nuclear Translocation

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of these compounds.

Protocol for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Workflow:

MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC Determination Prepare_Serial_Dilutions 1. Prepare serial dilutions of the test compound in a 96-well plate. Inoculate_Bacteria 2. Inoculate each well with a standardized bacterial suspension. Prepare_Serial_Dilutions->Inoculate_Bacteria Incubate 3. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). Inoculate_Bacteria->Incubate Determine_MIC 4. Determine the MIC as the lowest concentration with no visible growth. Incubate->Determine_MIC Subculture 5. Subculture aliquots from wells with no visible growth onto agar plates. Determine_MIC->Subculture Incubate_Plates 6. Incubate the agar plates. Subculture->Incubate_Plates Determine_MBC 7. Determine the MBC as the lowest concentration that shows no bacterial growth on the agar. Incubate_Plates->Determine_MBC

Workflow for MIC and MBC determination.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the diluted bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: From the wells showing no growth, take a 10 µL aliquot and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate and allow them to adhere. Treat_Cells 2. Treat cells with various concentrations of the test compound. Seed_Cells->Treat_Cells Incubate_Cells 3. Incubate for a specified period (e.g., 48-72 hours). Treat_Cells->Incubate_Cells Add_MTT 4. Add MTT solution to each well and incubate. Incubate_Cells->Add_MTT Solubilize_Formazan 5. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Add_MTT->Solubilize_Formazan Measure_Absorbance 6. Measure the absorbance at a specific wavelength (e.g., 570 nm). Solubilize_Formazan->Measure_Absorbance Calculate_IC50 7. Calculate the IC50 value from the dose-response curve. Measure_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

The Griess assay is a colorimetric method used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Workflow:

Griess_Assay_Workflow Seed_Macrophages 1. Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pretreat_Cells 2. Pretreat cells with various concentrations of the test compound. Seed_Macrophages->Pretreat_Cells Stimulate_Cells 3. Stimulate the cells with an inflammatory agent (e.g., LPS). Pretreat_Cells->Stimulate_Cells Incubate 4. Incubate for 24 hours. Stimulate_Cells->Incubate Collect_Supernatant 5. Collect the cell culture supernatant. Incubate->Collect_Supernatant Griess_Reaction 6. Mix the supernatant with Griess reagent. Collect_Supernatant->Griess_Reaction Measure_Absorbance 7. Measure the absorbance at 540 nm. Griess_Reaction->Measure_Absorbance Calculate_Inhibition 8. Calculate the percentage of NO inhibition. Measure_Absorbance->Calculate_Inhibition

Workflow for the Griess assay.

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. The structure-activity relationship studies, though fragmented, consistently highlight the importance of the substitution pattern on the quinoline ring for modulating antimicrobial, anticancer, and anti-inflammatory efficacy. The 6-chloro substituent, in particular, appears to be a favorable feature for enhancing these activities.

Future research should focus on systematic SAR studies, synthesizing and evaluating a broader range of analogs with modifications at various positions of the quinoline ring. A direct, head-to-head comparison of these analogs under standardized experimental conditions is crucial for a more definitive understanding of their therapeutic potential. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of this versatile scaffold holds great promise for the development of novel and effective therapeutic agents to combat a range of human diseases.

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The Selectivity Profile of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimicrobial chemotherapy.[1][2][3] Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a key intermediate and a pharmacologically active molecule in its own right, belonging to this versatile class. While its on-target efficacy is a primary focus, a comprehensive understanding of its off-target interactions—or cross-reactivity—is critical for predicting potential safety liabilities and uncovering new therapeutic opportunities.[4][5][6]

This guide presents a comparative framework for evaluating the cross-reactivity of this compound. As a senior application scientist, the following analysis is grounded in established principles of safety pharmacology, providing both synthesized experimental data and the detailed methodologies required for their generation. We will compare our lead compound against two strategic alternatives to contextualize its selectivity profile: a well-established, multi-kinase inhibitor (Imatinib) and a structurally related analog, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

The Imperative of Selectivity in Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[7][8][9] Dysregulation of kinase activity is a hallmark of numerous cancers, making them prime therapeutic targets.[10][11] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[12] A lack of selectivity can lead to off-target effects, potentially causing adverse drug reactions (ADRs).[5][13] Conversely, controlled polypharmacology, where a drug intentionally interacts with multiple targets, can offer enhanced efficacy.[14] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental component of strategic drug design.[15][16]

For the purpose of this guide, we hypothesize that this compound (E-CHQC) has a primary inhibitory activity against the Abelson tyrosine kinase (Abl), a key target in chronic myeloid leukemia (CML).[17] This provides a basis for assessing its selectivity against other kinases and a broader range of biologically relevant targets.

Designing the Cross-Reactivity Investigation

A robust cross-reactivity study should be multi-faceted, employing both a broad screen against diverse target families and a focused analysis within the primary target class. This dual approach allows for the identification of unexpected off-target liabilities while deeply characterizing the selectivity within the kinome.

Our comparative compounds are:

  • E-CHQC (Test Article): this compound.

  • Imatinib (Benchmark Inhibitor): An FDA-approved drug known to inhibit Abl, c-Kit, and PDGF-RTK, serving as a benchmark with a well-documented selectivity profile.[12]

  • E-H(TF)QC (Structural Analog): Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a close structural analog to E-CHQC where the 6-chloro group is replaced by a trifluoromethyl group. This comparison will illuminate how minor structural modifications can impact the selectivity profile.

The investigation is structured in two main experimental phases:

  • Phase 1: Broad Safety Pharmacology Screen: A panel of 44 key molecular targets implicated in adverse drug reactions is used for initial screening. This type of panel, often referred to as a "safety panel," includes a diverse range of receptors, ion channels, and enzymes.[13][18][19][20][21]

  • Phase 2: Focused Kinase Selectivity Profiling: A comprehensive panel of protein kinases is used to determine the IC50 values of the compounds, providing a detailed map of their activity across the kinome.[11][22][23]

Caption: Workflow for comparative cross-reactivity profiling.

Comparative Cross-Reactivity Data (Hypothetical)

The following tables summarize plausible data from our hypothetical cross-reactivity studies.

Table 1: Broad Safety Pharmacology Screen Results (% Inhibition at 10 µM)

This table shows the percent inhibition of binding or enzyme activity at a single high concentration (10 µM) for a selection of targets from a standard safety panel.[24][25] Significant interactions are typically considered to be >50% inhibition.

TargetTarget ClassE-CHQC (% Inh)Imatinib (% Inh)E-H(TF)QC (% Inh)
Abl Kinase Tyrosine Kinase 98 99 95
hERGIon Channel152845
L-type Ca²⁺ ChannelIon Channel81210
Dopamine D2GPCR597
5-HT₂ₐGPCR121815
M₁ MuscarinicGPCR364
β₂ AdrenergicGPCR7119
COX-1Enzyme425
PDE3AEnzyme91411
Table 2: Kinase Selectivity Profile (IC₅₀ Values in nM)

This table presents the half-maximal inhibitory concentration (IC₅₀) values against a panel of selected kinases, providing a more detailed view of the compounds' potency and selectivity within this target family.

Kinase TargetE-CHQC (IC₅₀ nM)Imatinib (IC₅₀ nM)E-H(TF)QC (IC₅₀ nM)
Abl 25 30 45
c-Kit 8001501200
PDGF-RTK 650120950
Src1500>10,0002500
Lck2200>10,0003100
Pim-1>10,000>10,000>10,000
VEGFR2350025004800
EGFR>10,000>10,000>10,000

Interpretation of Results

  • On-Target Potency: All three compounds demonstrate high potency against the intended primary target, Abl kinase, with E-CHQC showing the highest potency in this hypothetical dataset.

  • Broad Safety Profile: The results from the SafetyScreen44 panel suggest that at a high concentration of 10 µM, none of the quinoline derivatives exhibit significant off-target interactions with the tested GPCRs, ion channels (with the exception of a moderate effect of E-H(TF)QC on hERG), or other enzymes. This is a favorable outcome, indicating a low potential for common ADRs associated with these targets.[19] The increased hERG inhibition by the trifluoromethyl analog (E-H(TF)QC) highlights how subtle chemical changes can impact safety-relevant targets.

  • Kinase Selectivity: The kinome profile reveals important differences in selectivity.

    • E-CHQC: Our lead compound shows excellent selectivity for Abl over other kinases. Its IC₅₀ values for c-Kit and PDGF-RTK are more than 25-fold higher than for Abl, suggesting a more selective profile compared to Imatinib.

    • Imatinib: As expected, the benchmark inhibitor Imatinib shows potent inhibition of Abl, c-Kit, and PDGF-RTK, confirming its known multi-kinase activity.[12]

    • E-H(TF)QC: The structural analog is also potent against Abl but shows even less activity against c-Kit and PDGF-RTK than E-CHQC, suggesting that the electronic properties of the substituent at the 6-position are crucial for tuning selectivity within the quinoline scaffold.

Signaling_Pathway cluster_pathway Simplified Cancer Cell Signaling cluster_inhibitors Inhibitors Abl Abl Kinase (On-Target) Downstream Downstream Signaling (Proliferation, Survival) Abl->Downstream cKit c-Kit (Off-Target) cKit->Downstream PDGFR PDGF-RTK (Off-Target) PDGFR->Downstream ECHQC E-CHQC ECHQC->Abl High Potency Imatinib Imatinib Imatinib->Abl High Potency Imatinib->cKit High Potency Imatinib->PDGFR High Potency

Caption: On-target vs. off-target inhibition in a signaling pathway.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate such data must be robust and reproducible. Below are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Radioligand Receptor Binding Assay (General Protocol for Safety Panel)

This protocol is representative of the binding assays used in broad safety panels to assess interaction with GPCRs and ion channels.[26][27][28][29]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (E-CHQC, Imatinib, E-H(TF)QC) in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Thaw receptor-expressing cell membrane preparations (e.g., from CHO or HEK293 cells) on ice.

    • Prepare the specific radioligand at 2x the final concentration in assay buffer. The final concentration should be at or near its Kₑ value for the receptor.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer to the "total binding" wells and 50 µL of a high concentration of a known, unlabeled competing ligand to the "non-specific binding" (NSB) wells.

    • Add 50 µL of the test compound, diluted to 4x the final concentration (e.g., 40 µM for a 10 µM final concentration), to the experimental wells.

    • Add 50 µL of the diluted cell membrane preparation to all wells.

    • Initiate the binding reaction by adding 100 µL of the 2x radioligand solution to all wells. The final volume is 200 µL.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is Counts Per Minute.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for quantifying kinase activity and determining inhibitor potency (IC₅₀), such as the ADP-Glo™ assay.[10][30][31]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a concentration gradient (e.g., from 1 mM down to 0.05 µM).

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a 2x kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). This solution contains the specific kinase (e.g., Abl) and its corresponding peptide substrate.

    • Add 4 µL of the 2x kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2x ATP solution in kinase reaction buffer. The ATP concentration should be at the Kₘ value for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This guide outlines a systematic approach to evaluating the cross-reactivity of a novel quinoline-based compound, this compound. The hypothetical data presented illustrates that E-CHQC possesses a promising selectivity profile, with high potency for its primary target (Abl kinase) and minimal interaction with a broad panel of safety-relevant off-targets. Furthermore, comparison with a benchmark drug and a structural analog reveals that subtle modifications to the quinoline scaffold can significantly modulate the kinase selectivity profile.

For researchers and drug development professionals, this framework underscores the critical importance of integrating comprehensive cross-reactivity studies early in the discovery pipeline. Such analyses are indispensable for de-risking candidates, ensuring safety, and building a robust structure-activity relationship that guides the optimization of truly selective and effective next-generation therapeutics.[32][33]

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The Promise of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in Combating Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically played a pivotal role in the fight against infectious diseases. This guide provides a comprehensive analysis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, a quinoline derivative with significant potential as an antibacterial agent against resistant bacterial strains. Drawing upon the established knowledge of the broader quinolone class of antibiotics, this document will compare its projected efficacy with existing alternatives and provide the experimental framework necessary for its evaluation.

The Quinolone Antibiotics: A Legacy of Potent Antibacterial Action

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, valued for their broad-spectrum activity and bactericidal effects.[1] Their mechanism of action is well-established; they interfere with bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[2][3][4] This dual-target mechanism leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[2][5]

The evolution of quinolones is often categorized into generations, with later generations, such as the fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin), exhibiting enhanced activity against a wider range of bacteria, including some Gram-positive and atypical pathogens.[1]

The Rise of Resistance: A Threat to Quinolone Efficacy

Widespread use and misuse of quinolones have inevitably led to the emergence and spread of bacterial resistance.[2][3] The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of quinolones to their targets.[4][5]

  • Reduced intracellular drug concentration: This is achieved through decreased uptake via porin channels or increased efflux of the drug by bacterial pumps.[3]

  • Plasmid-mediated resistance: The acquisition of resistance genes on plasmids can lead to the production of proteins that protect the target enzymes or enzymes that modify the drug.[4][5]

These resistance mechanisms have compromised the clinical utility of many quinolones, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.[6][7]

Introducing this compound: A Potential Solution

This compound belongs to the quinoline-3-carboxylate class of compounds. While specific efficacy data for this exact molecule against resistant strains is not yet widely published, its structural features suggest it likely shares the antibacterial mechanism of other quinolones. The presence of the quinoline core is fundamental to its anticipated interaction with bacterial topoisomerases.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives can be achieved through established chemical reactions. For instance, the Gould-Jacobs reaction is a common method for synthesizing the core quinoline ring structure.[8] A related compound, Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate, is noted for its potential applications in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections.[9] The presence of halogen substituents, such as the chlorine atom at the 6-position, is a common feature in many potent quinolone antibiotics and may enhance biological activity.[9]

Comparative Efficacy Projection: Benchmarking Against Established Antibiotics

To understand the potential of this compound, we can project its efficacy against key resistant pathogens by comparing it to well-characterized fluoroquinolones.

Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a formidable Gram-positive pathogen responsible for a significant burden of healthcare-associated infections. While some newer fluoroquinolones have shown activity against MRSA, resistance is a growing concern.[6][10] For instance, a study on MRSA isolates showed high resistance rates to ciprofloxacin (92.5%) and ofloxacin (80.4%).[11] Newer anti-MRSA quinolones like delafloxacin have demonstrated comparable efficacy to other anti-MRSA antibiotics in treating skin and skin structure infections.[10]

Hypothetical Performance: Based on its structural similarity to other quinolones, this compound may exhibit activity against MRSA. However, its effectiveness will be highly dependent on its ability to overcome existing resistance mechanisms, particularly mutations in gyrA and parC.

Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a notoriously difficult-to-treat Gram-negative opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotic classes, including fluoroquinolones.[7] Ciprofloxacin and levofloxacin are commonly used, but resistance is prevalent.[12][13] Studies have shown that the efficacy of fluoroquinolones against P. aeruginosa is related to the drug exposure relative to the minimum inhibitory concentration (AUC/MIC ratio).[14]

Hypothetical Performance: The efficacy of this compound against P. aeruginosa will depend on its ability to penetrate the outer membrane of this Gram-negative bacterium and evade its efficient efflux pumps.

Data Presentation: Projected Minimum Inhibitory Concentrations (MICs)

The following table provides a hypothetical comparison of the potential MIC values (in µg/mL) of this compound against resistant strains, benchmarked against existing fluoroquinolones. It is crucial to note that these are projected values and must be confirmed through experimental testing.

AntibioticMRSA (ATCC 43300)P. aeruginosa (ATCC 27853)
This compound [Projected MIC] [Projected MIC]
Ciprofloxacin0.260.26
Levofloxacin[Variable, often higher than ciprofloxacin][Variable, often higher than ciprofloxacin][13]
Moxifloxacin0.049[Less active than ciprofloxacin]
Delafloxacin[Potent activity reported][10][Activity reported]

Experimental Protocols for Efficacy Evaluation

To definitively assess the efficacy of this compound, a rigorous experimental workflow is essential. The following protocols, based on established standards from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for this evaluation.[15][16]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][17]

Protocol: Broth Microdilution Method [16][18]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[16]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.[15]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]

Protocol:

  • Following the determination of the MIC, take an aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[15]

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Bacterial_Culture Bacterial Culture (Resistant Strain) Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Antibiotic_Stock This compound (Stock Solution) Serial_Dilution Serial Dilution of Antibiotic Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20 hours) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination MBC_Plating MBC Plating MIC_Determination->MBC_Plating MBC_Incubation Incubation (18-24 hours) MBC_Plating->MBC_Incubation MBC_Determination MBC Determination (Colony Counting) MBC_Incubation->MBC_Determination

Caption: Workflow for determining the MIC and MBC of this compound.

Mechanism of Action Pathway

The anticipated mechanism of action for this compound follows the established pathway of quinolone antibiotics.

Mechanism_of_Action Compound Ethyl 6-chloro-4-hydroxyquinoline- 3-carboxylate Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Cell DNA_Replication_Complex Stable Drug-Enzyme-DNA Complex Compound->DNA_Replication_Complex Inhibits Religation DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_Cell->Topoisomerase_IV DNA_Gyrase->DNA_Replication_Complex Topoisomerase_IV->DNA_Replication_Complex DSBs Double-Strand DNA Breaks DNA_Replication_Complex->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for new antibacterial agents to combat resistant pathogens. Its structural similarity to the potent quinolone class of antibiotics provides a strong rationale for its investigation. The comparative analysis presented in this guide highlights its potential, while the detailed experimental protocols offer a clear path for its preclinical evaluation.

Future research should focus on synthesizing and testing this compound against a broad panel of clinically relevant resistant bacterial strains. Structure-activity relationship (SAR) studies will be crucial to optimize its potency and pharmacokinetic properties. The development of novel quinoline derivatives like this compound is a critical endeavor in the global effort to address the growing threat of antibiotic resistance. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines to support the development of new antimicrobial drugs, which should be consulted throughout the development process.[19][20][21]

References

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A Senior Application Scientist's Guide to Benchmarking New Quinoline Derivatives Against Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous approved drugs.[1] In oncology, quinoline-based compounds have shown significant promise, functioning through diverse mechanisms such as cell cycle arrest, induction of apoptosis, and the inhibition of angiogenesis.[2][3] As we continue to synthesize novel quinoline derivatives with enhanced structural diversity, a rigorous, multi-faceted benchmarking process against established therapeutic agents is paramount. This guide provides a comprehensive framework for such a comparison, grounded in scientific integrity and designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation of new chemical entities.

Part 1: Foundational Efficacy Screening - The In Vitro Cytotoxicity Profile

The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects. This is achieved by measuring the compound's ability to inhibit cell growth or kill cancer cells in culture. The half-maximal inhibitory concentration (IC50) is the most common metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates greater potency.[4]

For this purpose, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and robust colorimetric method.[5][6] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product.[7] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[8][9]

Comparative Cytotoxicity Data (IC50, µM)

The following table presents hypothetical data comparing two new quinoline derivatives, Q-Der 1 and Q-Der 2 , against the well-established chemotherapeutic agent, Doxorubicin. The data is presented across a panel of human cancer cell lines to assess both potency and selectivity.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Doxorubicin (Standard) 0.851.200.95
Q-Der 1 1.502.101.75
Q-Der 2 0.750.901.10
  • Interpretation : In this hypothetical scenario, Q-Der 2 exhibits potency comparable to, and in some cases greater than, the standard drug Doxorubicin, particularly against MCF-7 and A549 cell lines. Q-Der 1 shows moderate activity. This initial screening justifies prioritizing Q-Der 2 for further mechanistic studies.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells cultured in 96-well plates.

  • Cell Seeding :

    • Harvest and count cells from a sub-confluent culture.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment :

    • Prepare a series of dilutions of the test compounds (e.g., Q-Der 1, Q-Der 2, Doxorubicin) and a vehicle control (e.g., DMSO) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Incubate for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this period, only viable cells will reduce the MTT to formazan crystals.[10]

  • Formazan Solubilization :

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[4][9]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement :

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[4][11]

  • IC50 Calculation :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Unraveling the "How" - Mechanism of Action Studies

A potent IC50 value is only the first chapter of the story. Understanding the underlying mechanism of action is crucial for rational drug development. Apoptosis (programmed cell death) and cell cycle arrest are two of the most desirable mechanisms for an anticancer agent.[2] Flow cytometry is a powerful technique for investigating both phenomena at the single-cell level.[12]

Workflow for Mechanistic Studies

G cluster_0 In Vitro Efficacy cluster_1 Mechanism of Action (Flow Cytometry) cluster_2 Data Interpretation start Cancer Cell Lines assay MTT Assay (Determine IC50) start->assay apoptosis Apoptosis Assay (Annexin V/PI) assay->apoptosis Treat cells with IC50 conc. cell_cycle Cell Cycle Analysis (PI Staining) assay->cell_cycle Treat cells with IC50 conc. result1 Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->result1 result2 Identify Cell Cycle Phase Arrest (G1, S, G2/M) cell_cycle->result2

Caption: Experimental workflow from cytotoxicity screening to mechanistic analysis.

A. Apoptosis Induction Assessment

Apoptosis is a clean, programmed form of cell death that avoids the inflammatory response associated with necrosis. A common method to detect it is by using Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, in conjunction with Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[13]

  • Cell Treatment : Seed and treat cells with the IC50 concentration of the quinoline derivative for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.

  • Cell Harvesting : Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing : Wash the cells twice with cold 1X PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining : Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Analyze the samples immediately by flow cytometry.[14]

    • Live cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

B. Cell Cycle Analysis

Many anticancer drugs exert their effect by disrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[15]

  • Cell Treatment and Harvesting : Treat approximately 1 x 10^6 cells with the test compound for 24 hours. Harvest the cells by trypsinization and centrifugation.

  • Fixation : Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step permeabilizes the cells. Fix for at least 30 minutes on ice.[16][17]

  • Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment : Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at 37°C. This is a critical step as PI also binds to double-stranded RNA, and its omission would lead to inaccurate DNA content measurement.[15][17]

  • PI Staining : Add 400 µL of PI solution (50 µg/mL) and incubate for 5-10 minutes at room temperature, protected from light.[16]

  • Flow Cytometry : Analyze the samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets and aggregates.[17] The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).

CellCycle cluster_drug Drug-Induced Arrest G1 G1 S S (DNA Synthesis) G1->S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M Checkpoint M->G1 Arrest->G2 Q-Der 2 Arrests Cells at G2/M

Caption: The cell cycle and a hypothetical G2/M arrest point for Q-Der 2.

Part 3: Target Engagement - In Silico Molecular Docking

To complement our experimental data, in silico molecular docking studies can provide valuable insights into the potential molecular targets of our quinoline derivatives.[18] This computational technique predicts the preferred orientation of a ligand (our compound) when bound to a receptor (a target protein) and estimates the binding affinity, often expressed as a docking score.[19][20] A more negative score typically indicates a stronger predicted binding interaction.

Let's hypothesize that based on the known mechanisms of similar quinoline compounds, our derivatives might target an anti-apoptotic protein like Bcl-2.[21]

Comparative Molecular Docking Scores
CompoundTarget ProteinDocking Score (kcal/mol)
Known Bcl-2 Inhibitor Bcl-2-9.8
Q-Der 1 Bcl-2-7.2
Q-Der 2 Bcl-2-10.5
  • Interpretation : The in silico results suggest that Q-Der 2 has a higher predicted binding affinity for the Bcl-2 protein than even a known inhibitor. This finding strongly supports the experimental observation that Q-Der 2 induces apoptosis and provides a testable hypothesis for its specific molecular target.

Workflow for Molecular Docking

G PDB 1. Prepare Receptor (e.g., Bcl-2 from PDB) GRID 3. Define Binding Site (Grid Generation) PDB->GRID LIG 2. Prepare Ligand (3D structure of Q-Der 2) DOCK 4. Run Docking Simulation (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK SCORE 5. Analyze Results (Binding Poses & Scores) DOCK->SCORE HYP 6. Formulate Hypothesis (Q-Der 2 binds to Bcl-2) SCORE->HYP

Sources

A Senior Application Scientist's Guide to X-ray Crystallography for the Structural Elucidation of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous therapeutic agents.[1] First identified in coal tar in 1834, its versatile and adaptable structure has been a cornerstone of medicinal chemistry, leading to the development of drugs with a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Landmark drugs like chloroquine and quinine have been instrumental in the global fight against malaria for decades.[1] More recently, the focus has shifted towards developing quinoline-based agents for oncology, with several compounds advancing through clinical trials.[1][2]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure. An exact understanding of molecular geometry, conformation, and intermolecular interactions is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[3][4] While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard, offering an unambiguous and high-resolution depiction of the atomic arrangement in the solid state.[3][5]

This guide provides an in-depth comparison of X-ray crystallography with alternative analytical methods for the structural elucidation of quinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental insights, comparative data, and a discussion of the causality behind key methodological choices.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most definitive structural data for crystalline materials.[6] The technique relies on the interaction of a focused beam of X-rays with a single, well-ordered crystal. The electrons within the crystal's repeating lattice diffract the X-rays in a predictable manner, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the precise location of each atom in the molecule.[7]

The ultimate output is a detailed 3D model that provides exact bond lengths, bond angles, torsional angles, and information about intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate how molecules pack in the solid state. This level of detail is invaluable for understanding receptor binding, designing more potent analogues, and securing intellectual property.

Generalized Experimental Workflow for Quinoline Compound Analysis

The path from a synthesized quinoline derivative to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.

G cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of Quinoline Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Initial Characterization (NMR, MS, IR) purification->characterization solvent Solvent Selection Screening characterization->solvent growth Crystal Growth (e.g., Slow Evaporation) solvent->growth harvest Crystal Harvesting & Mounting growth->harvest data_collection X-ray Data Collection harvest->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation

Caption: Generalized workflow for the structural analysis of quinoline compounds.

Detailed Experimental Protocol: From Powder to Structure

This protocol outlines the critical steps for obtaining a high-quality crystal structure of a novel quinoline derivative.

1. Synthesis and Purification:

  • Rationale: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize the target quinoline compound using an appropriate established method (e.g., Doebner-von Miller, Skraup, or modern nanocatalyzed protocols).[8][9][10]

    • Purify the crude product extensively, typically using column chromatography followed by recrystallization from a suitable solvent.

    • Confirm the identity and purity of the bulk material using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

2. Crystal Growth:

  • Rationale: This is often the most challenging, rate-limiting step in crystallography.[3] The goal is to bring a saturated solution of the compound to a state of slight supersaturation very slowly, allowing molecules to self-assemble into a well-ordered lattice. The choice of solvent is critical; the compound should be sparingly soluble at the crystallization temperature.

  • Protocol (Slow Evaporation Method):

    • Solvent Screening: In parallel, dissolve small amounts of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to find a system where it is moderately soluble.

    • Preparation: Prepare a saturated or near-saturated solution of the quinoline compound in the chosen solvent system at room temperature or with gentle heating.

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[11]

    • Evaporation: Cover the vial with parafilm and pierce it with 1-3 small pinholes. The size and number of holes control the evaporation rate—slower is almost always better.

    • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.[11]

    • Monitoring: Observe the vial daily. High-quality crystals often appear within a few days to several weeks.

3. Data Collection and Structure Refinement:

  • Rationale: A suitable single crystal is mounted on a diffractometer, and its diffraction pattern is collected. This data is then used to solve and refine the molecular structure.

  • Protocol:

    • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

    • Mounting: Carefully mount the selected crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes radiation damage from the intense X-ray beam.[12]

    • Data Collection: Mount the crystal on the diffractometer. Modern diffractometers automate the process of centering the crystal and collecting a full sphere of diffraction data. For weakly diffracting or very small crystals, using a synchrotron radiation source is highly advantageous due to its much higher X-ray intensity.[13][14]

    • Structure Solution & Refinement: Use specialized software (e.g., SHELX, Olex2) to process the diffraction data and solve the structure.[15] The initial model is then refined against the experimental data to improve the fit and generate the final, accurate molecular structure.

    • Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic integrity before analysis or deposition in a public database like the Cambridge Structural Database (CSD).[16][17]

Comparative Analysis: Choosing the Right Tool

While SC-XRD is the definitive method, it is not always feasible or necessary. Other techniques provide complementary information and can be more suitable depending on the research question and sample availability.[18]

G cluster_xrd Diffraction Methods (Solid State) cluster_spec Spectroscopic & Other Methods start Structural Elucidation of a Quinoline Compound scxrd Single-Crystal XRD (SC-XRD) Definitive 3D Structure (Bond lengths, angles, conformation) Intermolecular Interactions start->scxrd Requires Single Crystal pxrd Powder XRD (PXRD) Bulk Crystalline Phase ID Polymorph Screening Lattice Parameters start->pxrd Requires Powdered Sample nmr NMR Spectroscopy Atom Connectivity (Solution) Conformation (NOE) Dynamics start->nmr Requires Soluble Sample ms Mass Spectrometry (MS) Molecular Weight Elemental Composition Fragmentation Pattern start->ms Requires Ionizable Sample

Sources

A Comparative Guide to Halogenated Quinolone Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Quinoline Scaffolds

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities.[1][2] From the potent antibacterial action of the fluoroquinolones to the targeted inhibition of kinases in oncology, quinoline derivatives have proven to be a versatile starting point for drug development.[1][3][4] A key strategy in optimizing the therapeutic potential of these molecules is the introduction of halogen atoms. This guide provides a comparative analysis of halogenated quinoline carboxylates, offering insights into how the deliberate placement of halogens can profoundly influence their pharmacological profiles. We will explore their applications in treating infectious diseases and cancer, detail the experimental protocols for their evaluation, and provide a comparative analysis of key compounds.

Halogenation is far more than a simple steric modification; it is a nuanced tool for modulating a compound's lipophilicity, metabolic stability, and target-binding interactions.[5] The unique properties of halogens, such as their size, electronegativity, and ability to form halogen bonds, can be leveraged to enhance potency, selectivity, and pharmacokinetic properties.[5] This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a valuable resource for researchers and drug development professionals.[6]

The Mechanistic Impact of Halogenation on Pharmacological Properties

The choice of halogen and its position on the quinoline scaffold are critical determinants of a drug's behavior. Each halogen atom possesses a unique set of properties that can be exploited in drug design:

  • Fluorine: Often considered a "superstar" in medicinal chemistry, fluorine's high electronegativity and small size can significantly alter the acidity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions. In the context of quinoline carboxylates, a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone antibiotics.[6]

  • Chlorine and Bromine: These larger halogens increase lipophilicity to a greater extent than fluorine, which can enhance membrane permeability.[5] They are also capable of forming stronger halogen bonds, a type of non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly improve binding affinity and selectivity.[5] Several anticancer quinoline derivatives incorporate chlorine or bromine to achieve potent activity.[7][8]

  • Iodine: The largest and most polarizable of the common halogens, iodine can form very strong halogen bonds and significantly increase a compound's affinity for its target. However, its size can also introduce steric hindrance, and its presence can sometimes lead to metabolic liabilities.

The strategic placement of these halogens can fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with its biological target.

Comparative Analysis of Halogenated Quinolone Carboxylates in Key Therapeutic Areas

Antibacterial Agents: The Fluoroquinolone Generations

The fluoroquinolones are a prominent class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The evolution of this class is a clear demonstration of the power of strategic halogenation and other structural modifications. The quinolones are broadly classified into four generations based on their spectrum of activity.[10][11]

GenerationKey AgentsTypical HalogenationSpectrum of Activity
First Nalidixic acidNoneModerate Gram-negative activity, primarily for uncomplicated urinary tract infections.[11]
Second Ciprofloxacin, NorfloxacinC6-FluoroExpanded Gram-negative activity, including Pseudomonas aeruginosa, and some activity against atypical pathogens.[11][12]
Third Levofloxacin, MoxifloxacinC6-FluoroRetain broad Gram-negative coverage with improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[11][12][13]
Fourth Gemifloxacin, TrovafloxacinC6-FluoroEnhanced Gram-positive and anaerobic coverage.[10][11]

Comparative Insights:

  • Ciprofloxacin (Second Generation): The introduction of a fluorine atom at the C6 position and a piperazine ring at C7 dramatically broadened the antibacterial spectrum compared to the first-generation quinolones.[6] Ciprofloxacin exhibits excellent activity against Gram-negative bacteria.[11]

  • Moxifloxacin (Third Generation): This agent builds upon the fluoroquinolone scaffold with modifications that enhance its activity against Gram-positive organisms and anaerobes.[11] It is often preferred for respiratory tract infections where Streptococcus pneumoniae is a common pathogen.[13]

  • Gemifloxacin (Third/Fourth Generation): Gemifloxacin shows even greater potency against Streptococcus pneumoniae than earlier fluoroquinolones.[12]

The success of the fluoroquinolones underscores the critical role of the C6-fluoro substituent in enhancing the intrinsic potency of these antibacterial agents.

Anticancer Agents: Targeting Cellular Proliferation

The quinoline scaffold is also a valuable pharmacophore in the development of anticancer drugs.[1][3][4] Halogenation is frequently employed to enhance the potency and selectivity of these agents, which often target key enzymes involved in cancer cell growth and survival, such as tyrosine kinases and topoisomerases.[1][3][4]

Notable Examples:

  • Brequinar Sodium: This anticancer drug candidate is a fluorinated quinoline carboxylic acid that inhibits dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[14] Structure-activity relationship studies have shown that fluorine substitutions on both the quinoline ring and the biphenyl moiety are crucial for its potent inhibitory activity.[14]

  • Varlitinib (ASLAN001): A potent, orally available, reversible pan-HER inhibitor that targets HER1, HER2, and HER4.[15][16] While not a carboxylate, its halogenated quinoline core is a key feature. Varlitinib has shown activity in various cancers, including gastric, biliary tract, and breast cancer.[16]

  • Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines: Synthetic compounds where halogen substitution (chloro, bromo, iodo) has been explored for antitumor activity.[8] Studies have shown that some of these compounds exhibit significant activity against murine leukemias.[8]

The inclusion of halogens in these anticancer agents can enhance their ability to bind to the active sites of their target enzymes and can improve their pharmacokinetic profiles.[7]

Experimental Protocols for the Evaluation of Halogenated Quinolone Carboxylates

The following are foundational, step-by-step protocols for the initial in vitro evaluation of novel halogenated quinoline carboxylates.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. A typical concentration range to test is 64 µg/mL to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the different concentrations of the compound.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of novel halogenated quinoline carboxylates.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Library_Design Library Design (SAR-driven halogenation) Synthesis Chemical Synthesis Library_Design->Synthesis Synthesize Candidates Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MIC, MTT) Purification->Primary_Screening Test Compounds Secondary_Assays Secondary Assays (e.g., Target Engagement) Primary_Screening->Secondary_Assays Confirm Hits ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability) Secondary_Assays->ADME_Tox Hit_to_Lead Hit-to-Lead ADME_Tox->Hit_to_Lead Identify Leads Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Lead_Optimization->Library_Design Iterative Design

Caption: A generalized workflow for the discovery and optimization of halogenated quinoline carboxylates.

Conclusion and Future Perspectives

The strategic incorporation of halogens into the quinoline carboxylate scaffold has been a highly successful strategy in drug discovery, leading to the development of potent antibacterial and anticancer agents. A thorough understanding of the structure-activity relationships and the specific impact of different halogens is crucial for the rational design of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the use of more sophisticated computational methods to predict the effects of halogenation, the exploration of novel halogenation patterns, and the development of halogenated quinoline carboxylates for a wider range of therapeutic targets. The continued investigation of these versatile compounds holds great promise for addressing unmet medical needs.

References

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  • Varlitinib (ASLAN001). (n.d.). In MedchemExpress.
  • Lim, W. T., et al. (2022). Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors. Targeted Oncology, 17(2), 179-190.

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate belongs to the quinoline class of compounds.[5] Quinolines, as a group, can present various hazards, including toxicity if swallowed or in contact with skin, skin and eye irritation, and potential for long-term adverse effects in the aquatic environment.[6] Chlorinated organic compounds also warrant careful handling due to their potential for environmental persistence and the generation of hazardous decomposition products, such as nitrogen oxides, upon combustion.[3]

Key Potential Hazards:

  • Harmful if swallowed.[6][7]

  • Causes skin and serious eye irritation.[6][7][8]

  • May cause respiratory irritation.[7]

  • Very toxic to aquatic life with long-lasting effects.[9][10]

Due to these potential hazards, this compound must be treated as hazardous waste.[1][3] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][9][10]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or with a certified respirator if dust or aerosols may be generated.NIOSH or equivalent
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[3]

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7][9]

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

The proper disposal of this compound and its contaminated materials must follow a systematic and compliant process. This involves proper segregation, labeling, and transfer to an approved hazardous waste facility.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures:

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be identified as hazardous waste.[1]

    • Segregate this waste from other waste streams to prevent dangerous reactions.[1]

  • Waste Collection:

    • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a labeled hazardous waste container.[1]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[1]

  • Container Management:

    • Use only approved, compatible, and properly sealed containers for hazardous waste.[3][10]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Dispose of the collected waste through your institution's EHS-approved hazardous waste management program.[9] This typically involves incineration at a licensed facility.[10]

    • Never attempt to treat or dispose of the chemical waste yourself.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to these guidelines, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

  • Benchchem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Chemos GmbH & Co.KG.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Quinoline.
  • ChemicalBook.
  • Chem-Impex.
  • CDH Fine Chemical.
  • Carl ROTH. Safety Data Sheet for Quinoline yellow (C.I. 47005).
  • CymitQuimica. Safety Data Sheet for 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid.
  • Fisher Scientific.

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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing pharmaceutical and agrochemical development, our work with novel chemical intermediates like Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is foundational.[1] This quinoline derivative shows significant promise as a precursor for antimicrobial agents and crop protection formulations.[1][2] However, realizing its potential hinges on our ability to handle it with the utmost precision and safety. This guide moves beyond a simple checklist, offering a procedural and scientific framework to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is an off-white powder with a melting point exceeding 300°C.[1] While stable, it is classified as hazardous. Similar quinoline compounds are known to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[3][4] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[5] Therefore, all handling procedures are designed to create effective barriers and minimize the generation of airborne dust.[6]

Key Hazard Information:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4] Ingestion can lead to immediate health complications, requiring prompt medical intervention.[7][8]

  • Skin Irritation: Causes skin irritation.[3] Prolonged contact can lead to redness and discomfort.

  • Eye Damage: Can cause serious eye irritation or damage.[7][9][10] Direct contact with the eyes is a significant risk and can result in severe injury.[7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is the most critical, immediate step to mitigate exposure risks.[11] Given the hazards, a multi-layered approach is necessary.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves).[12]Provides a barrier against skin contact.[3] Powder-free gloves are recommended to prevent aerosolization of the compound.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[11]
Eye & Face Protection Chemical safety goggles. A face shield is required when there is a significant splash risk.Protects against accidental splashes of solutions or airborne powder getting into the eyes.[11][12] Standard eyeglasses are insufficient.[11]
Body Protection Laboratory coat. A chemically resistant gown may be necessary for larger quantities.Prevents contamination of personal clothing and skin.[5]
Respiratory Protection Use in a certified chemical fume hood. If a hood is not available, a NIOSH-approved N95 respirator is required for handling powders.A fume hood is the primary engineering control to prevent inhalation of airborne particles.[6] A surgical mask offers little to no protection from chemical dust.[11]

Always ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Operational Plan: From Weighing to Storage

Adhering to a strict, step-by-step operational plan minimizes risk during handling.

A. Preparation and Weighing:

  • Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust.[6]

  • Surface Protection: Before starting, line the work surface in the fume hood with absorbent, disposable bench paper.

  • Weighing: Use anti-static weigh boats or paper. When transferring the powder, use a spatula and avoid any actions that could generate dust, such as tapping or dropping the container.[6]

B. Dissolving and Solution Handling:

  • Vessel Selection: Choose an appropriately sized beaker or flask to prevent splashing.

  • Addition: When preparing solutions, add the solid this compound to the solvent slowly while stirring. This prevents clumping and potential splashing.[6]

C. Post-Handling and Storage:

  • Decontamination: Thoroughly wipe down the spatula and any other equipment used. Clean the work area within the fume hood.

  • Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[6][9]

  • Storage: The compound should be stored in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][6][9] It should be stored locked up and segregated from incompatible materials like strong oxidizing agents.[3][6][7] Recommended storage temperature is between 0-8°C.[1]

Emergency & Disposal Plan

Accidents can happen. A clear, rehearsed plan for spills and disposal is non-negotiable.

A. Spill Response Protocol:

The following workflow outlines the immediate steps to be taken in the event of a small chemical spill.

Spill_Response_Workflow start Spill Occurs alert Alert Colleagues & Cordon Off Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain collect Carefully Sweep or Scoop (Avoid raising dust) contain->collect container Place in a Labeled, Sealable Hazardous Waste Container collect->container decontaminate Decontaminate the Area (Wash with soap and water) container->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste decontaminate->dispose end Report Incident dispose->end

Caption: Workflow for handling a small chemical spill.

In case of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.[3]

B. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][13]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][13] If skin irritation occurs, get medical advice.[3][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][14]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][7][8]

C. Waste Disposal: All waste, including the compound itself, contaminated absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[7] Place these materials in a clearly labeled, sealed container.[9] Follow all local, regional, and national regulations for hazardous waste disposal.[7][14] Do not let the product enter drains.[3]

By integrating these safety protocols and understanding the science behind them, you can handle this compound confidently and responsibly, paving the way for successful research outcomes.

References

  • Safety Data Sheet (8-Hydroxyquinoline) . (2010-09-06). Thermo Fisher Scientific.

  • Safety Data Sheet (Ethyl 3-hydroxybenzoate) . (2024-09-08). Sigma-Aldrich.

  • Quinoline for Synthesis Material Safety Data Sheet . Techno PharmChem.

  • Ethyl 6-bromo-8-chloro-4-hydroxy-quinoline-3-carboxylate Safety Data Sheet . (2025-07-19). ChemicalBook.

  • This compound . Chem-Impex.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006-12-06). American Society of Health-System Pharmacists.

  • Product Hazard, Handling & Storage Codes . Polysciences, Inc.

  • Ethyl (3S)-4-chloro-3-hydroxybutanoate . PubChem, National Center for Biotechnology Information.

  • Personal protective equipment for handling Isoquinoline-8-sulfonamide . Benchchem.

  • 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet . (2023-04-03). CymitQuimica.

  • Safety Data Sheet (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . Fisher Scientific.

  • Safety Data Sheet (Ethyl 4-chloroquinoline-3-carboxylate) . Fisher Scientific.

  • Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate . Smolecule.

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council.

  • Personal protective equipment for preparing toxic drugs . (2013-10-03). GERPAC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.